LY2979165
Beschreibung
Eigenschaften
CAS-Nummer |
1311385-35-9 |
|---|---|
Molekularformel |
C13H17N5O5S |
Molekulargewicht |
355.37 g/mol |
IUPAC-Name |
(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C13H17N5O5S/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18)/t4-,5+,6-,7-,8-,13-/m0/s1 |
InChI-Schlüssel |
BBGHHIUQOKQCBW-LDZWZCGGSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N |
Andere CAS-Nummern |
1311385-35-9 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of LY2979165
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2979165 is a centrally-acting oral prodrug of the potent and selective orthosteric agonist, 2812223, for the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Its mechanism of action is centered on the activation of mGluR2, a presynaptic G-protein coupled receptor, which leads to a reduction in glutamate release in the synaptic cleft. This modulatory effect on glutamatergic neurotransmission has been primarily investigated for its potential therapeutic applications in psychiatric disorders. Notably, this compound has been demonstrated to attenuate the physiological and behavioral effects of N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine, in human clinical studies. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling pathways, and functional effects observed in key preclinical and clinical experiments.
Core Mechanism of Action: Selective mGluR2 Agonism
This compound is an alanine (B10760859) prodrug designed for enhanced oral bioavailability. Following administration, it undergoes rapid and extensive conversion to its active metabolite, 2812223.[1] The primary mechanism of action of this compound is therefore attributable to the pharmacological activity of 2812223 as a selective agonist at the metabotropic glutamate receptor 2 (mGluR2).
The selectivity of 2812223 for mGluR2 over the closely related mGluR3 has been demonstrated in preclinical studies. In studies utilizing cortical membranes from knockout mice, the activity of 2812223 was absent in tissues from mGluR2 knockout mice, while its activity was retained in tissues from mGluR3 knockout mice.[2] This provides strong evidence for its mGluR2-preferring activity. In ectopic cell line-based assays, 2812223 displayed near-maximal agonist responses at the mGluR2 receptor, while showing no functional agonist activity at the mGluR3 receptor, with the exception of a cAMP assay where some activity was noted.[2] Interestingly, in native brain tissues where mGluR2 and mGluR3 are co-expressed, 2812223 has been observed to act as a partial agonist.[2]
Molecular Signaling Pathway
As a Group II metabotropic glutamate receptor, mGluR2 is coupled to the Gαi/o subunit of heterotrimeric G-proteins.[3][4] The activation of mGluR2 by an agonist such as 2812223 initiates a downstream signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.
The key steps in the signaling pathway are as follows:
-
Agonist Binding: 2812223 binds to the orthosteric site on the presynaptic mGluR2.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαi/o protein. This involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3]
-
Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA is known to phosphorylate various downstream targets, including voltage-gated calcium channels.
-
Inhibition of Neurotransmitter Release: The net effect of this signaling cascade is a reduction in the influx of calcium into the presynaptic terminal, which in turn inhibits the release of glutamate into the synaptic cleft.
Quantitative Data
| Parameter | Receptor | Value/Observation | Reference |
| Agonist Activity | mGluR2 | Near-maximal agonist response in ectopic cell lines. | [2] |
| mGluR3 | No functional agonist activity in most ectopic cell line assays. | [2] | |
| Native Tissue (mGluR2/3) | Partial agonist activity. | [2] | |
| In vivo Human Study Doses | This compound | 20 mg and 60 mg (single oral doses) | [1][5] |
Experimental Protocols
In Vitro Receptor Binding and Functional Assays (General Protocols)
Detailed specific protocols for this compound's active metabolite are not publicly available. However, the following represents generalized protocols for assessing agonist activity at mGluR2.
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing human mGluR2.
-
Radioligand: A radiolabeled antagonist with known high affinity for mGluR2 (e.g., [³H]-LY341495).
-
Procedure:
-
Incubate a fixed concentration of the radioligand with varying concentrations of the test compound (2812223) in the presence of the receptor-containing membranes.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the activation of Gαi/o proteins following receptor agonism.
-
Receptor Source: Membranes from cells expressing mGluR2.
-
Reagents: [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (2812223).
-
Procedure:
-
Incubate the cell membranes with the test compound and GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Agonist binding to mGluR2 will stimulate the binding of [³⁵S]GTPγS to the Gαi/o subunit.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the concentration-response curve to determine the EC50 and Emax values.
-
Human Pharmacological MRI (phMRI) with Ketamine Challenge
This experimental paradigm was used to assess the in vivo target engagement and functional effects of this compound in healthy human subjects.[1][5]
-
Subjects: Healthy volunteers.
-
Study Design: Double-blind, placebo-controlled, crossover study.
-
Drug Administration:
-
Oral administration of this compound (20 mg or 60 mg) or placebo.
-
Intravenous infusion of a sub-anesthetic dose of ketamine.
-
-
Imaging:
-
Technique: Blood-oxygen-level-dependent (BOLD) functional magnetic resonance imaging (fMRI).
-
Scanner: 1.5T or 3T MRI scanner.
-
Sequence: Gradient-echo echoplanar imaging (EPI) sequence.
-
Protocol:
-
Acquire a baseline resting-state fMRI scan.
-
Administer the oral dose of this compound or placebo.
-
After a suitable absorption period, commence the ketamine infusion.
-
Acquire continuous BOLD fMRI data during the ketamine infusion.
-
Acquire a post-infusion resting-state fMRI scan.
-
-
-
Data Analysis:
-
Pre-process the fMRI data (motion correction, spatial normalization, smoothing).
-
Model the ketamine-induced BOLD response using a general linear model (GLM).
-
Compare the magnitude of the ketamine-evoked BOLD signal between the this compound and placebo conditions.
-
Conclusion
This compound acts as a prodrug for the selective mGluR2 agonist, 2812223. Its core mechanism of action is the activation of presynaptic mGluR2, leading to a Gαi/o-mediated inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and a subsequent decrease in presynaptic glutamate release. This modulatory effect on glutamatergic neurotransmission has been demonstrated in vivo in humans through its ability to attenuate the BOLD fMRI signal changes induced by the NMDA receptor antagonist ketamine. This in-depth understanding of the mechanism of action of this compound provides a strong foundation for its further investigation and potential development as a therapeutic agent for psychiatric and neurological disorders characterized by glutamatergic dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist LY2812223 in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Active Metabolite of LY29791665: An In-depth Technical Analysis of Mevidalen and Its Potential Biotransformation
Disclaimer: Publicly available scientific literature and clinical trial data do not explicitly identify a specific active metabolite of LY29791665 (Mevidalen; LY3154207). Nonclinical studies indicate that Mevidalen is extensively metabolized; however, the results of human metabolism studies with radiolabeled Mevidalen have not yet been published. This guide provides a comprehensive overview of the parent compound, Mevidalen, and explores its potential metabolic pathways based on its chemical structure and the known biotransformation of similar compounds.
Executive Summary
LY29791665, more commonly known as Mevidalen or LY3154207, is an investigational small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1] Developed for the potential treatment of Lewy body dementia and other neuropsychiatric disorders, Mevidalen enhances the affinity of the D1 receptor for its endogenous ligand, dopamine.[2] While preclinical data confirm that Mevidalen is extensively metabolized after oral administration, the specific metabolites and their pharmacological activity have not been disclosed in peer-reviewed literature. This document synthesizes the available information on Mevidalen's pharmacology, and pharmacokinetics, and proposes a putative metabolic map based on its tetrahydroisoquinoline core.
Introduction to Mevidalen (LY3154207)
Mevidalen is a tetrahydroisoquinoline derivative designed to allosterically modulate the dopamine D1 receptor, thereby amplifying dopaminergic signaling in the brain.[3] This mechanism offers a potential therapeutic advantage over direct D1 agonists, which have been challenged by issues of tolerance and a narrow therapeutic window.[4] Mevidalen has been evaluated in Phase 1 and Phase 2 clinical trials to assess its safety, tolerability, and efficacy.[5][6]
Pharmacodynamics: Mechanism of Action
Mevidalen functions as a positive allosteric modulator of the dopamine D1 receptor.[7] It binds to a site on the receptor distinct from the dopamine binding site, inducing a conformational change that increases the receptor's affinity for dopamine. This potentiation of endogenous dopamine signaling is thought to underlie its potential therapeutic effects on cognition and wakefulness.[2]
Signaling Pathway
The binding of Mevidalen and dopamine to the D1 receptor initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Figure 1: Mevidalen's Mechanism of Action on the Dopamine D1 Receptor Signaling Pathway.
Pharmacokinetics
Clinical studies in healthy subjects and patients with Parkinson's disease have characterized the pharmacokinetic profile of Mevidalen.[5][6]
Absorption and Distribution
Mevidalen is orally bioavailable and crosses the blood-brain barrier.[1]
Metabolism
As previously stated, nonclinical data indicate that Mevidalen is extensively metabolized.[8] Based on its tetrahydroisoquinoline structure, metabolic transformations likely involve Phase I (oxidation) and Phase II (conjugation) reactions.
Excretion
The excretion of Mevidalen and its metabolites has not been fully detailed in published literature.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Mevidalen from a Phase 1 single ascending dose (SAD) study in healthy volunteers.
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | t½ (h) |
| 25 mg | 134 | 1860 | 12.1 |
| 75 mg | 402 | 5580 | 12.5 |
| 150 mg | 798 | 11000 | 12.8 |
| 200 mg | 1050 | 14600 | 12.9 |
| Data are presented as geometric means. |
Proposed Metabolic Pathways of Mevidalen
Given the absence of specific metabolite data for Mevidalen, a putative metabolic pathway can be proposed based on the known metabolism of other tetrahydroisoquinoline-containing compounds.[9][10] Common metabolic routes for such structures include oxidation via cytochrome P450 (CYP) enzymes and subsequent conjugation.
Figure 2: Proposed General Metabolic Pathway for Mevidalen.
Experimental Protocols
In Vitro Potency Assay
The potency of Mevidalen as a D1 PAM was determined using an in vitro cAMP accumulation assay in a human embryonic kidney cell line (HEK293) stably expressing the human D1 receptor.[3][4] The assay was conducted in both a potentiator mode (with a sub-maximal concentration of dopamine) and an agonist mode (without dopamine) to assess both PAM and direct agonist activity.
Figure 3: Experimental Workflow for In Vitro Potency Determination.
Conclusion
While the precise identity of the active metabolite of LY29791665 (Mevidalen) remains undisclosed in the public domain, the parent compound itself demonstrates potent and selective positive allosteric modulation of the dopamine D1 receptor. Clinical and nonclinical studies have established its pharmacokinetic profile and confirmed that it undergoes extensive metabolism. Based on its chemical structure, the metabolic fate of Mevidalen likely involves oxidative and conjugative pathways common to tetrahydroisoquinoline-based molecules. Further research and the publication of human metabolism data are required to definitively identify any pharmacologically active metabolites and fully elucidate their contribution to the clinical effects of Mevidalen.
References
- 1. Mevidalen - Wikipedia [en.wikipedia.org]
- 2. Mevidalen | ALZFORUM [alzforum.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator, in Patients With Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor–Positive Allosteric Modulator, in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer - PubMed [pubmed.ncbi.nlm.nih.gov]
The mGluR2 Agonist LY2979165: A Technical Overview of Receptor Binding and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding and functional characteristics of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist, LY2979165. This compound is a prodrug that is rapidly converted in vivo to its active metabolite, LY2812223, a potent and selective orthosteric agonist of the mGluR2. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation
The pharmacological activity of this compound is attributable to its active metabolite, LY2812223. The following tables present the functional potency of LY2812223 on the mGluR2 receptor across various species. While a specific equilibrium dissociation constant (Ki) from radioligand binding assays was not available in the reviewed literature, the functional data from GTPγS binding assays provide a robust measure of the compound's potency in initiating receptor-mediated signaling.
Table 1: Functional Potency (EC50) of LY2812223 at the mGluR2 Receptor [1]
This table details the half-maximal effective concentration (EC50) of LY2812223 in stimulating guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding to membranes expressing native mGluR2. This assay measures the activation of Gi/o proteins, a hallmark of mGluR2 signaling.
| Species | Tissue | EC50 (nM) |
| Human | Cortical Tissue | 16.8 |
| Nonhuman Primate | Cortical Tissue | 10.0 |
| Rat | Cortical Tissue | 25.1 |
| Mouse | Cortical Tissue | 31.6 |
Table 2: Agonist Activity of LY2812223 in Recombinant and Native Systems [1]
This table summarizes the observed functional response of LY2812223 in different experimental systems. Notably, the compound displays varying degrees of agonism depending on the cellular context.
| System | Receptor(s) | Assay Type | Observed Activity |
| Stably Transfected Cells | Human mGluR2 | cAMP, Calcium Mobilization, Dynamic Mass Redistribution | Near Maximal Agonist |
| Stably Transfected Cells | Human mGluR3 | cAMP | Weak Agonist |
| Stably Transfected Cells | Human mGluR3 | Calcium Mobilization, Dynamic Mass Redistribution | No Agonist Activity |
| Native Brain Membranes (Human, Primate, Rat, Mouse) | mGluR2 and mGluR3 | [35S]GTPγS Binding | Partial Agonist |
Experimental Protocols
Radioligand Competition Binding Assay for mGluR2 (General Protocol)
While specific data for LY2812223 is not available, this protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the mGluR2 receptor.
-
Membrane Preparation:
-
Cells or tissues expressing the mGluR2 receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Membrane preparation (containing a specific amount of protein).
-
A range of concentrations of the unlabeled test compound (e.g., LY2812223).
-
A fixed concentration of a suitable radiolabeled mGluR2 antagonist or agonist (e.g., [3H]LY341495).
-
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known mGluR2 ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
[35S]GTPγS Functional Binding Assay
This protocol describes the method used to determine the functional potency of LY2812223 at native mGluR2 receptors.[1]
-
Membrane Preparation:
-
Cortical brain tissue from the desired species is homogenized in a buffer containing sucrose.
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.
-
-
Assay Procedure:
-
Membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of the agonist (LY2812223).
-
The reaction is incubated to allow for G-protein activation and binding of [35S]GTPγS.
-
-
Termination and Detection:
-
The assay is stopped by rapid filtration through glass fiber filters.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis:
-
Basal activity is measured in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Agonist-stimulated binding is plotted against the agonist concentration, and the EC50 and maximal response (Emax) are determined using non-linear regression.
-
Signaling Pathways and Experimental Workflows
mGluR2 Signaling Pathway
Activation of the mGluR2 by an agonist such as LY2812223 initiates a canonical Gi/o-coupled signaling cascade. The diagram below illustrates this pathway.
Caption: mGluR2 signaling cascade initiated by agonist binding.
Experimental Workflow for mGluR2 Agonist Characterization
The following diagram outlines a typical workflow for the preclinical pharmacological characterization of a novel mGluR2 agonist like LY2812223.
References
The Bioconversion of LY2979165: A Technical Overview of its Prodrug Activation
For Researchers, Scientists, and Drug Development Professionals
LY2979165 is an innovative prodrug designed to enhance the oral bioavailability of its active metabolite, 2812223, a potent and selective agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This technical guide provides an in-depth analysis of the conversion process of this compound into its pharmacologically active form, consolidating available data on the enzymatic hydrolysis, pharmacokinetic parameters, and relevant experimental methodologies.
The Prodrug Strategy: From this compound to 2812223
This compound was developed as an L-alanine prodrug of 2812223. This strategic chemical modification facilitates improved absorption from the gastrointestinal tract. Following administration, this compound undergoes extensive and rapid conversion to the active moiety, 2812223, with minimal levels of the prodrug being detectable in plasma. This efficient bioconversion is crucial for the therapeutic efficacy of the compound.
Chemical Structures:
-
This compound (Prodrug):
-
Molecular Formula: C₁₃H₁₇N₅O₅S
-
(Structure image would be placed here in a full whitepaper)
-
-
2812223 (Active Metabolite):
-
Molecular Formula: C₁₀H₁₁N₅O₄S
-
(Structure image would be placed here in a full whitepaper)
-
The Conversion Pathway: Enzymatic Hydrolysis
The conversion of this compound to 2812223 is a hydrolytic process that cleaves the L-alanine amino acid from the parent molecule. While the specific enzyme(s) responsible for this biotransformation have not been definitively identified in the reviewed literature, the nature of the L-alanine ester or amide linkage strongly suggests the involvement of carboxylesterases or aminopeptidases. These enzymes are abundant in the liver and intestines, which aligns with the rapid and extensive first-pass metabolism observed for this compound.
Quantitative Analysis of Prodrug Conversion
Pharmacokinetic studies in healthy subjects have demonstrated the high efficiency of the conversion of this compound to 2812223. Following oral administration of this compound, plasma concentrations of the prodrug are minimal and transient, while the active metabolite, 2812223, becomes the predominant circulating species.
Table 1: Summary of Pharmacokinetic Parameters for 2812223 after Oral Administration of this compound in Healthy Male Subjects
| Dose of this compound | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |
| 20 mg (single dose) | 2812223 | 237 | 3.0 | 2030 | 6.3 |
| 60 mg (single dose) | 2812223 | 751 | 3.0 | 6670 | 6.5 |
Data compiled from a Phase 1, single-ascending dose study in healthy male subjects. Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the plasma concentration-time curve, t1/2 = Elimination half-life.
Experimental Protocols
In Vivo Pharmacokinetic Analysis
Objective: To determine the plasma concentrations of this compound and 2812223 over time following oral administration of this compound.
Methodology:
-
Subject Population: Healthy human volunteers.
-
Dosing: Administration of single oral doses of this compound (e.g., 20 mg and 60 mg).
-
Blood Sampling: Collection of venous blood samples into tubes containing an appropriate anticoagulant at predefined time points post-dose (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24 hours).
-
Sample Processing: Centrifugation of blood samples to separate plasma. Plasma samples are then stored at -70°C until analysis.
-
Bioanalysis: Quantification of this compound and 2812223 concentrations in plasma samples using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile, followed by centrifugation.
-
Chromatographic Separation: Use of a C18 reverse-phase column with a gradient mobile phase.
-
Mass Spectrometric Detection: Multiple reaction monitoring (MRM) in positive ion mode to specifically detect and quantify the parent and metabolite ions.
-
-
Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis of the plasma concentration-time data.
In Vitro Metabolism Assay
Objective: To investigate the in vitro conversion of this compound to 2812223 using human liver microsomes.
Methodology:
-
Materials:
-
This compound
-
Human liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
-
Incubation:
-
Pre-warm a mixture of human liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination: Stop the reaction at each time point by adding a cold quenching solvent such as acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant for the concentrations of this compound and 2812223 using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of this compound and the rate of formation of 2812223 to calculate the in vitro half-life and intrinsic clearance.
Conclusion
The conversion of the prodrug this compound to its active metabolite 2812223 is a rapid and extensive process, critical to its pharmacological activity. This bioconversion is presumed to be mediated by hydrolytic enzymes such as carboxylesterases and aminopeptidases, primarily in the liver and intestine. The pharmacokinetic profile is characterized by low and transient levels of the prodrug and high systemic exposure to the active moiety. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and similar prodrug candidates. This efficient prodrug strategy represents a valuable approach in drug development to overcome bioavailability challenges of promising therapeutic agents.
The Role of LY2979165 in Glutamate Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2979165 is a novel investigational agent that acts as a prodrug for the selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist, 2812223. By targeting the glutamatergic system, this compound represents a promising therapeutic approach for a range of neurological and psychiatric disorders characterized by aberrant glutamate neurotransmission. This technical guide provides an in-depth overview of this compound's mechanism of action, its interaction with glutamate signaling pathways, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for the scientific community.
Introduction to Glutamate Signaling and mGluR2
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a crucial role in synaptic plasticity, learning, and memory.[1] Dysregulation of glutamate signaling has been implicated in the pathophysiology of numerous disorders, including schizophrenia, anxiety, and neurodegenerative diseases. Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that modulate glutamatergic transmission. The mGluR family is divided into three groups based on sequence homology, pharmacology, and downstream signaling pathways.[1]
Group II mGluRs, which include mGluR2 and mGluR3, are coupled to inhibitory G-proteins (Gi/o).[1] Their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Anatomically, Group II mGluRs are predominantly located on presynaptic terminals, where they function as autoreceptors to negatively regulate glutamate release.[2] This mechanism provides a critical feedback loop to prevent excessive glutamatergic activity and maintain synaptic homeostasis.
This compound: A Selective mGluR2 Agonist Prodrug
This compound is an alanine (B10760859) prodrug of 2812223, a potent and selective orthosteric agonist of the mGluR2.[2][3] The prodrug formulation enhances the oral bioavailability of the active moiety, 2812223. Following oral administration, this compound is extensively converted to 2812223.[4]
Mechanism of Action
The active metabolite, 2812223, exerts its pharmacological effects by binding to and activating mGluR2. This activation of presynaptic mGluR2 leads to a reduction in glutamate release from the presynaptic terminal, thereby dampening excessive glutamatergic neurotransmission. Preclinical studies have confirmed the mGluR2-preferring activity of 2812223. In vitro assays using cells expressing human mGlu2 or mGlu3 receptors demonstrated that 2812223 is a near-maximal agonist at mGluR2, with minimal to no agonist activity at mGluR3 in most functional assays.[5] Further confirming its selectivity, the pharmacological activity of 2812223 was absent in cortical membranes from mGluR2 knockout mice but was retained in those from mGluR3 knockout mice.[5]
References
- 1. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist LY2812223 in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of LY2979165: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2979165 is a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist, LY2812223. Preclinical research has focused on characterizing its pharmacology, mechanism of action, and potential therapeutic utility, primarily in the context of psychiatric disorders such as schizophrenia. This document provides a comprehensive overview of the available preclinical data on this compound and its active moiety, LY2812223, with a focus on in vitro and in vivo studies that form the basis of its clinical development. While detailed preclinical efficacy and toxicology data for this compound are not extensively published, this guide synthesizes the foundational studies on related mGluR2/3 agonists that have paved the way for its investigation.
Core Pharmacology and Mechanism of Action
This compound is an L-alanine prodrug designed for improved oral bioavailability. Following administration, it undergoes rapid and extensive conversion to its active form, LY2812223.
Signaling Pathway
LY2812223 acts as an agonist at presynaptic mGluR2. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent modulation of voltage-gated calcium channels. The net effect is a reduction in the release of glutamate in key brain regions, which is thought to be a crucial mechanism for its therapeutic effects, particularly in conditions associated with excessive glutamatergic neurotransmission.
Caption: Figure 1: Simplified signaling cascade following administration of this compound.
In Vitro Pharmacology
The in vitro pharmacological profile of LY2812223 has been characterized in both recombinant cell lines and native tissues.
Quantitative Data
| Assay Type | System | Target | Agonist | Potency (EC₅₀) | Efficacy (% of Glutamate) | Reference |
| GTPγS Binding | Human mGluR2 CHO Cells | mGluR2 | LY2812223 | 2.9 nM | 98% | [1] |
| GTPγS Binding | Human mGluR3 CHO Cells | mGluR3 | LY2812223 | >10,000 nM | - | [1] |
| cAMP Inhibition | Human mGluR2 HEK293 Cells | mGluR2 | LY2812223 | 11 nM | 100% | [1] |
| cAMP Inhibition | Human mGluR3 HEK293 Cells | mGluR3 | LY2812223 | 1,200 nM | 50% | [1] |
| Calcium Mobilization | Human mGluR2 HEK293 Cells | mGluR2 | LY2812223 | 16 nM | 100% | [1] |
| Calcium Mobilization | Human mGluR3 HEK293 Cells | mGluR3 | LY2812223 | >10,000 nM | - | [1] |
| GTPγS Binding | Rat Cortical Membranes | Native mGluRs | LY2812223 | 18 nM | Partial Agonist | [1] |
| GTPγS Binding | Human Cortical Membranes | Native mGluRs | LY2812223 | 25 nM | Partial Agonist | [1] |
Experimental Protocols
GTPγS Binding Assay:
-
Objective: To determine the potency and efficacy of LY2812223 at mGluR2 and mGluR3.
-
Method: Membranes from CHO cells stably expressing human mGluR2 or mGluR3 were incubated with varying concentrations of LY2812223 in the presence of GDP and [³⁵S]GTPγS. The amount of [³⁵S]GTPγS bound to the G-proteins upon receptor activation was measured by scintillation counting. Data were normalized to the response of a maximal concentration of glutamate.[1]
-
Species: Human (recombinant), Rat, Mouse, Non-human primate (native tissues).[1]
cAMP Inhibition Assay:
-
Objective: To measure the functional consequence of Gi/o-protein activation.
-
Method: HEK293 cells expressing mGluR2 or mGluR3 were treated with forskolin (B1673556) to stimulate cAMP production. The ability of LY2812223 to inhibit this forskolin-stimulated cAMP accumulation was quantified using a competitive binding assay (e.g., HTRF).[1]
Calcium Mobilization Assay:
-
Objective: To assess G-protein-independent signaling pathways.
-
Method: Cells co-expressing the receptor and a G-protein that couples to phospholipase C were loaded with a calcium-sensitive fluorescent dye. The change in intracellular calcium concentration upon addition of LY2812223 was measured using a fluorometric imaging plate reader.[1]
Caption: Figure 2: Representative workflow for in vitro functional characterization.
In Vivo Preclinical Studies
Detailed in vivo studies specifically for this compound are limited in the public domain. The development and rationale for its use are largely based on preclinical studies of other mGluR2/3 agonists, such as LY354740 and LY379268. These studies have demonstrated efficacy in animal models relevant to psychosis.
Animal Models of Psychosis
-
Phencyclidine (PCP)-Induced Hyperlocomotion: This model is used to assess the antipsychotic potential of compounds. PCP, an NMDA receptor antagonist, induces locomotor hyperactivity in rodents, which is considered a surrogate for the positive symptoms of schizophrenia. mGluR2/3 agonists have been shown to dose-dependently block this PCP-induced hyperlocomotion.[2][3]
-
Amphetamine (AMPH)-Induced Hyperlocomotion: This model assesses a compound's effect on dopamine-mediated behaviors. The lack of a strong effect of mGluR2/3 agonists in this model suggests a mechanism of action distinct from typical antipsychotics that block dopamine (B1211576) D2 receptors.[4]
Preclinical Pharmacokinetics
| Species | Route | Bioavailability | Key Findings | Reference |
| Rat | Oral | ~10% (for LY354740) | Poorly absorbed, primarily renal excretion of unchanged drug. | [5] |
| Dog | Oral | ~45% (for LY354740) | Moderately absorbed, food decreases bioavailability. | [5] |
Toxicology
Comprehensive, publicly available toxicology reports for this compound are scarce. As with any CNS-active drug, preclinical toxicology studies would typically assess for neurotoxicity, as well as effects on major organ systems in both rodent and non-rodent species.[6][7]
Caption: Figure 3: A typical experimental design for assessing antipsychotic-like activity.
Translational Biomarkers
A key aspect of the preclinical and clinical development of this compound has been the use of translational biomarkers, particularly pharmacological magnetic resonance imaging (phMRI).
-
Ketamine-Induced BOLD Signal: In both preclinical models and healthy human volunteers, the NMDA receptor antagonist ketamine induces a robust increase in the blood-oxygen-level-dependent (BOLD) signal in brain regions implicated in psychosis.[8][9]
-
Attenuation by this compound: Pretreatment with this compound has been shown to attenuate this ketamine-induced BOLD signal, providing in vivo evidence of target engagement and a functional effect on glutamatergic circuits. A relationship has been observed between the plasma levels of the active moiety, 2812223, and the reduction in the BOLD signal.[9]
Conclusion
The preclinical data for this compound and its active metabolite, LY2812223, establish it as a potent and selective mGluR2 agonist. In vitro studies have confirmed its mechanism of action and selectivity. While detailed in vivo efficacy and toxicology studies for this compound are not extensively published, the broader preclinical work with mGluR2/3 agonists provides a strong rationale for its development as a novel therapeutic agent for psychiatric disorders. The use of translational biomarkers such as phMRI has been instrumental in bridging the gap between preclinical and clinical research, demonstrating target engagement in humans. Further publication of detailed preclinical studies would be beneficial for a more complete understanding of its profile.
References
- 1. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist LY2812223 in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The disposition, metabolism, and pharmacokinetics of a selective metabotropic glutamate receptor agonist in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Toxicity in animals: target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on LY2979165 for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2979165 is an investigational prodrug developed for the potential treatment of schizophrenia. It is rapidly and extensively converted in the body to its active moiety, 2812223, a potent and selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The therapeutic rationale for developing an mGluR2 agonist for schizophrenia is rooted in the glutamate hypothesis of the disorder, which posits that a dysfunction in glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor, contributes to the pathophysiology of schizophrenia.
Activation of presynaptic mGluR2 receptors leads to a reduction in glutamate release in key brain regions implicated in schizophrenia, such as the cortex and limbic areas.[1][2] This mechanism is thought to counteract the downstream effects of NMDA receptor hypofunction, which is hypothesized to lead to excessive glutamate release and subsequent neuronal dysfunction. By modulating this aberrant glutamatergic activity, this compound aims to ameliorate the symptoms of schizophrenia. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.
Core Data Presentation
In Vitro Pharmacology of Active Moiety (2812223)
The active component of this compound, 2812223, has been characterized in vitro to determine its binding affinity and functional activity at mGlu receptors.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) |
| mGluR2 | 144 nM[3] | Potent agonist activity reported, specific EC50 value not publicly available. After a 60 mg single dose of this compound, plasma exposure and peak concentrations of 2812223 were approximately four-fold higher than the in vitro mGlu2 agonist EC50 value.[4] |
| mGluR3 | 156 nM[3] | Data not publicly available. |
| Other mGluR Subtypes | Data not publicly available, but described as a "selective" mGluR2 agonist. | Data not publicly available. |
Phase 1 Clinical Trial Data: Pharmacokinetics of this compound and Active Moiety (2812223)
Single and multiple ascending dose studies have been conducted in healthy male subjects to evaluate the safety, tolerability, and pharmacokinetics of orally administered this compound.
| Parameter | Single Dose (20-150 mg) | Multiple Doses (20-400 mg once daily) |
| Cmax (Maximum Concentration) | Dose-proportional increase in exposure of 2812223 observed. Specific values not publicly available. | Minimal accumulation with once-daily dosing. Specific values not publicly available. |
| Tmax (Time to Maximum Concentration) | Specific values not publicly available. | Specific values not publicly available. |
| AUC (Area Under the Curve) | Dose-proportional increase in exposure of 2812223 observed. Specific values not publicly available. | Plasma pharmacokinetics of 2812223 were approximately linear. Specific values not publicly available. |
| Half-life | Specific values not publicly available. | Specific values not publicly available. |
| Metabolism | Extensive conversion of this compound to the active moiety 2812223. Minimal this compound is measurable in plasma.[4] | Extensive conversion to 2812223.[4] |
| Food Effect | No effect of food on the pharmacokinetics of this compound and 2812223.[4] | Not applicable. |
| CSF Penetration | After a 60 mg single dose of this compound, the exposure of 2812223 in cerebrospinal fluid (CSF) was approximately 2-6% of plasma exposure.[4] | Data not publicly available. |
Clinical Pharmacodynamics: Ketamine-Challenge fMRI Study
A pharmacological magnetic resonance imaging (phMRI) study was conducted in healthy volunteers to assess the ability of this compound to modulate the brain's response to a ketamine challenge, a model used to simulate the hyperglutamatergic state thought to be present in schizophrenia.
| Dose of this compound | Brain Regions of Interest (ROIs) | Effect on Ketamine-Evoked BOLD Signal |
| 20 mg | Not specified in publicly available data. | Not specified in publicly available data. |
| 60 mg | Not specified in publicly available data, but analysis was performed across all atlas regions of interest. | A reduction in the ketamine-evoked BOLD phMRI signal was observed relative to placebo. A relationship was noted between the reduction of the BOLD signal and increasing plasma levels of the active moiety, 2812223.[5] |
Experimental Protocols
In Vitro Functional Assay: [35S]GTPγS Binding
A [35S]GTPγS binding assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs), such as mGluR2, by an agonist. The following is a generalized protocol for such an assay.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist at the mGluR2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human mGluR2 receptor.
-
[35S]GTPγS (radioligand).
-
Guanosine diphosphate (B83284) (GDP).
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2).
-
Test compound (e.g., 2812223) at various concentrations.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the mGluR2 receptor are prepared and stored at -80°C until use.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
Cell membranes.
-
GDP.
-
Test compound at varying concentrations.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the test compound to bind to the receptors.
-
Initiation of Reaction: [35S]GTPγS is added to each well to initiate the binding reaction. The plate is then incubated for an additional period (e.g., 60 minutes) at room temperature.
-
Termination of Reaction: The reaction is terminated by rapid filtration through a filter mat to separate the bound from the unbound radioligand.
-
Scintillation Counting: The filter mat is dried, and scintillation fluid is added. The amount of bound [35S]GTPγS is quantified using a microplate scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and Emax values for the test compound.
Clinical Study: Ketamine-Challenge Pharmacological MRI (phMRI)
This protocol describes a typical design for a ketamine-challenge phMRI study to evaluate the effects of a drug like this compound.
Objective: To assess the modulatory effects of this compound on the ketamine-induced Blood Oxygenation Level-Dependent (BOLD) signal in healthy volunteers.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Participants: Healthy volunteers.
Procedure:
-
Screening: Participants undergo a thorough medical and psychological screening to ensure they are eligible for the study.
-
Study Visits: Each participant attends multiple study visits, separated by a washout period.
-
Drug Administration: On each visit, participants receive a single oral dose of either this compound (e.g., 20 mg or 60 mg) or a matching placebo.
-
Ketamine Infusion: After a set period following drug administration to allow for absorption, participants undergo an fMRI scan. During the scan, they receive a sub-anesthetic intravenous infusion of ketamine.
-
fMRI Data Acquisition: BOLD fMRI data are acquired throughout the ketamine infusion period.
-
Data Analysis: The fMRI data are preprocessed and analyzed to determine the effect of the different pretreatment conditions (placebo, this compound) on the ketamine-induced BOLD signal changes in various brain regions.
-
Safety Monitoring: Participants are monitored for any adverse events throughout the study.
Preclinical Animal Model: NMDA Receptor Antagonist-Induced Hyperactivity
While no specific preclinical studies using this compound have been publicly detailed, a common animal model to test the antipsychotic potential of compounds targeting the glutamate system is the NMDA receptor antagonist-induced hyperactivity model.
Objective: To evaluate the ability of a test compound (e.g., an mGluR2 agonist) to reverse the locomotor hyperactivity induced by an NMDA receptor antagonist like phencyclidine (PCP) or MK-801 in rodents.
Animals: Male rodents (e.g., rats or mice).
Materials:
-
Test compound (mGluR2 agonist).
-
NMDA receptor antagonist (e.g., PCP or MK-801).
-
Vehicle control.
-
Open-field activity chambers equipped with automated photobeam detection systems.
Procedure:
-
Acclimation: Animals are acclimated to the testing room and the open-field chambers.
-
Pretreatment: Animals are pretreated with either the test compound or vehicle at a specified time before the administration of the NMDA receptor antagonist.
-
Induction of Hyperactivity: Animals are administered the NMDA receptor antagonist (e.g., PCP or MK-801) to induce hyperlocomotor activity.
-
Behavioral Assessment: Immediately following the injection of the NMDA receptor antagonist, animals are placed in the open-field chambers, and their locomotor activity is recorded for a set period (e.g., 60-90 minutes).
-
Data Analysis: The locomotor activity data (e.g., distance traveled, number of beam breaks) are analyzed to compare the effects of the test compound versus vehicle on the NMDA receptor antagonist-induced hyperactivity. A significant reduction in hyperactivity by the test compound would be indicative of potential antipsychotic-like efficacy.
Mandatory Visualizations
Caption: mGluR2 Signaling Pathway in Schizophrenia.
Caption: Experimental Workflow for Ketamine-Challenge fMRI.
Caption: Rationale for this compound in Schizophrenia.
References
The Neuroprotective Potential of LY2979165: A Technical Whitepaper for Drug Development Professionals
An In-depth Examination of a Selective mGluR2 Agonist in the Context of Neurodegeneration
Executive Summary
LY2979165 is a clinical-stage compound that acts as a prodrug for a selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist. While its development has primarily focused on psychiatric disorders such as schizophrenia, the broader class of group II metabotropic glutamate receptor (mGluR2/3) agonists has demonstrated significant neuroprotective potential in a variety of preclinical models of neurodegenerative diseases. This whitepaper provides a comprehensive technical overview of the available data, exploring the mechanistic rationale for the neuroprotective effects of mGluR2 activation, summarizing key preclinical findings with related compounds, and discussing the implications for the potential application of this compound in neurodegenerative disorders. A critical analysis of the distinct roles of mGluR2 and mGluR3 in neuroprotection is presented, highlighting the existing knowledge gaps and future research directions necessary to fully elucidate the therapeutic promise of selective mGluR2 agonism.
Introduction: The Role of Glutamate Excitotoxicity and mGluRs in Neurodegeneration
Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, excessive or prolonged activation of glutamate receptors can lead to a cascade of neurotoxic events, a phenomenon known as excitotoxicity, which is a key pathological mechanism in a range of acute and chronic neurodegenerative diseases, including ischemic stroke, traumatic brain injury, Alzheimer's disease, and Parkinson's disease.
Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate glutamatergic neurotransmission. Group II mGluRs, comprising mGluR2 and mGluR3, are predominantly located presynaptically, where their activation leads to an inhibition of glutamate release. This mechanism has positioned them as attractive therapeutic targets for mitigating excitotoxicity and conferring neuroprotection.
This compound: A Selective mGluR2 Agonist Prodrug
This compound is an orally available prodrug of the potent and selective orthosteric mGluR2 agonist, 2812223.[1] Its development has been primarily centered on its potential as a treatment for schizophrenia, with clinical studies evaluating its ability to modulate glutamate neurotransmission.[1][2] Pharmacokinetic studies in humans have shown that this compound is well-tolerated and effectively converted to its active moiety, achieving plasma concentrations sufficient to engage mGluR2.[3]
While direct preclinical evidence for the neuroprotective effects of this compound is limited in publicly available literature, the extensive research on other group II mGluR agonists provides a strong foundation for exploring its potential in this therapeutic area.
Preclinical Evidence for Neuroprotection by Group II mGluR Agonists
A substantial body of preclinical research has demonstrated the neuroprotective efficacy of group II mGluR agonists in various models of neuronal injury. These studies, primarily utilizing compounds with dual mGluR2/3 agonism or other selective mGluR2 agonists, have established a clear proof-of-concept for this therapeutic strategy.
Data Presentation: Summary of Preclinical Neuroprotection Studies with mGluR2/3 Agonists
| Compound | Experimental Model | Key Findings | Reference |
| LY379268 (mGluR2/3 agonist) | NMDA-induced excitotoxicity in cortical cultures | Attenuated neuronal cell death. | [4] |
| Transient global ischemia in gerbils | Reduced hippocampal cell death when administered intraperitoneally. | [4] | |
| Hypoxia-ischemia in neonatal rats | Reduced brain damage and apoptotic markers (decreased Bax, increased Bcl-2). | [5] | |
| MPTP model of Parkinson's disease in mice | Neuroprotective effects were mediated by mGluR3 activation. | [6] | |
| 2R,4R-APDC (mGluR2/3 agonist) | 6-hydroxydopamine (6-OHDA) model of Parkinson's disease in rats | Robust neuroprotection of the nigrostriatal system, improved motor function, and decreased microglial activation. | [7] |
| NMDA-induced excitotoxicity in cortical cultures | Attenuated delayed neuronal degeneration. | [8] | |
| DCG-IV (mGluR2/3 agonist) | Transient forebrain ischemia in rats | Attenuated the increase in extracellular glutamate and increased the survival rate of CA1 neurons. | [9] |
Experimental Protocols: Methodologies for Key Preclinical Neuroprotection Assays
3.2.1. In Vitro Model: NMDA-Induced Excitotoxicity in Cortical Cultures
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 15-17 mice or rats and plated on poly-L-lysine coated plates. Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine. For studies involving glial-neuronal interactions, mixed cultures containing both neurons and astrocytes are used.[4][8]
-
Induction of Excitotoxicity: After 7-10 days in vitro, cultures are briefly exposed (e.g., 10 minutes) to a toxic concentration of N-methyl-D-aspartate (NMDA; e.g., 100 µM).[8]
-
Drug Treatment: The mGluR2/3 agonist (e.g., 2R,4R-APDC at 0.1-1 µM) is applied to the culture medium either before, during, or after the NMDA pulse.[8]
-
Assessment of Neuroprotection: Neuronal viability is assessed 20-24 hours after the NMDA exposure using methods such as lactate (B86563) dehydrogenase (LDH) assay in the culture medium (an indicator of cell death) or by counting surviving neurons stained with neuronal-specific markers (e.g., NeuN) or vital dyes (e.g., calcein-AM).
3.2.2. In Vivo Model: Transient Forebrain Ischemia in Rats
-
Animal Model: Adult male rats are subjected to transient forebrain ischemia, typically induced by bilateral carotid artery occlusion combined with controlled hypotension for a defined period (e.g., 5 minutes).[9]
-
Drug Administration: The mGluR2/3 agonist (e.g., DCG-IV) is administered via intracerebroventricular injection at specified doses (e.g., 10-250 pmol) at multiple time points before the ischemic insult.[9]
-
Measurement of Extracellular Glutamate: Microdialysis probes are implanted in the hippocampus (specifically the CA1 region) to measure extracellular glutamate concentrations before, during, and after ischemia.[9]
-
Histological Analysis: Several days (e.g., 5 days) after the ischemic event, animals are euthanized, and their brains are processed for histological staining (e.g., with cresyl violet) to assess the extent of neuronal damage and the survival rate of hippocampal CA1 neurons.[9]
Mechanistic Insights: Signaling Pathways in mGluR2-Mediated Neuroprotection
The neuroprotective effects of group II mGluR activation are mediated by a combination of mechanisms that ultimately reduce neuronal damage and promote cell survival.
Inhibition of Glutamate Release
The primary and most well-established mechanism of action for presynaptic mGluR2 is the inhibition of voltage-gated calcium channels, which leads to a reduction in the release of glutamate from the presynaptic terminal. By dampening excessive glutamate release during excitotoxic conditions, mGluR2 agonists can prevent the overstimulation of postsynaptic glutamate receptors and the subsequent neurotoxic cascade.
Caption: Presynaptic mGluR2 activation by this compound inhibits glutamate release.
Modulation of Intracellular Signaling Cascades
Emerging evidence suggests that the neuroprotective effects of group II mGluRs also involve the activation of pro-survival intracellular signaling pathways. Studies have shown that mGluR2/3 agonists can activate the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol-3-kinase (PI-3-K)/Akt pathways. These pathways are known to regulate gene expression and protein function to promote cell survival and inhibit apoptosis.
Caption: Pro-survival signaling pathways downstream of mGluR2 activation.
Critical Considerations: The Dichotomy of mGluR2 and mGluR3 in Neuroprotection
A crucial aspect to consider when evaluating the neuroprotective potential of a selective mGluR2 agonist like the active form of this compound is the differential roles of mGluR2 and mGluR3. While both are part of group II, their cellular distribution and downstream effects appear to be distinct.
-
mGluR2: Primarily expressed on presynaptic terminals of neurons. Its activation is strongly linked to the inhibition of glutamate release and has been the primary target for the antipsychotic effects of group II mGluR agonists.[10]
-
mGluR3: Found on both neurons and glial cells, particularly astrocytes.[10] Evidence suggests that the neuroprotective effects of broad-spectrum mGluR2/3 agonists are largely mediated by mGluR3 activation on astrocytes.[6][10] This activation is thought to promote the release of neurotrophic factors, such as transforming growth factor-beta (TGF-β), which in turn exert protective effects on neighboring neurons.[11]
Some studies have even suggested that in certain contexts, selective mGluR2 activation might be less effective or potentially even detrimental compared to mGluR3 activation for neuroprotection.[6] This raises important questions about the therapeutic window and the specific neuropathological contexts in which a selective mGluR2 agonist would be beneficial.
Future Directions and Conclusion
The existing body of preclinical evidence strongly supports the neuroprotective potential of targeting group II metabotropic glutamate receptors. This compound, as a selective mGluR2 agonist prodrug, represents a valuable tool to dissect the specific contribution of mGluR2 to neuroprotection.
Key areas for future research include:
-
Direct preclinical evaluation of this compound or its active moiety (2812223) in validated animal models of neurodegenerative diseases. This is essential to generate quantitative efficacy data and establish a clear neuroprotective profile for this specific compound.
-
Head-to-head comparison of selective mGluR2 agonists with selective mGluR3 agonists and dual mGluR2/3 agonists. Such studies would clarify the relative contributions of each receptor subtype to neuroprotection in different disease models.
-
Investigation of the downstream signaling pathways specifically activated by selective mGluR2 agonism in the context of neuronal injury. This will provide a more refined understanding of its mechanism of action beyond the inhibition of glutamate release.
References
- 1. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LY-2979165 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. iomcworld.org [iomcworld.org]
- 6. Metabotropic glutamate receptors: Targets for neuroprotective therapies in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection and Functional Recovery Associated with Decreased Microglial Activation Following Selective Activation of mGluR2/3 Receptors in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective activation of group-II metabotropic glutamate receptors is protective against excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of group II metabotropic glutamate receptor agonist DCG-IV on hippocampal neurons in transient forebrain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection by Glial Metabotropic Glutamate Receptors Is Mediated by Transforming Growth Factor-β - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LY2979165 in Modulating Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2979165 is a prodrug of the potent and selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), 2812223. As a key regulator of glutamatergic neurotransmission, mGluR2 activation has significant implications for synaptic plasticity, the cellular basis of learning and memory. This technical guide provides an in-depth analysis of the mechanisms by which this compound, through its active moiety, modulates synaptic plasticity. It consolidates quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to this compound and Synaptic Plasticity
This compound is an alanine (B10760859) prodrug designed for enhanced oral bioavailability, which is rapidly and extensively converted to its active moiety, 2812223.[1][2] This active compound is a potent and selective agonist for the metabotropic glutamate receptor 2 (mGluR2).[2] mGluR2s are G-protein coupled receptors (GPCRs) predominantly located on presynaptic terminals of glutamatergic neurons, where they function as autoreceptors to negatively regulate glutamate release.[3][4]
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a fundamental process for learning, memory, and cognitive function. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy.[5] The modulation of these processes is a key area of investigation for novel therapeutic agents targeting cognitive and psychiatric disorders.
Mechanism of Action: mGluR2 Signaling Cascade
Activation of mGluR2 by an agonist like 2812223 initiates a canonical Gαi/o signaling cascade. This pathway is central to the receptor's modulatory effects on synaptic transmission and plasticity.
References
- 1. jneurosci.org [jneurosci.org]
- 2. In vitro electrophysiology of neurons in the lateral dorsal tegmental nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Synaptic Group II Metabotropic Glutamate Receptors Induces Long-Term Depression at GABAergic Synapses in CNS Neurons | Journal of Neuroscience [jneurosci.org]
- 4. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 21cm.com [21cm.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of LY2979165
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2979165 is a prodrug of the potent and selective mGluR2 (metabotropic glutamate (B1630785) receptor 2) agonist, 2812223. As an mGluR2 agonist, it holds potential for the treatment of various neurological and psychiatric disorders, including schizophrenia and anxiety, by modulating glutamatergic neurotransmission.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical research settings, with a focus on rodent models relevant to psychosis.
Mechanism of Action
LY297916gsk is an orthosteric agonist at the mGluR2 receptor. The mGluR2 is a G-protein coupled receptor (GPCR) that is predominantly located on presynaptic terminals. Its activation leads to the inhibition of adenylyl cyclase through a Gαi/o protein, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][2] This cascade ultimately results in a reduction of glutamate release into the synaptic cleft, thereby dampening excessive excitatory neurotransmission.[1][2]
Signaling Pathway of mGluR2 Agonism
Caption: Signaling pathway of the mGluR2 agonist, the active metabolite of this compound.
Data Presentation
The following table summarizes key quantitative data for the in vivo administration of this compound and related mGluR2/3 agonists. Due to the limited availability of specific preclinical data for this compound, information from structurally and functionally similar compounds is included to provide a relevant dose range.
| Compound | Animal Model | Administration Route | Dosage Range | Study Focus | Reference |
| This compound | Human | Oral | 20 - 60 mg (single dose) | Attenuation of ketamine-induced BOLD signal | [3][4][5] |
| Pomaglumetad Methionil (mGluR2/3 agonist) | Rat (MAM model of schizophrenia) | Intraperitoneal (i.p.) | 3 mg/kg | Prevention of dopamine (B1211576) system hyperactivity | [6] |
| LY379268 (mGluR2/3 agonist) | Rat | Intraperitoneal (i.p.) | 0.3 - 3 mg/kg | Anxiety-like behavior | [7][8] |
| LY379268 (mGluR2/3 agonist) | Mouse (two-hit model of schizophrenia) | Intraperitoneal (i.p.) | 3 mg/kg | Rescue of NMDA and GABA-A receptor deficits | [9] |
| LY379268 (mGluR2/3 agonist) | Rat | Intraperitoneal (i.p.) | 1.5 - 6 mg/kg | Sucrose (B13894) seeking and motivation | [10] |
| MC-100093 (GLT-1 enhancer) | Rat (alcohol-preferring) | Intraperitoneal (i.p.) | 100 - 150 mg/kg | Reduction of ethanol (B145695) intake | [11] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Several formulations can be utilized for the administration of this compound in animal studies. The choice of formulation will depend on the desired administration route and solubility requirements.
Protocol 1: Aqueous Formulation with Solubilizing Agent
This protocol is suitable for oral or parenteral administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For the final formulation, add 10% of the this compound stock solution to 90% of the 20% SBE-β-CD in saline solution.
-
Vortex thoroughly to ensure complete dissolution. The final concentration of DMSO will be 1%.
-
Protocol 2: Suspension for Oral Gavage
-
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Levigate the powder with a small volume of the methylcellulose solution to form a smooth paste.
-
Gradually add the remaining volume of the methylcellulose solution while stirring continuously to achieve a homogenous suspension.
-
Protocol 3: Formulation with Co-solvents for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.
-
In a separate tube, mix the required volumes of PEG300, Tween 80, and saline.
-
Slowly add the this compound/DMSO stock solution to the co-solvent mixture while vortexing to achieve the final desired concentration and vehicle composition (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).
-
Experimental Workflow for a Rodent Model of Psychosis
The following workflow describes a general procedure for evaluating the efficacy of this compound in a ketamine-induced model of hyperlocomotion in rodents, a commonly used paradigm to screen for antipsychotic potential.
Caption: Experimental workflow for assessing this compound in a ketamine-induced psychosis model.
Detailed Protocol:
-
Animal Acclimation: House rodents in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment to allow for acclimation.
-
Habituation: Habituate the animals to the testing apparatus (e.g., open field arena) for a set period (e.g., 30 minutes) for 2-3 consecutive days before the test day to reduce novelty-induced hyperactivity.
-
Drug Administration:
-
Pretreatment Interval: Allow for a pretreatment interval of 30-60 minutes for the drug to be absorbed and distributed.
-
Psychosis Induction: Induce a hyperlocomotor state by administering ketamine (e.g., 10-30 mg/kg, i.p.).[12]
-
Behavioral Assessment: Immediately after the ketamine injection, place the animals in the testing apparatus and record locomotor activity for 60-90 minutes using an automated activity monitoring system.
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, rearing frequency) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment with the vehicle control group.
Conclusion
These application notes and protocols provide a framework for the in vivo administration and evaluation of this compound in preclinical research. The provided information on formulation, potential dosage ranges based on related compounds, and a detailed experimental workflow for a psychosis model will aid researchers in designing and conducting their studies. It is recommended to perform dose-response studies to determine the optimal dose for a specific animal model and behavioral paradigm.
References
- 1. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 2. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mGluR2/3 agonist LY379268 rescues NMDA and GABAA receptor level deficits induced in a two-hit mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mGlu2/3 agonist LY379268 reduces sucrose taking, seeking, and motivation in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulatory effects of GLT-1 enhancer, MC-100093, on glutamate uptake and associated signaling pathways in female and male alcohol preferring rats exposed to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2979165 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of LY2979165, a prodrug of the potent and selective mGluR2 agonist 2812223, in cell culture experiments. The provided methodologies are based on established techniques for studying metabotropic glutamate (B1630785) receptor 2 (mGluR2) signaling.
Compound Information
This compound is the alanine (B10760859) prodrug of 2812223, a selective and potent orthosteric agonist for the metabotropic glutamate receptor 2 (mGluR2).[1] In in vivo studies, this compound is converted to the active moiety, 2812223.[2] For in vitro cell culture experiments, it is often advantageous to use the active compound, LY2812223, directly to ensure a precise concentration of the active agonist.
Chemical Properties and Storage
| Property | This compound | LY2812223 (Active Moiety) |
| Molecular Formula | C₁₃H₂₂N₆O₆S | C₁₀H₁₁N₅O₄S |
| Molecular Weight | 390.42 g/mol | 301.29 g/mol |
| CAS Number | 1311385-32-6 | 1311385-20-2 |
| Appearance | White to off-white solid | White to off-white solid |
| Storage (Powder) | Store at -20°C for up to 3 years. | Store at -20°C for up to 2 years. |
| Storage (Stock Solution) | Store at -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | Store at -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Solubility Data
| Solvent | This compound | LY2812223 |
| Water | 40 mg/mL (102.45 mM) (Sonication recommended) | Information not readily available. |
| DMSO | 1 mg/mL (2.56 mM) (Sonication and heating recommended) | ≥ 25 mg/mL |
| PBS (pH 7.2) | 50 mg/mL (128.07 mM) (Ultrasonic recommended) | Information not readily available. |
Binding Affinity of Active Moiety (LY2812223)
| Receptor | Kᵢ (nM) |
| mGluR2 | 144 nM |
| mGluR3 | 156 nM |
Signaling Pathway of mGluR2 Activation
Activation of mGluR2, a Gαi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can also modulate other downstream pathways, such as the MAPK/ERK pathway.
Experimental Protocols
Preparation of this compound/LY2812223 Stock Solution
This protocol describes the preparation of a stock solution for use in cell culture experiments. It is recommended to use the active form, LY2812223, for direct and quantifiable effects.
Materials:
-
This compound or LY2812223 powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Bring the vial of this compound or LY2812223 powder to room temperature before opening.
-
Under sterile conditions (e.g., in a laminar flow hood), prepare a 10 mM stock solution by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of LY2812223 (MW: 301.29 g/mol ), dissolve 3.01 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Culture and Treatment
This protocol is based on the use of the human neuroblastoma cell line SH-SY5Y, which is a common model for neuronal studies. This protocol can be adapted for other cell lines, such as CHO cells stably expressing mGluR2.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (e.g., 6-well or 96-well plates)
-
LY2812223 stock solution (10 mM in DMSO)
Procedure:
-
Culture SH-SY5Y cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
-
For experiments, seed the cells into the desired plate format at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Prior to treatment, it is often recommended to serum-starve the cells for a few hours to reduce basal signaling activity.
-
Prepare the working concentrations of LY2812223 by diluting the 10 mM stock solution in serum-free medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentration of LY2812223 or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment time (e.g., 5, 15, 30, 60 minutes for signaling pathway studies, or longer for cell viability assays).
Western Blot for ERK Phosphorylation
This protocol is to assess the activation of the MAPK/ERK pathway following mGluR2 stimulation.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, place the cell culture plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
cAMP Assay
This protocol is to measure the decrease in intracellular cAMP levels following Gαi/o-coupled mGluR2 activation.
Materials:
-
Treated and control cells in a 96-well plate
-
cAMP assay kit (e.g., a competitive immunoassay or a bioluminescent assay)
-
Lysis buffer (provided in the kit)
-
Forskolin (to stimulate adenylyl cyclase)
Procedure:
-
Seed and treat the cells as described in section 3.2. For Gαi-coupled receptors, cells are typically pre-treated with an adenylyl cyclase stimulator like forskolin, followed by the addition of the mGluR2 agonist.
-
Following treatment, lyse the cells according to the cAMP assay kit manufacturer's instructions. This usually involves adding a specific lysis buffer to the wells.
-
Perform the cAMP measurement following the kit's protocol. This may involve competitive binding of cellular cAMP and a labeled cAMP conjugate to a specific antibody.
-
Read the output on a plate reader (e.g., absorbance, fluorescence, or luminescence).
-
Calculate the cAMP concentration based on a standard curve generated with known amounts of cAMP.
Troubleshooting and Considerations
-
Cell Line Specificity: The expression of mGluR2 can vary significantly between cell lines. It is recommended to use cell lines with confirmed endogenous expression or stably transfected cell lines.
-
Prodrug vs. Active Moiety: For in vitro experiments, using the active form LY2812223 is preferred for a more direct and quantifiable effect, as the conversion of the prodrug this compound can be variable in cell culture.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Always include a vehicle control with the same final DMSO concentration as the drug-treated wells.
-
Treatment Time: The optimal treatment time will vary depending on the downstream assay. For signaling events like ERK phosphorylation, short incubation times (5-60 minutes) are typically sufficient. For assays measuring changes in cell viability or gene expression, longer incubation times (24-72 hours) may be necessary.
-
Agonist Concentration: The effective concentration of LY2812223 will depend on the cell line and the specific assay. It is recommended to perform a dose-response curve to determine the optimal concentration range.
By following these detailed application notes and protocols, researchers can effectively utilize this compound and its active form, LY2812223, to investigate the role of mGluR2 in various cellular processes.
References
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. Neuroprotective effects of metabotropic glutamate receptor group II and III activators against MPP(+)-induced cell death in human neuroblastoma SH-SY5Y cells: the impact of cell differentiation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for LY2979165 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Data Presentation: Dosage of Related mGluR2/3 Agonists in Mouse Models
Due to the lack of specific dosage data for LY2979165 in mouse models, the following table summarizes dosages for the structurally and functionally related mGluR2/3 agonists, LY379268 and LY354740. This information can be used as a starting point for dose-range finding studies for this compound.
| Compound | Mouse Model | Dose Range (mg/kg) | Administration Route | Observed Effects | Reference |
| LY379268 | Schizophrenia Model (MK-801 induced) | 3 | Intraperitoneal (i.p.) | Reversed cortical gamma oscillation abnormalities | [1] |
| Schizophrenia Model (NRG1 HET + PCP) | 3 | Intraperitoneal (i.p.) | Restored NMDA and GABA-A receptor levels | [2] | |
| Inflammatory and Neuropathic Pain | 12 | Intraperitoneal (i.p.) | Reduced thermal hyperalgesia | [3] | |
| Cocaine Seeking Reinstatement | 0.3 - 3.0 | Subcutaneous (s.c.) | Attenuated cocaine seeking | [4] | |
| Isolation-Induced Aggression | 0.25 - 4 | Intraperitoneal (i.p.) | Reduced attack behavior | [5] | |
| LY354740 | GluA1 Knockout (Schizophrenia model) | 15 - 30 | Intraperitoneal (i.p.) | Reduced locomotor hyperactivity | [6] |
| Morphine Tolerance | 1 - 10 | Not Specified | Inhibited development of morphine tolerance | [7] | |
| DOM-Induced Head-Twitch | Not Specified | Not Specified | Suppressed head-twitch response | [8] | |
| Aggressive Behavior | 4 - 16 | Intraperitoneal (i.p.) | Examined effects on aggression | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Note: As this compound is a prodrug, its solubility and stability in various vehicles should be empirically determined. The following is a general guideline.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and Tween 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add a small volume of the chosen vehicle to the tube.
-
Vortex the tube vigorously to dissolve the compound. If necessary, use a sonicator to aid dissolution.
-
Once dissolved, add the remaining vehicle to achieve the final desired concentration.
-
Ensure the solution is clear and free of particulates before administration. If not, sterile filter the solution.
-
Prepare fresh solutions on the day of the experiment to ensure stability.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol
-
Gauze pads
-
Appropriate animal restraint device
Procedure:
-
Restrain the mouse securely, exposing the abdomen. One-person or two-person techniques can be used.[10]
-
Tilt the mouse slightly with its head pointing downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.[11]
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.[12]
-
Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is present, discard the syringe and prepare a new injection.
-
Inject the calculated volume of the this compound solution slowly and steadily. The maximum recommended injection volume is 10 ml/kg.[10]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Protocol 3: Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringe
-
20-22 gauge, 1.5-inch flexible or rigid gavage needle with a ball tip
-
Appropriate animal restraint device
Procedure:
-
Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle if necessary.[13]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[14]
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met or the animal shows signs of respiratory distress, withdraw the needle immediately.[15]
-
Once the needle is at the predetermined depth, administer the this compound solution slowly.[16]
-
After administration, gently remove the needle.
-
Return the mouse to its cage and monitor for any signs of discomfort, regurgitation, or respiratory distress.
Mandatory Visualization
Caption: mGluR2 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for this compound Administration in Mice.
References
- 1. The mGluR2/3 agonist LY379268 reverses NMDA receptor antagonist effects on cortical gamma oscillations and phase coherence, but not working memory impairments, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mGluR2/3 agonist LY379268 rescues NMDA and GABAA receptor level deficits induced in a two-hit mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic pre-treatment with a group II mGlu agonist, LY379268, reduces hyperalgesia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferential Effects of the Metabotropic Glutamate 2/3 Receptor Agonist LY379268 on Conditioned Reinstatement versus Primary Reinforcement: Comparison between Cocaine and a Potent Conventional Reinforcer | Journal of Neuroscience [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. The group II metabotropic glutamate receptor agonist LY354740 and the D2 receptor antagonist haloperidol reduce locomotor hyperactivity but fail to rescue spatial working memory in GluA1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective agonist of group II glutamate metabotropic receptors, LY354740, inhibits tolerance to analgesic effects of morphine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. ltk.uzh.ch [ltk.uzh.ch]
- 13. research.fsu.edu [research.fsu.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for phMRI Studies Using LY2979165
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2979165 is a prodrug of the selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist, 2812223. Pharmacological magnetic resonance imaging (phMRI) is a powerful, non-invasive technique used to map the functional effects of neuroactive compounds in the brain. This document provides detailed application notes and protocols for designing and conducting phMRI studies to evaluate the pharmacodynamic effects of this compound, particularly within a ketamine-challenge paradigm. This approach is a valuable tool for assessing the engagement of the glutamate system and can serve as a translational biomarker in drug development.[1][2][3]
The primary application of this compound in phMRI involves its use to attenuate the blood-oxygen-level-dependent (BOLD) signal induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine.[1][2][3] Ketamine administration in healthy volunteers leads to a robust increase in the BOLD signal in various brain regions, providing a valuable model to study glutamatergic dysfunction.[1][2][3][4] The modulatory effect of this compound on this ketamine-induced BOLD signal allows for the in-vivo assessment of its mechanism of action and dose-response relationship.[1][2]
Mechanism of Action and Signaling Pathways
This compound is an orally available prodrug that is extensively converted to its active moiety, 2812223, a selective orthosteric agonist of mGluR2. mGluR2 is a G-protein coupled receptor (GPCR) belonging to the Group II metabotropic glutamate receptors. These receptors are predominantly located on presynaptic terminals and function as autoreceptors to negatively modulate the release of glutamate.
The signaling cascade initiated by the activation of mGluR2 by an agonist like 2812223 involves the following key steps:
-
Agonist Binding: 2812223 binds to the mGluR2 receptor on the presynaptic neuron.
-
G-protein Activation: This binding activates the associated inhibitory G-protein (Gi/Go).
-
Inhibition of Adenylate Cyclase: The activated Gi/Go protein inhibits the enzyme adenylate cyclase.
-
Reduction in cAMP: This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
Modulation of Ion Channels and Release Machinery: The reduction in cAMP and other downstream effectors leads to the inhibition of presynaptic voltage-gated calcium channels and a direct modulation of the glutamate release machinery.
-
Decreased Glutamate Release: The net effect is a reduction in the probability of glutamate release from the presynaptic terminal.
In a ketamine-challenge phMRI paradigm, the administration of ketamine, a non-competitive NMDA receptor antagonist, leads to a surge in synaptic glutamate. This is thought to occur through the blockade of NMDA receptors on GABAergic interneurons, which disinhibits pyramidal neurons, leading to increased glutamate release. This glutamate surge drives the observed increase in the BOLD signal. Pre-treatment with this compound is hypothesized to counteract this effect by activating presynaptic mGluR2, thereby reducing the ketamine-induced glutamate release and attenuating the subsequent BOLD signal increase.
It is important to note that while this compound is selective for mGluR2, a related mGluR2/3 agonist, LY404039, has been suggested to have some affinity for dopamine (B1211576) D2 receptors. However, this compound's selectivity for mGluR2 makes it a more precise tool for probing this specific target.
Signaling Pathway Diagrams
References
- 1. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized, placebo-controlled, phase 1 study to evaluate the effects of TAK-063 on ketamine-induced changes in fMRI BOLD signal in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ketamine-Associated Brain Changes: A Review of the Neuroimaging Literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a LY2979165 Ketamine Challenge Study
These application notes provide a detailed overview of the study design, experimental protocols, and relevant biological pathways for a pharmacological magnetic resonance imaging (phMRI) study investigating the effects of the mGluR2 agonist LY2979165 on the brain's response to a ketamine challenge. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Aberrant glutamate (B1630785) neurotransmission, particularly dysfunction of the N-methyl-D-aspartate receptor (NMDAR), is implicated in the pathophysiology of several psychiatric disorders.[1][2] The NMDAR antagonist ketamine can induce a transient psychosis-like state in healthy volunteers, which can be measured using the blood-oxygen-level-dependent (BOLD) signal in functional magnetic resonance imaging (fMRI).[1][2] This "ketamine challenge" model serves as a valuable tool for investigating the effects of novel therapeutic agents that modulate the glutamate system.
This compound is a prodrug of the selective orthosteric metabotropic glutamate receptor 2 (mGluR2) agonist, 2812223.[1] Preclinical and clinical studies have explored the potential of mGluR2 agonists to attenuate the effects of NMDAR antagonists. This document outlines the design and protocols of a study aimed at evaluating the ability of this compound to modulate the ketamine-induced BOLD response in healthy volunteers.[1]
Study Design and Participants
The study employed a randomized, double-blind, placebo-controlled, crossover design.[1][2]
Participant Characteristics
The study enrolled healthy male volunteers.[3] While specific demographic data from the primary study is not publicly available, a representative cohort for such a study is detailed below.
| Characteristic | Description |
| Number of Participants | 16[1][2] |
| Age Range | 18-55 years (representative) |
| Sex | Male[3] |
| Health Status | Healthy, with no history of psychiatric or neurological disorders.[4] |
| Body Mass Index (BMI) | 18.5 - 29.9 kg/m ² (representative) |
Inclusion and Exclusion Criteria
Inclusion Criteria:
-
Healthy male subjects.[3]
-
Age between 18 and 55 years.
-
Body weight between 60 and 100 kg.
-
Able to give written informed consent.
Exclusion Criteria:
-
History of any significant psychiatric or neurological disorder.[4]
-
First-degree relative with a psychotic disorder.[5]
-
History of substance abuse or dependence.[4]
-
Any contraindications to MRI scanning (e.g., metallic implants, claustrophobia).[5]
-
Use of any prescription or over-the-counter medication that could interfere with the study drugs.
-
Positive urine drug screen at screening.
-
History of significant cardiovascular, hepatic, or renal disease.
Experimental Protocol
The study consisted of a screening visit and three experimental sessions, separated by a washout period of at least one week.[6] In each session, participants received an oral dose of either this compound (20 mg or 60 mg) or a matching placebo, followed by an intravenous (IV) infusion of ketamine during an fMRI scan.[1][2][3]
Dosing Regimen
| Intervention | Dose | Route of Administration |
| This compound | 20 mg | Oral[1][2][3] |
| This compound | 60 mg | Oral[1][2][3] |
| Placebo | Matching placebo | Oral[1][2][3] |
| Ketamine | Bolus: 0.23 mg/kg, Infusion: 0.58 mg/kg/hr (representative)[5] | Intravenous[3] |
Experimental Session Workflow
The following is a representative step-by-step protocol for each experimental session.
-
Arrival and Pre-Scan Assessments:
-
Participants arrive at the research facility in the morning after an overnight fast.
-
Vital signs (blood pressure, heart rate, respiratory rate, temperature) are recorded.
-
A urine drug screen and breath alcohol test are performed.
-
A baseline blood sample is collected.
-
-
Oral Drug Administration:
-
Approximately 2 hours before the fMRI scan, participants receive a single oral dose of this compound (20 mg or 60 mg) or placebo according to the randomization schedule.
-
-
fMRI Scan Preparation:
-
An intravenous catheter is inserted into a forearm vein for ketamine administration and blood sampling.
-
Participants are positioned in the MRI scanner.
-
-
fMRI Acquisition and Ketamine Infusion:
-
A baseline resting-state fMRI scan is acquired.
-
The intravenous ketamine infusion is initiated with a bolus dose followed by a constant infusion.
-
fMRI data acquisition continues for the duration of the ketamine infusion.
-
-
Post-Scan Assessments:
-
After the scan, participants are monitored in a recovery area.
-
Vital signs are monitored periodically.
-
Blood samples are collected at scheduled time points to assess the pharmacokinetics of this compound and its active metabolite.
-
Subjective effects are assessed using validated rating scales (e.g., Clinician-Administered Dissociative States Scale, Brief Psychiatric Rating Scale).
-
Pharmacological MRI (phMRI) Parameters
The following are representative fMRI acquisition parameters for a ketamine challenge study.
| Parameter | Value |
| Scanner Strength | 3 Tesla |
| Sequence | T2*-weighted gradient-echo echo-planar imaging (EPI) |
| Repetition Time (TR) | 2000 ms |
| Echo Time (TE) | 30 ms |
| Flip Angle | 80° |
| Field of View (FOV) | 220 mm |
| Matrix Size | 64 x 64 |
| Slice Thickness | 3 mm |
| Number of Slices | 35 (interleaved) |
| Voxel Size | 3.4 x 3.4 x 3.0 mm |
Data Analysis
The primary outcome of the study is the attenuation of the ketamine-induced BOLD signal by this compound.[1][2] fMRI data are preprocessed using standard software packages (e.g., SPM, FSL). Statistical analysis involves comparing the BOLD response to ketamine in the this compound conditions versus the placebo condition.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound ketamine challenge study.
Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
Safety and Tolerability
In clinical trials, this compound has been generally well-tolerated.[7] The most common adverse events reported were dizziness, vomiting, nausea, somnolence, and headache.[1] Nausea and vomiting were found to be dose-limiting with single doses.[1] No serious adverse events were reported in the ketamine challenge study.
Conclusion
The this compound ketamine challenge study provides a robust platform for investigating the role of mGluR2 agonism in modulating glutamate-related brain activity. The findings from such studies are crucial for the development of novel therapeutics for psychiatric disorders characterized by glutamatergic dysfunction. The detailed protocols and methodologies outlined in these application notes can serve as a valuable resource for researchers planning similar pharmacological imaging studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Validation of ketamine as a pharmacological model of thalamic dysconnectivity across the illness course of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays of LY2979165 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2979165 is a prodrug that is rapidly converted in vivo to its active moiety, 2812223. This active compound is a potent and selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders.
These application notes provide detailed protocols for the essential in vitro assays used to characterize the pharmacological activity of this compound's active metabolite, 2812223, at the mGluR2. The included assays are fundamental for determining the binding affinity and functional potency of this compound.
mGluR2 Signaling Pathway
Activation of the mGluR2 by an agonist such as 2812223 initiates a signaling cascade that results in the modulation of downstream cellular processes. The canonical signaling pathway is depicted below.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for 2812223, the active metabolite of this compound.
Table 1: Receptor Binding Affinities of 2812223
| Receptor | Assay Type | Radioligand | Ki (nM) | Reference |
| Human mGluR2 | Competition Binding | [3H]-LY341495 | 144 | [1] |
| Human mGluR3 | Competition Binding | [3H]-LY341495 | 156 | [1] |
Table 2: Functional Activity of 2812223
| Assay Type | Cell Line | Parameter | Value | Reference |
| GTPγS Binding | CHO cells expressing human mGluR2 | EC50 | Not explicitly stated | [2] |
| cAMP Inhibition | CHO cells expressing human mGluR2 | EC50 | Not explicitly stated | [2] |
| Calcium Mobilization | Ectopic cell line | Near maximal agonist response | - | [2] |
| Dynamic Mass Redistribution | Ectopic cell line | Near maximal agonist response | - | [2] |
Note: While specific EC50 values from functional assays for 2812223 were not found in the provided search results, the compound is described as a potent agonist.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of 2812223 for the mGluR2 by measuring its ability to compete with a radiolabeled antagonist.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2.
-
[3H]-LY341495 (Radioligand)
-
2812223 (Test Compound)
-
Unlabeled LY341495 (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing mGluR2 in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer or unlabeled LY341495 (10 µM final concentration for non-specific binding).
-
50 µL of various concentrations of 2812223.
-
50 µL of [3H]-LY341495 (at a concentration near its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of 2812223. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluR2 upon agonist binding.
Materials:
-
Membranes from CHO cells stably expressing human mGluR2.
-
[35S]-GTPγS
-
Guanosine 5'-diphosphate (GDP)
-
2812223 (Test Compound)
-
Unlabeled GTPγS (for non-specific binding)
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
Other reagents and equipment as in the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
GDP (final concentration ~10 µM).
-
Varying concentrations of 2812223.
-
Membrane suspension.
-
Initiate the reaction by adding [35S]-GTPγS (final concentration ~0.1 nM).
-
For non-specific binding, add unlabeled GTPγS (10 µM final concentration).
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Filtration and Quantification: Terminate the reaction and quantify bound radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis: Plot the stimulated binding (agonist-dependent) as a function of the log concentration of 2812223. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
GloSensor™ cAMP Functional Assay
This is a live-cell, bioluminescence-based assay to measure changes in intracellular cAMP levels.
Materials:
-
CHO cells stably co-expressing human mGluR2 and the GloSensor™ cAMP biosensor.
-
GloSensor™ cAMP Reagent (Promega)
-
2812223 (Test Compound)
-
Forskolin (optional, for stimulating adenylyl cyclase)
-
Cell culture medium
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Cell Plating: Seed the CHO-mGluR2-GloSensor cells in white, opaque microplates and allow them to attach overnight.
-
Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Equilibration: Remove the cell culture medium and add the GloSensor™ cAMP Reagent-containing medium to the cells. Incubate for approximately 2 hours at room temperature to allow the reagent to equilibrate.
-
Compound Addition:
-
For agonist mode: Add varying concentrations of 2812223 directly to the wells.
-
For antagonist mode (measuring inhibition of stimulated cAMP): Add a fixed concentration of an adenylyl cyclase activator like forskolin, followed by varying concentrations of 2812223.
-
-
Luminescence Measurement: Measure luminescence using a luminometer. For kinetic studies, measurements can be taken at multiple time points. For endpoint assays, a single measurement after a 15-30 minute incubation is typical.
-
Data Analysis: Normalize the luminescence signal to a vehicle control. Plot the normalized signal as a function of the log concentration of 2812223. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for direct inhibition) or IC50 (for inhibition of forskolin-stimulated cAMP).
References
Measuring the Efficacy of LY2979165 (an mGluR2 Agonist) in Primary Neurons
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LY2979165 is a prodrug that is converted in vivo to its active metabolite, 2812223, a potent and selective agonist for the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2] mGluR2 is a G-protein coupled receptor (GPCR) belonging to the Group II mGluRs.[3] These receptors are predominantly located on presynaptic terminals of neurons and play a crucial role in modulating neurotransmission by inhibiting the release of glutamate.[3][4] Activation of mGluR2 is coupled to the inhibitory G-protein (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][5] This signaling cascade makes mGluR2 an attractive therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate transmission.
These application notes provide detailed protocols for assessing the efficacy of this compound's active form in primary neuronal cultures. The described assays will enable researchers to quantify the compound's effects on neuronal viability, downstream signaling pathways, and electrophysiological activity.
Data Presentation
Table 1: Summary of Expected Outcomes of mGluR2 Agonist Treatment in Primary Neurons
| Parameter Assessed | Assay | Expected Effect of mGluR2 Agonist | Typical Concentration Range | Reference |
| Neuronal Viability | MTT Assay | Neuroprotective against excitotoxicity | 1-10 µM | [6] |
| Neuronal Viability | LDH Assay | Reduction in cytotoxicity | 1-10 µM | [6] |
| Apoptosis | TUNEL Assay | Reduction in apoptosis | 1-10 µM | [7] |
| cAMP Levels | Forskolin-Stimulated cAMP Assay | Inhibition of forskolin-induced cAMP increase | 0.1-10 µM | [8][9] |
| ERK Signaling | Western Blot (p-ERK/total ERK) | Increased ERK phosphorylation | 1-10 µM | [6] |
| Tau Phosphorylation | Western Blot (p-Tau/total Tau) | Increased Tau phosphorylation | 1-10 µM | [6] |
| Neuronal Excitability | Whole-Cell Patch Clamp | Reduction in excitatory postsynaptic currents (EPSCs) | 1-10 µM | [10][11] |
| Network Activity | Calcium Imaging (FLIPR) | Inhibition of spontaneous calcium oscillations | 0.01-10 µM | [12][13] |
Signaling Pathways and Experimental Workflows
mGluR2 Signaling Pathway
Activation of the mGluR2 by an agonist such as the active metabolite of this compound initiates a signaling cascade that primarily serves to dampen neuronal excitability. The receptor is coupled to a Gi/o protein. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).[4][5][10]
Experimental Workflow for Assessing Efficacy
A typical workflow for evaluating the efficacy of an mGluR2 agonist in primary neurons involves a multi-faceted approach, starting with basic viability and cytotoxicity assays, followed by mechanistic studies targeting the signaling pathway, and culminating in functional electrophysiological analyses.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hank's Balanced Salt Solution (HBSS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates/coverslips
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Fetal Bovine Serum (FBS)
Procedure:
-
Euthanize the pregnant rat according to approved institutional guidelines and harvest the embryos.
-
Dissect the cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue and incubate in trypsin-EDTA at 37°C for 15 minutes.
-
Add DNase I and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Quench the trypsin with FBS-containing medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Plate the neurons onto poly-D-lysine coated plates at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Protocol 2: Forskolin-Stimulated cAMP Assay
This assay measures the ability of an mGluR2 agonist to inhibit the production of cAMP stimulated by forskolin (B1673556), a direct activator of adenylyl cyclase.[14][15]
Materials:
-
Primary cortical neurons (DIV 7-10)
-
This compound active metabolite
-
Forskolin
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay, ELISA, or TR-FRET based kits)
-
Assay buffer (e.g., HBSS with HEPES)
Procedure:
-
Plate neurons in a 96-well plate suitable for the chosen cAMP assay format.
-
On the day of the assay, replace the culture medium with assay buffer and equilibrate the cells.
-
Pre-treat the cells with varying concentrations of the this compound active metabolite for 15-30 minutes.
-
Stimulate the cells with a predetermined concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes.[16][17]
-
Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the IC50 value.
Protocol 3: Neuronal Viability (MTT) Assay
This colorimetric assay is a measure of cell metabolic activity and is often used to assess cell viability.
Materials:
-
Primary cortical neurons in a 96-well plate
-
This compound active metabolite
-
Excitotoxic agent (e.g., Glutamate or H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Treat the primary neurons with the this compound active metabolite for a desired pre-incubation period (e.g., 1 hour).[6]
-
Introduce an excitotoxic or oxidative stress agent (e.g., 100 µM H₂O₂) and co-incubate for 24 hours.[6]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrical properties of individual neurons.[18][19]
Materials:
-
Primary cortical neurons cultured on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular pipette solution
-
This compound active metabolite
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.
-
Pull a glass pipette with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron with the pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).
-
Perfuse the chamber with aCSF containing the this compound active metabolite at the desired concentration.
-
Record the changes in synaptic activity in the presence of the compound.
-
Data Analysis: Analyze parameters such as the frequency and amplitude of EPSCs before and after drug application. A reduction in these parameters indicates an inhibitory effect.[10]
References
- 1. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group II metabotropic glutamate receptor activation attenuates acid-sensing ion channel currents in rat primary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretreatment with mGluR2 or mGluR3 Agonists Reduces Apoptosis Induced by Hypoxia-Ischemia in Neonatal Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cAMP levels increased by activation of metabotropic glutamate receptors correlate with visual plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological profiling of native group II metabotropic glutamate receptors in primary cortical neuronal cultures using a FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 15. stemcell.com [stemcell.com]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. Research Portal [ourarchive.otago.ac.nz]
- 19. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for LY2979165 Administration in Non-Human Primates
Disclaimer: The following application notes and protocols are representative and are intended to serve as a scientific guide. They have been compiled based on established methodologies for the administration of central nervous system (CNS)-acting small molecules to non-human primates and information on related mGluR2 agonists. No specific studies detailing the administration of LY2979165 in non-human primates were available in the public domain at the time of writing. Researchers should adapt these protocols based on their specific experimental goals and in strict accordance with their Institutional Animal Care and Use Committee (IACUC) guidelines.
Introduction
This compound is a prodrug of a selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist. MGluR2 is a G-protein coupled receptor that plays a crucial role in modulating glutamate neurotransmission.[1] Activation of mGluR2 is of significant interest for the potential treatment of various neuropsychiatric and neurological disorders. Non-human primates, particularly species like the rhesus macaque, are highly valuable models for CNS drug development due to their close physiological and neuroanatomical homology to humans. These application notes provide a framework for conducting pharmacokinetic and pharmacodynamic studies of this compound in non-human primates.
Signaling Pathway of this compound Active Moiety
Upon oral administration, the prodrug this compound is metabolized to its active moiety, which then acts as an agonist at the mGluR2. This receptor is typically located on presynaptic terminals and is coupled to the Gαi/o protein.[2] Activation of mGluR2 by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This cascade ultimately modulates ion channel activity and reduces the release of glutamate into the synaptic cleft, thereby dampening excessive excitatory neurotransmission.[1]
Caption: mGluR2 signaling pathway activated by this compound's active moiety.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Orally Administered this compound
Objective: To determine the pharmacokinetic profile of this compound and its active moiety in plasma and cerebrospinal fluid (CSF) of rhesus macaques following oral administration.
Materials:
-
This compound (analytical grade)
-
Vehicle for oral administration (e.g., sterile water, juice, or a palatable food item)
-
Anesthetic agents (e.g., ketamine, telazol)[3]
-
Blood collection tubes (containing appropriate anticoagulant, e.g., EDTA)
-
Spinal needles (22-25G) for CSF collection[4]
-
Centrifuge
-
Freezers (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Selection and Acclimation:
-
Use adult, healthy rhesus macaques (Macaca mulatta) of either sex.
-
Animals should be acclimated to the housing conditions and handling procedures.
-
Ensure animals are fasted overnight prior to drug administration.
-
-
Dose Preparation and Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Administer the dose orally. This can be achieved by mixing the drug with a small amount of palatable food or juice, or by oral gavage.
-
-
Sample Collection:
-
Blood: Collect serial blood samples (e.g., at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a peripheral vein.
-
Cerebrospinal Fluid (CSF): Collect CSF via lumbar puncture at specified time points (e.g., 2 and 8 hours post-dose). This procedure must be performed under anesthesia by trained personnel.[5][6][7]
-
-
Sample Processing and Storage:
-
Process blood samples to obtain plasma by centrifugation.
-
Immediately freeze plasma and CSF samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of this compound and its active moiety in plasma and CSF samples using a validated LC-MS/MS method.
-
Protocol 2: In Vivo Microdialysis for Pharmacodynamic Assessment
Objective: To assess the effect of this compound on extracellular neurotransmitter levels (e.g., glutamate) in a specific brain region of interest.
Materials:
-
Surgical instruments for implantation
-
Perfusion pump
-
Fraction collector
-
Artificial CSF (aCSF) for perfusion
-
HPLC system with electrochemical or fluorescence detection for neurotransmitter analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[12]
-
Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Administer this compound orally as described in Protocol 1.
-
Continue to collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples to quantify neurotransmitter concentrations using a suitable analytical method (e.g., HPLC).
-
Data Presentation
The following table presents representative pharmacokinetic parameters that could be obtained from a study following Protocol 1.
| Parameter | Plasma (this compound) | Plasma (Active Moiety) | CSF (Active Moiety) |
| Cmax (ng/mL) | 150 ± 35 | 850 ± 120 | 45 ± 10 |
| Tmax (hr) | 1.0 ± 0.5 | 2.5 ± 0.8 | 4.0 ± 1.0 |
| AUC (ng*hr/mL) | 450 ± 90 | 6800 ± 950 | 320 ± 75 |
| Half-life (hr) | 1.5 ± 0.4 | 6.0 ± 1.2 | 6.5 ± 1.5 |
Data are presented as mean ± standard deviation and are illustrative.
Visualizations
Caption: Experimental workflow for the pharmacokinetic study of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four preanesthetic oral sedation protocols for rhesus macaques (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aalas [aalas.kglmeridian.com]
- 6. Association of Primate Veterinarians Guidelines for Cerebrospinal Fluid Aspiration for Nonhuman Primates in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of Primate Veterinarians’ Position Statement: Cerebrospinal Fluid Aspiration for Nonhuman Primates in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prisysbiotech.com [prisysbiotech.com]
- 9. An improved methodology for routine in vivo microdialysis in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Application Notes and Protocols for Assessing Blood-Brain Barrier Penetration of LY2979165
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2979165 is a prodrug of the selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist, 2812223.[1][2] As a potential therapeutic agent for neurological and psychiatric disorders, its ability to penetrate the blood-brain barrier (BBB) is a critical determinant of its efficacy. These application notes provide a comprehensive overview of the known central nervous system (CNS) penetration of this compound's active moiety and detail protocols for its assessment.
Data Presentation
The primary quantitative data available for the BBB penetration of this compound focuses on the cerebrospinal fluid (CSF) to plasma concentration ratio of its active metabolite, 2812223.
| Compound | Dosage | Matrix | Exposure Metric | Value | Reference |
| 2812223 (active moiety of this compound) | 60 mg single dose of this compound | CSF vs. Plasma | Exposure Ratio | ~2-6% | [3] |
This data indicates that a small but significant fraction of the active compound reaches the CNS. Further investigation into the mechanisms governing this penetration, such as passive diffusion and active transport, is warranted.
Experimental Protocols
To further characterize the BBB penetration of this compound and its active metabolite, the following experimental protocols are recommended.
In Vivo Assessment: Cerebrospinal Fluid (CSF) to Plasma Ratio in Humans
This protocol is designed to replicate and expand upon the initial findings regarding the CNS penetration of 2812223.
Objective: To determine the concentration ratio of 2812223 in CSF relative to plasma following oral administration of this compound in human subjects.
Materials:
-
This compound drug product
-
Lumbar puncture kits
-
Blood collection tubes (containing appropriate anticoagulant, e.g., EDTA)
-
Polypropylene (B1209903) tubes for sample storage
-
Centrifuge
-
-80°C freezer
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Subject Recruitment and Dosing: Recruit healthy human volunteers according to approved ethical guidelines. Administer a single oral dose of this compound.
-
Sample Collection:
-
Plasma: Collect venous blood samples at predetermined time points post-dosing. Centrifuge the blood to separate plasma and store at -80°C.
-
CSF: Perform a lumbar puncture to collect CSF at a time point corresponding to the expected peak plasma concentration. Collect CSF into polypropylene tubes and store at -80°C.
-
-
Sample Analysis: Quantify the concentration of 2812223 in plasma and CSF samples using a validated bioanalytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the CSF-to-plasma concentration ratio for each subject.
In Vitro Blood-Brain Barrier Permeability Assay
This in vitro assay provides a controlled environment to assess the passive permeability of this compound and 2812223 across a cell-based BBB model. The human cerebral microvascular endothelial cell line, hCMEC/D3, is a commonly used and well-characterized model.
Objective: To determine the apparent permeability coefficient (Papp) of this compound and 2812223 across an in vitro BBB model.
Materials:
-
hCMEC/D3 cell line
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Collagen-coated flasks and Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
This compound and 2812223
-
Lucifer yellow (for monolayer integrity assessment)
-
Analytical instrumentation (e.g., LC-MS/MS or a fluorescence plate reader for Lucifer yellow)
Procedure:
-
Cell Culture: Culture hCMEC/D3 cells in collagen-coated flasks according to standard protocols.
-
Transwell Seeding: Seed hCMEC/D3 cells onto the apical side of collagen-coated Transwell inserts and culture until a confluent monolayer is formed, confirmed by transendothelial electrical resistance (TEER) measurements.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound (this compound or 2812223) to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
To assess efflux, add the compound to the basolateral chamber and sample from the apical chamber.
-
-
Monolayer Integrity: After the permeability experiment, assess the integrity of the cell monolayer by measuring the permeability of a paracellular marker, such as Lucifer yellow.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method.
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
P-glycoprotein Substrate Assay
P-glycoprotein (P-gp) is a key efflux transporter at the BBB that can actively pump drugs out of the brain. This assay determines if this compound or 2812223 are substrates for P-gp. To date, no public data is available on whether this compound or its active metabolite are P-gp substrates.
Objective: To determine if this compound or 2812223 are substrates of the P-glycoprotein efflux pump.
Materials:
-
MDCKII-MDR1 (P-gp overexpressing) and MDCKII-WT (wild-type) cell lines
-
Cell culture medium and supplements
-
Transwell inserts
-
HBSS with HEPES buffer
-
Test compounds (this compound and 2812223)
-
Known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil) as controls
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Seeding: Culture both MDCKII-MDR1 and MDCKII-WT cells and seed them onto Transwell inserts as described in the previous protocol.
-
Bidirectional Transport Assay:
-
Perform a bidirectional transport study (apical-to-basolateral and basolateral-to-apical) for the test compounds in both cell lines.
-
Include known P-gp substrates and inhibitors as positive and negative controls.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples.
-
Data Analysis:
-
Calculate the Papp values for both directions in both cell lines.
-
Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).
-
A compound is considered a P-gp substrate if the ER is significantly greater than 1 in MDCKII-MDR1 cells and this efflux is inhibited by a known P-gp inhibitor.
-
Visualizations
mGluR2 Signaling Pathway
Caption: Agonist binding to mGluR2 activates an inhibitory G-protein, leading to reduced cAMP levels and decreased neurotransmitter release.
Experimental Workflow: In Vivo CSF/Plasma Ratio
Caption: Workflow for determining the in vivo CSF to plasma concentration ratio of the active moiety of this compound.
Experimental Workflow: In Vitro BBB Permeability Assay
Caption: Workflow for assessing the in vitro blood-brain barrier permeability of this compound and its active metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist LY2812223 in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Behavioral Assessment of LY2979165
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following experimental designs are based on the established mechanism of LY2979165 as a selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist. Initial conceptualization for a D1/D5 antagonist has been revised to align with the pharmacological profile of the compound. This compound is a prodrug of the active moiety 2812223, a selective orthosteric mGluR2 agonist.[1][2][3]
Introduction
This compound is a novel therapeutic agent under investigation for its potential in treating psychiatric disorders. It acts as a prodrug, converting to a potent and selective agonist for the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] mGluR2 is a presynaptic receptor that, when activated, inhibits the release of glutamate, a primary excitatory neurotransmitter.[4][5][6][7] This mechanism suggests therapeutic potential for conditions associated with excessive glutamate neurotransmission, such as anxiety and schizophrenia.[4][6][8]
These application notes provide detailed protocols for a battery of behavioral assays designed to evaluate the preclinical efficacy of this compound in rodent models. The selected assays are designed to assess its effects on locomotor activity, anxiety-like behavior, sensorimotor gating, and recognition memory.
Signaling Pathway of mGluR2 Activation
Activation of presynaptic mGluR2 by an agonist like the active form of this compound initiates a G-protein-mediated signaling cascade. This cascade inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in glutamate release into the synaptic cleft.[4][6]
General Experimental Design
The following protocols are designed for adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), which are commonly used in behavioral pharmacology.
Experimental Groups
A typical experimental design will include a vehicle control group and at least three dose levels of this compound to establish a dose-response relationship.
Drug Administration
-
Compound: this compound
-
Vehicle: To be determined based on the solubility of this compound (e.g., sterile water, saline, or a small percentage of a non-toxic solvent like DMSO).
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the desired pharmacokinetic profile.
-
Dosing Time: Typically 30-60 minutes before the behavioral test, but should be optimized based on pharmacokinetic studies.
Behavioral Assay Protocols
Locomotor Activity Test
This test assesses the effects of this compound on general motor activity and can indicate potential sedative or stimulant properties.
3.1.1. Experimental Protocol
-
Apparatus: A set of transparent open-field arenas (e.g., 40 x 40 x 40 cm) equipped with automated infrared beam grids or video tracking software.
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before testing.
-
Place each animal individually into the center of an open-field arena.
-
Record locomotor activity for 60 minutes.
-
-
Data Analysis: The primary dependent variable is the total distance traveled. This can be analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
3.1.2. Data Presentation
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle | 0 | Data |
| This compound | Low | Data |
| This compound | Medium | Data |
| This compound | High | Data |
3.1.3. Experimental Workflow
Elevated Plus Maze (EPM)
The EPM is a widely used assay to assess anxiety-like behavior in rodents.[9][10][11][12][13] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.
3.2.1. Experimental Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. The maze should be equipped with a video camera for recording.
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to testing.[11]
-
Procedure:
-
Data Analysis: Key parameters include the time spent in the open arms, the number of entries into the open arms, and the total number of arm entries (as a measure of general activity). Data is often presented as a percentage of the total time or entries.
3.2.2. Data Presentation
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 0 | Data | Data | Data |
| This compound | Low | Data | Data | Data |
| This compound | Medium | Data | Data | Data |
| This compound | High | Data | Data | Data |
3.2.3. Experimental Workflow
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.[14][15] This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse). Antipsychotic potential is often associated with the reversal of induced PPI deficits.
3.3.1. Experimental Protocol
-
Apparatus: Startle chambers equipped with a load cell platform to measure the startle response and a speaker to deliver acoustic stimuli.
-
Habituation:
-
Handle animals for several days before the test.
-
On the test day, allow a 60-minute acclimation period to the testing room.
-
-
Procedure:
-
Administer this compound or vehicle. To model schizophrenia-like deficits, a disrupting agent like the NMDA antagonist phencyclidine (PCP) or MK-801 can be administered after this compound and before the test.[16]
-
Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.[17]
-
The test session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weak prepulse (e.g., 75-85 dB) precedes the pulse by a short interval (e.g., 100 ms).[17]
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: The startle response is measured as the maximal amplitude of the flinch. PPI is calculated as a percentage: %PPI = 100 * [(Pulse-alone response - Prepulse-pulse response) / Pulse-alone response].
3.3.2. Data Presentation (in a PCP-disruption model)
| Treatment Group | Dose (mg/kg) | % Prepulse Inhibition (Mean ± SEM) |
| Vehicle + Saline | 0 | Data |
| Vehicle + PCP | 0 | Data |
| This compound (Low) + PCP | Low | Data |
| This compound (Medium) + PCP | Medium | Data |
| This compound (High) + PCP | High | Data |
3.3.3. Experimental Workflow
Novel Object Recognition (NOR) Test
The NOR test evaluates aspects of learning and memory, which are often impaired in psychiatric disorders.[18][19] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[18][20]
3.4.1. Experimental Protocol
-
Apparatus: An open-field arena and a variety of objects that are similar in size but different in shape and texture.
-
Procedure (3-day protocol):
-
Day 1 (Habituation): Allow each animal to freely explore the empty arena for 5-10 minutes.[1][20]
-
Day 2 (Training/Familiarization): Place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5-10 minutes).[1][18] Administer this compound or vehicle before this session to assess effects on acquisition, or after to assess effects on consolidation.
-
Day 3 (Testing): After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Record exploration for 5 minutes.[21]
-
-
Data Analysis: Exploration is defined as sniffing or touching the object with the nose. The key metric is the Discrimination Index (DI), calculated as: DI = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better recognition memory.
3.4.2. Data Presentation
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) (Mean ± SEM) | Total Exploration Time (s) (Mean ± SEM) |
| Vehicle | 0 | Data | Data |
| This compound | Low | Data | Data |
| This compound | Medium | Data | Data |
| This compound | High | Data | Data |
3.4.3. Experimental Workflow
References
- 1. Novel Object Recognition [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Novel Selective mGlu2 Agonist in the Temporo-Ammonic Input to CA1 Neurons Reveals Reduced mGlu2 Receptor Expression in a Wistar Substrain with an Anxiety-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 7. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promise of mGluR2/3 activators in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated plus maze protocol [protocols.io]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. mmpc.org [mmpc.org]
- 13. researchgate.net [researchgate.net]
- 14. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pre-pulse Inhibition [augusta.edu]
- 16. SELECTIVE POTENTIATION OF THE METABOTROPIC GLUTAMATE RECEPTOR SUBTYPE 2 BLOCKS PHENCYCLIDINE-INDUCED HYPERLOCOMOTION AND BRAIN ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 18. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
Troubleshooting & Optimization
optimizing LY2979165 dosage to avoid side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing LY2979165 dosage to avoid side effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational prodrug that is extensively converted in the body to its active moiety, 2812223.[1] This active compound is a selective agonist for the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] As a Group II mGluR, mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activation of mGluR2 can modulate neurotransmission in key brain circuits.
Q2: What are the known side effects of this compound observed in clinical studies?
A2: Phase 1 clinical studies in healthy male subjects have identified several common adverse events associated with this compound administration. The most frequently reported side effects include nausea, vomiting, dizziness, somnolence (drowsiness), and headache.[1][4] Nausea and vomiting were found to be dose-limiting after single doses.
Q3: How can the side effects of this compound be minimized?
A3: Clinical trial data suggests that a dose titration regimen can be effective in managing the side effects of this compound.[1][4] Starting with a lower dose and gradually increasing it over time may allow for better tolerability and enable the administration of higher doses.
Q4: Is the pharmacokinetic profile of this compound affected by food?
A4: Based on available clinical data, there is no significant effect of food on the pharmacokinetics (PK) of this compound or its active moiety, 2812223.[1][4]
Troubleshooting Guides
In Vitro Experiments
Issue: Inconsistent or No Response in mGluR2 Activation Assays (e.g., cAMP Assay)
| Potential Cause | Troubleshooting Steps |
| Cell Line Issues | - Verify mGluR2 Expression: Confirm the expression and proper cell surface localization of mGluR2 in your cell line using techniques like Western blot, flow cytometry, or immunofluorescence. - Cell Health: Ensure cells are healthy, within a low passage number, and not overgrown, as this can affect receptor expression and signaling. |
| Assay Conditions | - Optimize Agonist Concentration: Perform a full dose-response curve for the active moiety (2812223) to determine the optimal concentration range (EC50, EC80). - Incubation Time: Optimize the incubation time with the agonist. A time-course experiment can identify the point of maximal response. - Temperature: Some assays, like the GloSensor™ cAMP assay, are temperature-sensitive. Pre-incubation and reading at room temperature may be optimal.[5] - Reagent Quality: Ensure all reagents, including the GloSensor™ cAMP reagent, are stored correctly and have not expired. |
| Technical Errors | - Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound. - Plate Reader Settings: Verify that the luminometer or plate reader settings are appropriate for the assay being performed. |
In Vivo Experiments
Issue: High Incidence of Nausea and Vomiting in Animal Models
| Potential Cause | Troubleshooting Steps |
| High Initial Dose | - Implement Dose Titration: Start with a low dose of this compound and gradually increase the dose over several days. This can help to induce tolerance and reduce the severity of emetic effects.[1][4] - Determine MTD: Conduct a maximum tolerated dose (MTD) study to identify the highest dose that can be administered without causing severe adverse effects. |
| Animal Model Sensitivity | - Species Selection: Ferrets and shrews are considered gold-standard models for emesis research as they possess a vomiting reflex. Rats do not vomit but exhibit pica (consumption of non-nutritive substances like kaolin), which is used as an indicator of nausea.[6][7][8][9][10] The choice of model should be carefully considered based on the specific research question. |
| Route of Administration | - Oral vs. Systemic: The route of administration can influence the pharmacokinetic profile and the onset and severity of side effects. If using oral administration, ensure consistent formulation and delivery. |
Issue: Unexpected Sedation or Motor Impairment in Behavioral Assays
| Potential Cause | Troubleshooting Steps |
| Dose-Related Somnolence | - Dose-Response Characterization: Conduct a thorough dose-response study to identify the dose range that produces the desired on-target effects without causing excessive sedation. - Time of Day: The timing of drug administration and behavioral testing can be critical, as it may interact with the animal's natural circadian rhythm. |
| Confounding Motor Effects in Cognitive Assays | - Control for Motor Activity: When assessing cognitive function, it is crucial to include control measures to ensure that any observed deficits are not simply a result of sedation or motor impairment. This can be achieved by including a battery of motor function tests. |
| Assay-Specific Factors | - Habituation: Ensure that animals are properly habituated to the testing apparatus and procedures to minimize stress-induced behavioral changes. - Rotarod Parameters: For the rotarod test, factors such as rod diameter, acceleration rate, and pre-training can significantly influence the results.[11] |
Quantitative Data Summary
Table 1: Clinical Pharmacokinetics and Side Effects of this compound
| Parameter | Single Dose (20-150 mg) | Multiple Doses (up to 400 mg with titration) |
| Dose-Limiting Side Effects | Nausea and vomiting[1][4] | Tolerated with dose titration[1][4] |
| Most Common Adverse Events | Dizziness, vomiting, nausea, somnolence, headache[1][4] | Dizziness, vomiting, nausea, somnolence, headache[1][4] |
| Plasma PK of Active Moiety (2812223) | Approximately linear | Minimal accumulation with once-daily dosing[1][4] |
| Effect of Food on PK | No significant effect[1][4] | No significant effect[1][4] |
| CSF Exposure of 2812223 (after 60 mg single dose) | ~2-6% of plasma exposure | Not reported |
Table 2: Preclinical Dose-Response Information for mGluR2/3 Agonists (Illustrative)
| Compound | Animal Model | Assay | Dose Range | Observed Effect | Reference |
| LY404039 | Rat (6-OHDA lesioned) | L-DOPA-induced AIMs | 0.1, 1, 10 mg/kg | Significant reduction in AIMs at 10 mg/kg[12] | [12] |
| LY2140023 | Rat | PCP-induced hyperlocomotion | Not specified | Attenuation of hyperlocomotion | [13] |
| Isosorbide dinitrate (headache model) | Rat | Facial allodynia | 10 mg/kg (i.p.) | Induction of transient facial allodynia[14] | [14] |
Experimental Protocols
In Vitro: mGluR2 Activation using cAMP GloSensor™ Assay
Objective: To quantify the activation of mGluR2 by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human mGluR2 and the GloSensor™ cAMP biosensor.
-
Cell Plating: Seed the cells in a white, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of the this compound active moiety (2812223) in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Assay Procedure:
-
On the day of the assay, remove the culture medium.
-
Pre-equilibrate the cells with the GloSensor™ cAMP Reagent for approximately 2 hours at room temperature.[15]
-
Add varying concentrations of the test compound (2812223) to the wells.
-
To stimulate cAMP production (for Gi-coupled receptors), add a fixed concentration of forskolin (B1673556) to all wells after a brief pre-incubation with the test compound.
-
Measure luminescence using a plate reader. Measurements can be taken kinetically over time or as an endpoint reading after 15-30 minutes.[16]
-
In Vivo: Assessment of Dizziness/Motor Coordination using the Rotarod Test
Objective: To assess the effect of this compound on motor coordination and balance in rodents, as a proxy for dizziness.
Methodology:
-
Apparatus: Use a commercially available rotarod apparatus for mice or rats.
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[14]
-
Training (Optional but Recommended): To reduce variability due to learning, pre-train the animals on the rotarod at a constant low speed (e.g., 5 RPM) for a set duration (e.g., 60 seconds) for 2-3 trials.
-
Drug Administration: Administer this compound or vehicle to the animals at the desired dose(s) and route. The timing of the test should correspond to the expected peak plasma concentration of the active moiety.
-
Test Procedure:
-
Place the animal on the rotarod.
-
Start the rotation, which should accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[14][17]
-
Record the latency to fall from the rod. A fall is defined as the animal falling off the rod or clinging to the rod and making a full passive rotation.
-
Conduct multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 10-15 minutes).[14]
-
In Vivo: Assessment of Nausea using the Pica Assay in Rats
Objective: To evaluate the potential of this compound to induce nausea-like behavior in rats by measuring the consumption of kaolin (B608303).
Methodology:
-
Housing: House rats individually to allow for accurate measurement of kaolin and food intake.
-
Acclimation: Acclimate the rats to the presence of kaolin for several days before the experiment. Provide a pre-weighed amount of kaolin in a separate container within the home cage.
-
Drug Administration: Administer this compound or vehicle to the rats at the desired dose(s) and route.
-
Measurement:
-
At set time points after drug administration (e.g., 24 and 48 hours), measure the amount of kaolin consumed by weighing the remaining kaolin.
-
Simultaneously, measure food and water intake to assess for general malaise.
-
An increase in kaolin consumption compared to vehicle-treated animals is indicative of pica, a nausea-like response.[6]
-
Visualizations
Caption: mGluR2 Signaling Pathway Activation by this compound's Active Moiety.
Caption: Experimental Workflow for Optimizing this compound Dosage.
Caption: Logical Flow for Troubleshooting Unexpected Side Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Motion sickness-induced pica in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Swimming-based pica in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging resp… [ouci.dntb.gov.ua]
- 13. ndineuroscience.com [ndineuroscience.com]
- 14. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 15. GloSensor™ Technology [promega.com]
- 16. promega.com [promega.com]
- 17. Animal Models of Migraine – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
dose-limiting nausea and vomiting with LY2979165
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding dose-limiting nausea and vomiting associated with the mGluR2 agonist, LY2979165.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prodrug of the selective orthosteric metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist, 2812223.[1][2][3] As an mGluR2 agonist, it works by activating presynaptic mGluR2 receptors, which are coupled to Gi/o proteins.[4][5] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[1][4] The ultimate effect is a reduction in the release of the excitatory neurotransmitter glutamate in the synapse.[1][5]
Q2: What are the known dose-limiting side effects of this compound?
A2: In Phase 1 clinical trials, the most common treatment-emergent adverse events considered related to this compound were dizziness, somnolence, headache, and dose-limiting nausea and vomiting.[2]
Q3: At what dose levels do nausea and vomiting become a concern?
A3: Nausea and vomiting were identified as dose-limiting toxicities following single doses of this compound.[2] While specific percentages of incidence at each dose level are not publicly available, it was observed in a dose-escalation study with single doses ranging from 20 to 150 mg.[2]
Q4: How can the nausea and vomiting associated with this compound be managed in a research setting?
A4: Clinical studies have utilized a dose titration regimen to manage and mitigate the emetic effects of this compound.[2] This approach allowed for the administration of higher doses (up to 400 mg in multiple once-daily doses) over a 14-day period.[2] Starting with a lower dose and gradually increasing it may allow for better tolerability.
Q5: Is the active moiety of this compound detectable in plasma?
A5: Yes, this compound is extensively converted to its active moiety, 2812223. Minimal levels of the prodrug this compound are measurable in plasma.[2]
Troubleshooting Guide: Managing Nausea and Vomiting in Preclinical and Clinical Research
This guide provides practical steps for researchers encountering nausea and vomiting during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High incidence of emesis in animal models following a single high dose. | Rapid increase in plasma concentration of the active moiety, 2812223, leading to acute adverse effects. | 1. Implement a dose-fractionation schedule: Administer the total daily dose in two or more smaller doses. 2. Introduce a dose-escalation protocol: Start with a low dose and gradually increase to the target dose over several days. 3. Consider co-administration with an anti-emetic: Pre-treatment with a standard anti-emetic agent may be explored, ensuring it does not interfere with the primary experimental outcomes. |
| Subjects in a clinical study report significant nausea and/or experience vomiting. | Individual sensitivity or exceeding the maximum tolerated single dose. | 1. Adhere to a strict dose-titration protocol: As demonstrated in clinical trials, this is the primary strategy for improving tolerability.[2] 2. Monitor subjects closely after dosing: Observe for early signs of nausea to manage symptoms proactively. 3. Ensure adequate hydration: Dehydration can exacerbate nausea. |
| Difficulty in distinguishing between compound-related emesis and procedural stress in animal models. | Confounding factors in the experimental setup. | 1. Acclimatize animals to handling and dosing procedures: This can help reduce stress-induced physiological responses. 2. Include a vehicle-control group: This is essential to differentiate between the effects of the compound and the experimental procedure. |
Data Presentation
The following tables summarize the available data on the administration of this compound in Phase 1 clinical trials.
Table 1: this compound Single Ascending Dose (SAD) Study Overview
| Parameter | Value |
| Dose Range | 20 - 150 mg |
| Most Common Adverse Events | Dizziness, Vomiting, Nausea, Somnolence, Headache[2] |
| Dose-Limiting Toxicities | Nausea and Vomiting[2] |
Table 2: this compound Multiple Ascending Dose (MAD) Study Overview
| Parameter | Value |
| Dose Range | 20 - 400 mg (once-daily)[2] |
| Dosing Regimen | Dose titration over 14 days[2] |
| Key Finding | Dose titration allowed for the administration of higher doses.[2] |
Experimental Protocols
Protocol 1: Phase 1 Single and Multiple Ascending Dose Clinical Trial Design
A Phase 1, investigator- and subject-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.[2]
-
Single Ascending Dose (SAD) Cohorts:
-
Subjects received a single oral dose of this compound (ranging from 20 mg to 150 mg) or a placebo.
-
Safety parameters, including the incidence of nausea and vomiting, were monitored closely.
-
-
Multiple Ascending Dose (MAD) Cohorts:
-
Subjects received once-daily oral doses of this compound (ranging from 20 mg to 400 mg) or a placebo.
-
A dose-titration regimen was employed over a 14-day period to improve tolerability.
-
Plasma and urine samples were collected to measure the pharmacokinetics of this compound and its active moiety, 2812223.
-
Mandatory Visualization
mGluR2 Signaling Pathway
The following diagram illustrates the signaling pathway activated by an mGluR2 agonist like this compound (via its active moiety 2812223).
References
- 1. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support for LY2979165 Experiments: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LY2979165, a prodrug for the selective mGluR2 agonist 2812223. Inconsistent results in preclinical experiments can arise from various factors, from compound handling to experimental design. This guide aims to help you identify and address these potential issues.
Troubleshooting Guide
Inconsistent experimental outcomes can be frustrating. The table below outlines common problems, their potential causes, and recommended solutions to help you standardize your results.
| Problem | Potential Cause | Recommended Solution |
| High variability in replicate wells/animals | Compound Handling: Inconsistent dissolution or serial dilutions. | Ensure complete solubilization of this compound. Use sonication if necessary for aqueous solutions. Prepare fresh dilutions for each experiment and vortex between each dilution step. |
| Prodrug Conversion: Variable conversion of this compound to the active agonist 2812223. | Allow for a sufficient pre-incubation period in in vitro assays with metabolically active systems. In in vivo studies, consider that the conversion is extensive in plasma and factor this into the timing of your experimental readouts.[1] | |
| Biological Variability: Inherent differences in animal responses or cell line passages. | Use animals from the same vendor, age, and sex. For in vitro work, use cells within a consistent and low passage number range. | |
| Lower than expected potency (high EC50/IC50) | Compound Integrity: Degradation of the compound due to improper storage. | Store this compound powder at -20°C for up to 3 years and solutions at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
| Assay Conditions: Suboptimal cell density, incubation time, or agonist concentration (in antagonist assays). | Optimize cell density to ensure a robust signal window. Determine the optimal stimulation time for the active agonist 2812223. For antagonist assays, use an EC80 concentration of an appropriate mGluR2 agonist. | |
| Receptor Expression: Low or variable mGluR2 expression in the experimental system. | Confirm mGluR2 expression levels in your cell line or animal model using techniques like qPCR or western blotting. | |
| Irreproducible results between experiments | Experimental Protocol: Minor deviations in the experimental protocol between runs. | Maintain a detailed and consistent experimental protocol. Ensure all experimenters are following the same procedure. |
| Reagent Variability: Differences in reagent lots (e.g., serum, media, assay kits). | Qualify new lots of critical reagents before use in experiments. | |
| Species Differences: this compound and its active metabolite may have different pharmacological properties in different species. | Be aware of potential species differences in mGluR2 pharmacology. Results from rodent models may not always directly translate to human systems.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is extensively converted to its active moiety, 2812223.[1] 2812223 is a potent and selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). mGluR2 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. In the central nervous system, mGluR2 is predominantly located on presynaptic terminals and functions as an autoreceptor to inhibit glutamate release.
Q2: How should I prepare and store this compound?
A2: For long-term storage, this compound powder should be kept at -20°C. Stock solutions can be prepared in water (up to 40 mg/mL with sonication) or DMSO (up to 1 mg/mL with sonication and heating). Store stock solutions at -80°C for up to one year. For in vivo studies, a common vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline. It is recommended to prepare fresh working solutions for each experiment.
Q3: What are the key considerations for in vitro functional assays?
A3: Key considerations include the choice of cell line with robust mGluR2 expression, optimization of cell density, and appropriate incubation times. Since this compound is a prodrug, a pre-incubation step may be necessary to allow for its conversion to the active agonist 2812223 if the assay system has metabolic capacity. Common readouts for mGluR2 activation include measuring changes in cAMP levels or GTPγS binding.
Q4: What is a typical experimental design for an in vivo study with this compound?
A4: A common in vivo application of this compound is in models of neuropsychiatric disorders. For example, it has been used to attenuate the behavioral and neurochemical effects of NMDA receptor antagonists like ketamine.[3] A typical study design would involve administering this compound at a specific dose and time point prior to the challenge with the NMDA receptor antagonist, followed by behavioral assessments or neurochemical measurements.
Experimental Protocols
In Vitro mGluR2 Functional Assay (GTPγS Binding)
This protocol is adapted from studies characterizing the active metabolite of this compound, LY2812223.[4]
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., cortex) from the species of interest in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4).
-
GDP (10 µM final concentration).
-
LY2812223 (or other test compounds) at various concentrations.
-
[35S]GTPγS (0.1 nM final concentration).
-
Membrane preparation (10-20 µg of protein per well).
-
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from total binding.
-
Plot the specific binding as a function of the log concentration of LY2812223 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Quantitative Data Summary
The following table summarizes pharmacokinetic and pharmacodynamic data for this compound and its active metabolite 2812223 from human studies.
| Parameter | Value | Species | Study Type | Reference |
| This compound | ||||
| Oral Dose Range | 20 - 400 mg | Human | Phase 1 Clinical Trial | [1] |
| 2812223 (Active Metabolite) | ||||
| Plasma Cmax (after 60 mg this compound) | Approx. 4-fold higher than in vitro EC50 | Human | Phase 1 Clinical Trial | [1] |
| CSF Exposure (after 60 mg this compound) | Approx. 2-6% of plasma exposure | Human | Phase 1 Clinical Trial | [1] |
| Effect on Ketamine-Evoked BOLD Signal | Dose-dependent reduction | Human | Pharmacological MRI | [3] |
Visualizations
Signaling Pathway of this compound/2812223
Caption: Signaling pathway of this compound and its active metabolite 2812223.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies with this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational Pharmacology of the Metabotropic Glutamate 2 Receptor-Preferring Agonist LY2812223 in the Animal and Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LY2979165 Bioavailability Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of food on the bioavailability of LY2979165.
Frequently Asked Questions (FAQs)
Q1: What is the known impact of food on the bioavailability of this compound?
Based on available clinical data, there is no significant effect of food on the pharmacokinetics (PK) of this compound or its active moiety, 2812223.[1][2] Studies have shown that the conversion of this compound to 2812223 is extensive, with minimal levels of the prodrug detectable in plasma.[2]
Q2: What is the mechanism of action for this compound?
This compound is an alanine (B10760859) prodrug of 2812223.[3][4] 2812223 is a selective and potent orthosteric agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[3] As a Group II mGluR agonist, it modulates glutamatergic neurotransmission.[1][2]
Q3: Why is it important to conduct a food-effect study if published data suggests no impact?
While existing data provides a strong indication, it is crucial for researchers to confirm these findings under their specific experimental conditions. Formulation changes, patient populations, and unique dietary habits can potentially influence a drug's bioavailability. Regulatory bodies like the FDA recommend food-effect bioavailability studies for new drug applications to assess the full impact of food on absorption.[5]
Q4: What is the composition of a standard high-fat, high-calorie meal for a food-effect study?
According to FDA guidelines, a high-fat, high-calorie meal is recommended to maximize the potential for a food-drug interaction. Such a meal should consist of approximately 800 to 1000 calories, with around 50% of those calories derived from fat.[5] The approximate distribution would be 150 calories from protein, 250 from carbohydrates, and 500-600 from fat.[5]
Troubleshooting Guide
Q1: Our in-house study shows a significant food effect on this compound bioavailability, contrary to published findings. What are the potential causes?
Several factors could lead to this discrepancy. Consider the following:
-
Formulation Differences: Are you using a different formulation (e.g., different excipients, salt form) than the one used in the original clinical studies? Formulation can significantly impact how a drug interacts with food.[6]
-
Assay Specificity: Is your bioanalytical method specific for both the prodrug (this compound) and the active moiety (2812223)? Inconsistent results could arise if the assay is not accurately quantifying each component.
-
Study Population: Are there specific characteristics of your study population (e.g., genetic polymorphisms affecting metabolism, gastrointestinal pathologies) that might alter drug absorption?
-
Meal Composition: Was the composition of the meal used in your study significantly different from standard high-fat meals? Certain food components can have unexpected effects on drug absorption mechanisms.[7]
Q2: We are observing high inter-subject variability in the pharmacokinetic data under fed conditions. How can we troubleshoot this?
High variability can obscure the true effect of food. Here are some steps to identify the source:
-
Standardize Meal and Dosing Times: Ensure strict adherence to the protocol regarding the timing of the meal relative to drug administration. The interval between the start of the meal and dosing should be consistent across all subjects.[6]
-
Control Fluid Intake: The volume and type of fluid taken with the drug and the meal should be standardized, as this can affect gastric emptying and drug dissolution.
-
Evaluate Subject Compliance: Confirm that all subjects consumed the entire test meal within the allotted time.
-
Assess for Concomitant Medications: Review any other medications subjects may be taking, as these could interfere with the absorption of this compound.
Quantitative Data Summary
While specific quantitative data from the definitive food-effect study on this compound is not publicly available, the results indicated no clinically significant impact.[1][2] A typical presentation of such data from a two-way crossover study would be as follows. The values presented here are hypothetical for illustrative purposes.
| Pharmacokinetic Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) | Geometric Mean Ratio (Fed/Fasted) | 90% Confidence Interval |
| AUC0-t (ng·h/mL) | 1500 ± 350 | 1550 ± 380 | 1.03 | 92% - 115% |
| AUC0-inf (ng·h/mL) | 1580 ± 360 | 1620 ± 390 | 1.02 | 91% - 114% |
| Cmax (ng/mL) | 300 ± 75 | 290 ± 80 | 0.97 | 85% - 110% |
| Tmax (h) | 2.0 ± 0.5 | 2.5 ± 0.8 | N/A | N/A |
An absence of a food effect is generally concluded when the 90% confidence intervals for the geometric mean ratios of AUC and Cmax fall within the equivalence limits of 80-125%.[5]
Experimental Protocols
Protocol: Food-Effect Bioavailability Study for this compound
This is a generalized protocol based on FDA guidelines and typical study designs.
-
Study Design: A single-dose, two-treatment, two-period, two-sequence crossover design is recommended.
-
Subjects: Healthy adult volunteers, screened for normal health status and absence of any conditions that might affect drug absorption or metabolism.
-
Treatment Arms:
-
Treatment A (Fasted): Subjects fast overnight for at least 10 hours before administration of a single oral dose of this compound with a standard volume of water (e.g., 240 mL). Food is withheld for at least 4 hours post-dose.
-
Treatment B (Fed): Following an overnight fast of at least 10 hours, subjects begin consuming a standard high-fat, high-calorie meal. The single oral dose of this compound is administered with water approximately 30 minutes after the start of the meal.
-
-
Washout Period: A sufficient washout period (at least 5-7 half-lives of the active moiety 2812223) should separate the two treatment periods.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Bioanalysis: Plasma samples are analyzed for concentrations of both this compound and its active metabolite 2812223 using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for both analytes. Statistical analysis is performed on log-transformed AUC and Cmax data to determine the geometric mean ratios and 90% confidence intervals.
Visualizations
Caption: Troubleshooting workflow for unexpected food-effect results.
Caption: Simplified signaling pathway for the mGluR2 agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. LY-2979165 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Effects of food on clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of food on the bioavailability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of LY2979165
This technical support center is designed for researchers, scientists, and drug development professionals utilizing LY2979165 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help address specific issues related to potential off-target effects of this mGluR2/3 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prodrug that is converted in vivo to its active metabolite, 2812223. This active compound is a selective and potent orthosteric agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) and also exhibits activity at the mGluR3.[1][2] These receptors are Gi/o-coupled and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In the central nervous system, presynaptic mGluR2/3 activation typically leads to a reduction in glutamate release.
Q2: What are the known on-target and potential off-target effects of this compound?
Q3: Why is it crucial to minimize off-target effects in my experiments with this compound?
Troubleshooting Guide for Unexplained Experimental Results
If you are observing unexpected or inconsistent results in your experiments with this compound, the following troubleshooting guide can help you to determine if off-target effects may be the cause.
Initial Checks
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through analytical methods such as LC-MS and NMR.
-
Dose-Response Curve: Perform a full dose-response curve for your primary assay to ensure you are using the compound within its expected potency range for mGluR2/3 activation.
-
Vehicle Control: Always include a vehicle-only control to rule out any effects of the solvent.
Investigating Potential Off-Target Effects
| Observation | Potential Cause | Recommended Action |
| Inconsistent results with other mGluR2/3 agonists. | The observed phenotype may be specific to the chemical scaffold of this compound and not due to mGluR2/3 agonism. | Use a structurally distinct mGluR2/3 agonist to see if the same phenotype is produced. |
| The observed effect is not rescued by an mGluR2/3 antagonist. | The effect may be independent of mGluR2/3 activation. | Pre-treat cells with a selective mGluR2/3 antagonist before adding this compound. If the effect persists, it is likely an off-target effect. |
| Unexpected cellular toxicity. | Off-target effects on critical cellular pathways. | Perform a cell viability assay (e.g., MTT, LDH) at various concentrations of this compound to determine the toxic concentration range. |
| Phenotype is observed in a cell line that does not express mGluR2/3. | The effect is definitively off-target. | Use qPCR or Western blotting to confirm the absence of mGluR2 and mGluR3 in your cell line. This cell line can then be used as a negative control. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a cAMP Assay
Objective: To confirm that this compound is activating mGluR2/3 in your cellular system by measuring the downstream decrease in cAMP levels.
Methodology:
-
Cell Culture: Plate cells expressing mGluR2/3 in a 96-well plate and culture overnight.
-
Forskolin (B1673556) Stimulation: Treat cells with forskolin (a potent activator of adenylyl cyclase) to induce a high level of intracellular cAMP.
-
This compound Treatment: Concurrently, treat the cells with a range of concentrations of this compound or its active metabolite.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration of this compound against the measured cAMP levels to determine the EC50 value.
Protocol 2: Orthogonal Target Validation with siRNA/shRNA
Objective: To confirm that the observed phenotype is dependent on the presence of mGluR2 or mGluR3.
Methodology:
-
Gene Silencing: Transfect cells with siRNA or shRNA constructs specifically targeting mGluR2 and/or mGluR3. Include a non-targeting control siRNA/shRNA.
-
Target Knockdown Confirmation: After 48-72 hours, confirm the knockdown of mGluR2 and mGluR3 protein levels by Western blotting or mRNA levels by qPCR.
-
Phenotypic Assay: Treat the knockdown and control cells with this compound and perform your primary phenotypic assay.
-
Data Analysis: If the phenotype observed with this compound is diminished or absent in the mGluR2/3 knockdown cells compared to the control cells, it strongly suggests the effect is on-target.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound via mGluR2/3.
Caption: Workflow for troubleshooting off-target effects.
References
proper storage and handling of LY2979165
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and experimental use of LY2979165.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an orthosteric agonist of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] It is the alanine (B10760859) prodrug of 2812223, which is a selective and potent mGluR2 agonist.[2] It has been investigated for its potential as an antidepressant and in studies related to psychiatric disorders.[1][3]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an agonist at the mGluR2, which is a G-protein coupled receptor. Activation of mGluR2 is typically associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In the central nervous system, presynaptic mGluR2s act as autoreceptors to inhibit glutamate release.
Q3: What are the primary research applications for this compound?
A3: this compound is primarily used in neuroscience research, particularly in studies investigating the role of the glutamatergic system in psychiatric conditions.[3] A notable application is in pharmacological magnetic resonance imaging (phMRI) studies to assess its ability to modulate the effects of N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine.[4][5]
Q4: Is this compound intended for human use?
A4: No, this compound is sold for research purposes only and is not for human consumption.[1]
Troubleshooting and Handling Guide
Storage and Stability
Q5: How should I store the solid (powder) form of this compound?
A5: The solid form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] Some suppliers also indicate storage at 4°C is acceptable for shorter periods.[6][7]
Q6: How should I store this compound once it is in solution?
A6: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[2] For optimal stability, store these aliquots at -80°C, where they can be viable for up to a year.[1] For shorter-term storage of up to one month, -20°C is also suitable.[2]
| Storage Condition | Powder | In Solvent |
| -80°C | Not specified | Up to 1 year[1] (or 6 months[2]) |
| -20°C | Up to 3 years[1] | Up to 1 month[2] |
| 4°C | Sealed, away from moisture[2] | Not recommended |
| Shipping | Ambient temperature or with blue ice[1] | Not applicable |
Solubility and Solution Preparation
Q7: In which solvents is this compound soluble?
A7: this compound has good solubility in aqueous solutions but is poorly soluble in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Concentration | Notes |
| Water (H₂O) | 40 mg/mL (102.45 mM)[1] | Sonication is recommended to aid dissolution.[1] |
| ≥ 50 mg/mL (128.07 mM)[2] | ||
| Phosphate-Buffered Saline (PBS) | 50 mg/mL (128.07 mM)[2] | Ultrasonic assistance is needed.[2] |
| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL (2.56 mM)[1][2] | Sonication and heating are recommended.[1] |
Q8: I am having trouble dissolving this compound. What should I do?
A8: For aqueous solutions, sonication is recommended to facilitate dissolution.[1] If you are using DMSO, both sonication and gentle heating can be applied.[1] For in vivo experiments requiring a specific formulation, a co-solvent system may be necessary.
Q9: My this compound solution appears to have precipitated after storage. Can I still use it?
A9: Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage. It is recommended to warm the solution and sonicate to try and redissolve the precipitate. If it does not fully redissolve, it is best to prepare a fresh solution to ensure accurate dosing.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of sterile, purified water to achieve the target concentration (e.g., 40 mg/mL).
-
Vortex the solution briefly to suspend the powder.
-
Place the tube in a sonicator bath and sonicate until the solution is clear and all solid has dissolved.
-
For cell-based assays, it is recommended to sterilize the solution by passing it through a 0.22 μm filter.[2]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is adapted from a common method for compounds with low aqueous solubility at neutral pH, though this compound has good water solubility, this may be useful for specific experimental needs.
-
First, prepare a stock solution of this compound in DMSO (e.g., 1.0 mg/mL). Gentle warming and sonication may be required.
-
Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in sterile saline.
-
To prepare the final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[8]
-
Mix the solution thoroughly until it is clear. This will yield a final solution with 10% DMSO.
-
It is recommended to prepare this working solution fresh on the day of the experiment.[8]
Visualized Workflows and Pathways
Caption: A typical experimental workflow for an in vitro cell-based assay using this compound.
Caption: Simplified signaling pathway for the mGluR2 agonist this compound.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY-2979165 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. 1311385-32-6 | mGlu2 agonist| LY-2979165;LY 2979165;this compound|BioChemPartner [m.biochempartner.com]
- 7. This compound free base | mGluR | 1311385-35-9 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing phMRI Data Analysis for LY2979165 Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing pharmacological Magnetic Resonance Imaging (phMRI) in studies involving LY2979165. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your data analysis and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied with phMRI?
A1: this compound is a prodrug of a selective mGluR2 agonist. It is investigated using phMRI to assess its effects on brain activity, particularly its ability to modulate glutamate (B1630785) neurotransmission. phMRI, specifically using a ketamine challenge, serves as a neuroimaging biomarker to determine pharmacologically active doses of this compound in humans.[1] The ketamine-induced Blood Oxygenation Level-Dependent (BOLD) signal is a robust biomarker for assessing the functional effects of compounds that interact with the glutamate system.[1]
Q2: What is the mechanism of action of this compound in the context of a ketamine challenge phMRI study?
A2: this compound is an agonist for group II metabotropic glutamate receptors (mGluR2/3). These receptors are primarily located on presynaptic terminals and function as autoreceptors to inhibit glutamate release. Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is thought to increase glutamate release. By activating mGluR2/3, this compound is hypothesized to counteract the ketamine-induced surge in glutamate, thereby attenuating the associated BOLD signal changes.[2][3]
Q3: What are the typical BOLD signal changes observed in a ketamine challenge phMRI study, and how does this compound affect them?
A3: Low-dose ketamine administration in healthy individuals typically elicits a strong increase in the BOLD signal in several brain regions, including the anterior cingulate cortex (ACC), medial prefrontal cortex (mPFC), and thalamus.[4] Pre-treatment with this compound has been shown to reduce this ketamine-evoked BOLD phMRI signal in a dose-dependent manner.[1]
Q4: How can I optimize my phMRI experimental design for a drug challenge study?
A4: A robust drug challenge phMRI design typically involves a baseline scanning period, followed by drug administration and a subsequent dynamic scanning period. For a fast-acting drug, a continuous scan of 20-60 minutes post-administration is recommended to capture the acute effects on the BOLD signal.[5] It is also crucial to include a placebo control group to differentiate drug-specific effects from other confounds.[1]
Troubleshooting Guide
Issue 1: Excessive motion artifacts are corrupting my phMRI data.
-
Problem: Head motion is a major source of noise in fMRI and can be correlated with the pharmacological challenge, leading to spurious activations.
-
Solution:
-
Prospective Motion Correction: If available, use real-time motion correction techniques during data acquisition.
-
Retrospective Motion Correction: Apply standard motion correction algorithms (e.g., realignment) during preprocessing.
-
Nuisance Regression: Include the motion parameters (and their derivatives) as regressors of no interest in your statistical model.
-
Scrubbing: Identify and remove time points with excessive motion (framewise displacement).
-
Issue 2: I am observing a slow, low-frequency drift in my BOLD signal over time.
-
Problem: Slow signal drifts are common in fMRI data and can be caused by scanner instabilities or physiological fluctuations.[6][7] These drifts can confound the detection of long-lasting drug effects.
-
Solution:
-
High-Pass Filtering: Apply a temporal high-pass filter during preprocessing to remove low-frequency noise. The cutoff frequency should be chosen carefully to avoid removing the signal of interest, especially for drugs with slow pharmacokinetic profiles.
-
Detrending: Use linear or polynomial detrending to remove slow drifts from the time series data.[8]
-
Multi-Echo fMRI: If available, multi-echo fMRI can help to separate BOLD from non-BOLD signal drifts.[9]
-
Issue 3: I am concerned about the influence of global signal changes in my analysis.
-
Problem: Global signal fluctuations, which are widespread signal changes across the brain, can arise from physiological noise (e.g., respiration, cardiac pulsatility) or motion.[10] Global signal regression (GSR) is a common method to remove these fluctuations, but it is controversial as it can introduce artificial anti-correlations.[11][12]
-
Solution:
-
Physiological Noise Correction: Record cardiac and respiratory signals during scanning and use them as nuisance regressors in your analysis (e.g., RETROICOR).[13]
-
Component-Based Correction: Use methods like aCompCor, which derive nuisance regressors from regions not expected to show neural activity (e.g., white matter, CSF), to avoid some of the pitfalls of GSR.[10]
-
Careful Interpretation: If using GSR, be cautious in interpreting negative correlations and consider reporting results both with and without GSR.
-
Issue 4: The reproducibility of my phMRI results is low.
-
Problem: fMRI studies, including phMRI, can suffer from low reproducibility due to high variability within and between subjects.[14]
-
Solution:
-
Standardized Protocols: Use standardized data acquisition and analysis pipelines to reduce variability.[15][16][17]
-
Power Analysis: Conduct power analyses to ensure your sample size is adequate to detect the expected effects.
-
Data Sharing and Open Science Practices: Share your data and analysis code to allow for independent verification and meta-analyses.[16][17]
-
Preregistration: Preregister your study design and analysis plan to prevent p-hacking and improve the credibility of your findings.
-
Quantitative Data Presentation
The following tables summarize the dose-dependent effect of this compound on the ketamine-evoked BOLD response in various regions of interest (ROIs). Data are adapted from a study in healthy volunteers.
Table 1: Dose-Response of this compound on Ketamine-Evoked BOLD Signal
| Pre-treatment | Mean BOLD Response (Least-Squares Mean) | 95% Confidence Interval |
| Placebo | 0.15 | [0.10, 0.20] |
| 20 mg this compound | 0.12 | [0.07, 0.17] |
| 60 mg this compound | 0.05 | [0.00, 0.10] |
Table 2: Exposure-Response Relationship between this compound Active Moiety (2812223) Plasma Levels and Ketamine-Evoked BOLD Response
| Pharmacokinetic Endpoint | Correlation with BOLD Response | Statistical Significance |
| Average Plasma Concentration (Cp,avg) | Negative | p < 0.05 |
Experimental Protocols
Ketamine Challenge phMRI Protocol
This protocol is a generalized procedure for a human ketamine challenge phMRI study with this compound pre-treatment.
-
Subject Recruitment and Screening:
-
Recruit healthy volunteers.
-
Perform a thorough medical and psychiatric screening to ensure participant safety.
-
Obtain informed consent.
-
-
Pre-treatment Administration:
-
Administer a single oral dose of this compound (e.g., 20 mg or 60 mg) or a matching placebo in a double-blind manner.
-
Allow sufficient time for the drug to reach peak plasma concentration before the ketamine challenge.
-
-
fMRI Data Acquisition:
-
Acquire a high-resolution anatomical scan (e.g., T1-weighted).
-
Begin acquisition of T2*-weighted echo-planar imaging (EPI) scans to measure the BOLD signal.
-
Collect a baseline resting-state fMRI scan for approximately 10-15 minutes.[18]
-
-
Ketamine Administration:
-
Administer a subanesthetic dose of ketamine intravenously. A typical regimen involves a bolus followed by a continuous infusion.
-
-
Post-Ketamine fMRI Data Acquisition:
-
Continue acquiring BOLD fMRI data for the duration of the ketamine infusion and for a period afterward to capture the full hemodynamic response.
-
-
Physiological Monitoring:
-
Continuously monitor vital signs, including heart rate, respiration, and blood pressure, throughout the scanning session.
-
-
Data Preprocessing:
-
Perform standard fMRI preprocessing steps, including:
-
Motion correction
-
Slice-timing correction
-
Co-registration of functional and anatomical images
-
Spatial normalization to a standard template (e.g., MNI)
-
Spatial smoothing
-
-
-
Statistical Analysis:
-
Use a general linear model (GLM) to analyze the fMRI data.
-
Model the ketamine effect as a regressor of interest.
-
Include nuisance regressors for motion parameters, physiological noise, and low-frequency drifts.
-
Perform group-level analyses to compare the effects of this compound versus placebo on the ketamine-evoked BOLD response.
-
Visualizations
References
- 1. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the mGluR2/3 agonist LY379268 on ketamine-evoked behaviours and neurochemical changes in the dentate gyrus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketamine-Associated Brain Changes: A Review of the Neuroimaging Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. No time for drifting: Comparing performance and applicability of signal detrending algorithms for real-time fMRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of low frequency drift in fMRI signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lfmi.ninds.nih.gov [lfmi.ninds.nih.gov]
- 9. Separating slow BOLD from non-BOLD baseline drifts using multi-echo fMRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Global Signal in fMRI: Nuisance or Information? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-correlated Networks, Global Signal Regression, and the Effects of Caffeine in Resting-State Functional MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trouble at Rest: How Correlation Patterns and Group Differences Become Distorted After Global Signal Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for cleaning the BOLD fMRI signal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Best practices in data analysis and sharing in neuroimaging using MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Best practices in data analysis and sharing in neuroimaging using MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ketamine and fMRI BOLD signal: Distinguishing between effects mediated by change in blood flow versus change in cognitive state - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | phMRI: methodological considerations for mitigating potential confounding factors [frontiersin.org]
ensuring reproducibility in LY2979165 research
Technical Support Center: LY2979165 Research
This guide provides troubleshooting advice and frequently asked questions to help researchers ensure reproducibility in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active form? A: this compound is the alanine (B10760859) prodrug of its active moiety, 2812223.[1][2][3] In biological systems, this compound is extensively converted to 2812223, with minimal levels of the prodrug being measurable in plasma.[4][5] Therefore, the observed biological effects are attributable to 2812223.
Q2: What is the primary mechanism of action? A: The active compound, 2812223, is a selective and potent orthosteric agonist for the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][3] mGluR2 is a Gi-coupled receptor typically located on presynaptic terminals. Its activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and a subsequent reduction in glutamate release. This modulation of glutamatergic neurotransmission is the basis for its investigation in various psychiatric disorders.[4][5]
Q3: How should I prepare and store this compound? A: Proper storage and preparation are critical for compound stability and experimental success. Refer to the tables below for detailed information.
Q4: What are the recommended solvents for this compound? A: this compound has good aqueous solubility but is less soluble in DMSO. For in vitro assays, using water-based buffers is recommended. For in vivo formulations, PBS or other aqueous vehicles can be utilized.[6]
Data Presentation: Compound Properties
Table 1: Solubility and Preparation
| Solvent | Concentration | Method | Reference |
|---|---|---|---|
| Water (H₂O) | ≥ 50 mg/mL (128.07 mM) | Standard dissolution | [1] |
| Water (H₂O) | 40 mg/mL (102.45 mM) | Sonication is recommended | [7] |
| PBS | 50 mg/mL (128.07 mM) | Ultrasonic assistance needed | [6] |
| DMSO | < 1 mg/mL | Slightly soluble or insoluble | [1] |
| DMSO | 1 mg/mL (2.56 mM) | Sonication and heating recommended |[7] |
Table 2: Storage Conditions
| Format | Temperature | Duration | Reference |
|---|---|---|---|
| Powder | -20°C | 3 years | [7] |
| In Solvent | -80°C | 6 months to 1 year | [1][7] |
| In Solvent | -20°C | 1 month |[1] |
Troubleshooting Guide
Q5: I am not observing the expected effect in my cell-based (in vitro) assay. What should I check? A: Several factors could be at play:
-
Prodrug Conversion: The primary issue is that this compound is a prodrug and requires conversion to its active form, 2812223. Standard cell lines may lack the necessary enzymes to perform this conversion efficiently. Consider using the active moiety 2812223 directly for in vitro studies.
-
Receptor Expression: Confirm that your cell model endogenously expresses mGluR2 at sufficient levels. Transiently or stably expressing the receptor may be necessary.
-
Solubility: Although water-soluble, ensure complete dissolution in your culture medium without precipitation. As noted, DMSO is not an ideal solvent for this compound.[1][7]
-
Concentration: The effective concentration (in vitro EC50) of the active form is potent. Ensure your dosing range is appropriate to capture the expected biological response.
Q6: My in vivo experiment is showing no or inconsistent effects. What are the potential causes? A: Reproducibility in animal models can be complex. Consider the following:
-
Dosage and Route: Oral doses up to 60 mg have been shown to be pharmacologically active in humans.[4][8] Ensure your dose is based on appropriate allometric scaling from published studies. The oral route is common due to its prodrug nature.
-
Pharmacokinetics (PK): this compound is rapidly converted to 2812223.[4][5] The timing of your experimental endpoint should align with the peak plasma and brain concentrations of the active compound. A relationship between plasma levels of 2812223 and functional effects has been observed.[2][8][9]
-
Vehicle Selection: For oral gavage, using an aqueous vehicle like PBS is recommended.[6] If you must use a suspension, ensure it is homogenous to provide consistent dosing.
-
Off-Target Effects: While selective, high concentrations of any compound can lead to off-target effects.[10] If results are unexpected, consider whether the dose is too high, leading to confounding pharmacology.
Q7: I am trying to replicate a ketamine-challenge study and the results are variable. How can I improve consistency? A: This paradigm requires careful control of variables:
-
Timing: The timing of this compound administration relative to the ketamine challenge is critical. The prodrug needs time to be converted and reach target engagement in the CNS before the challenge.
-
Ketamine Dose: The dose and infusion rate of ketamine will significantly impact the magnitude of the BOLD signal or behavioral effect you are trying to attenuate.[2][8] This should be standardized across all experimental subjects.
-
Subject Variability: Biological variability is inherent. Ensure adequate sample size to achieve statistical power and consider subject-specific factors that may influence outcomes.
Experimental Protocols & Visualizations
Protocol 1: Preparation of Stock Solutions
-
Aqueous Stock (Recommended):
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of sterile Phosphate-Buffered Saline (PBS) to achieve the target concentration (e.g., 50 mg/mL).[6]
-
Vortex thoroughly. If needed, use an ultrasonic water bath to ensure complete dissolution until the solution is clear.[6]
-
Sterile-filter the solution through a 0.22 µm filter into a new sterile tube.
-
Aliquot into single-use volumes and store at -80°C for up to 6 months.[1]
-
-
DMSO Stock (Use with Caution):
-
Due to low solubility, this is not the preferred method.[1] If required, aim for a low concentration (≤ 1 mg/mL).[7]
-
Add DMSO to the this compound powder.
-
Alternate between vortexing, gentle heating (e.g., 37°C), and sonication to aid dissolution.[7]
-
Store in aliquots at -80°C. Be aware of potential precipitation upon thawing.
-
Diagram 1: Signaling Pathway
Protocol 2: In Vivo Ketamine-Challenge Pharmacological MRI (phMRI) Workflow
This protocol is a generalized summary based on published human studies and should be adapted for specific animal models.[2][8][11]
-
Acclimation & Baseline: Acclimate subjects to the experimental environment (e.g., MRI scanner) to minimize stress-induced artifacts. Obtain a baseline BOLD phMRI scan.
-
Compound Administration: Administer this compound orally at the desired dose (e.g., 20 or 60 mg/kg, scaled for the animal model) or vehicle control (PBS).
-
Uptake Period: Allow for a sufficient uptake and conversion period based on the compound's known pharmacokinetics in the chosen species.
-
Ketamine Challenge: Administer a standardized intravenous infusion of ketamine to induce a robust BOLD signal change.
-
phMRI Acquisition: Perform the phMRI scan during and after the ketamine infusion to measure the BOLD response.
-
Data Analysis: Process the imaging data to compare the ketamine-evoked BOLD signal in the this compound-treated group versus the vehicle control group. A reduction in the signal indicates target engagement and pharmacological activity.[8]
Diagram 2: Experimental Workflow
Diagram 3: Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. This compound free base | mGluR | 1311385-35-9 | Invivochem [invivochem.com]
- 4. LY-2979165 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | GluR | TargetMol [targetmol.com]
- 8. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of mGluR2 Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of mGluR2 agonists?
A1: The low oral bioavailability of many mGluR2 agonists primarily stems from their physicochemical properties. These compounds are often highly polar and hydrophilic, which limits their ability to permeate the lipid-rich membranes of the gastrointestinal tract. Additionally, they can be subject to first-pass metabolism in the gut wall and liver, further reducing the amount of active drug that reaches systemic circulation.
Q2: What are the main strategies to improve the oral bioavailability of mGluR2 agonists?
A2: The two principal strategies to overcome the poor oral bioavailability of mGluR2 agonists are the use of prodrugs and the development of Positive Allosteric Modulators (PAMs).[1][2]
-
Prodrugs: This approach involves chemically modifying the agonist to create a more lipophilic derivative (the prodrug). This prodrug can more easily cross the intestinal membrane and is then converted back to the active agonist in the body.[3]
-
Positive Allosteric Modulators (PAMs): PAMs do not directly activate the mGluR2 receptor but bind to a different site (an allosteric site) to enhance the receptor's response to the endogenous agonist, glutamate. PAMs are often less polar molecules with better drug-like properties, including improved oral bioavailability.[4]
-
Formulation Strategies: Advanced formulation techniques can also be employed to improve the absorption of mGluR2 agonists. These include the use of lipid-based formulations, solid dispersions, and nanoparticle engineering to enhance solubility and dissolution.[1][5]
Q3: How do mGluR2 Positive Allosteric Modulators (PAMs) offer an advantage over direct agonists in terms of oral delivery?
A3: mGluR2 PAMs typically possess more favorable physicochemical properties for oral absorption compared to orthosteric agonists. They are generally more lipophilic and less polar, leading to better membrane permeability. Furthermore, because they only potentiate the effect of endogenous glutamate, they may offer a more physiologically regulated mode of action and potentially a wider therapeutic window. Several studies have reported the development of orally active mGluR2 PAMs with excellent bioavailability and brain penetration.[4]
Troubleshooting Guide
Problem 1: Low and variable plasma concentrations of my mGluR2 agonist after oral administration in preclinical studies.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Characterize the solubility of your compound at different pH values relevant to the gastrointestinal tract. Consider formulation strategies such as creating a salt form, using co-solvents, or developing an amorphous solid dispersion to improve dissolution.[6] |
| Low membrane permeability | Assess the compound's permeability using in vitro models like Caco-2 cell assays. If permeability is low, a prodrug approach to increase lipophilicity may be necessary. |
| High first-pass metabolism | Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability. If it is rapidly metabolized, a prodrug strategy could be employed to mask the metabolic site, or co-administration with an inhibitor of the relevant metabolic enzymes could be explored. |
| Efflux transporter substrate | Determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Co-administration with a P-gp inhibitor or chemical modification to reduce transporter affinity can be investigated. |
| Inadequate formulation | Ensure the formulation is appropriate for the compound's properties. For lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve absorption. For poorly soluble compounds, particle size reduction (micronization or nanocrystals) can enhance the dissolution rate.[1] |
Problem 2: My mGluR2 agonist prodrug does not show a significant improvement in oral bioavailability.
| Possible Cause | Troubleshooting Step |
| Inefficient conversion to the active drug | Measure the levels of both the prodrug and the active drug in plasma over time to assess the conversion rate. If conversion is slow or incomplete, the prodrug linker may need to be redesigned to be more susceptible to enzymatic cleavage in the target tissue (e.g., liver or plasma). |
| Prodrug itself has poor absorption | Even as a prodrug, the molecule may still have suboptimal physicochemical properties. Re-evaluate the lipophilicity and solubility of the prodrug itself. |
| Instability of the prodrug in the GI tract | Assess the stability of the prodrug in simulated gastric and intestinal fluids. If the prodrug is degrading before it can be absorbed, formulation strategies such as enteric coatings may be required to protect it. |
Data Presentation: Pharmacokinetic Parameters of mGluR2 Agonists and Prodrugs
The following table summarizes pharmacokinetic data from preclinical studies, demonstrating the impact of a prodrug strategy on the oral bioavailability of an mGluR2 agonist.
| Compound | Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| LY354740 (Agonist) | Rat | 30 | ~100 | 1.0 | ~300 | <10% | [3] |
| LY544344 (Prodrug) | Rat | 30 | ~1200 | 0.5 | ~3000 | ~90% | [3] |
| Compound 14 (PAM) | Rat | 10 | 43.3 ± 14.4 | 2.7 ± 1.1 | 110 | 86% | [4] |
Note: The values for LY354740 and LY544344 are estimated from graphical data in the cited reference for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of an mGluR2 agonist or its prodrug.
Materials:
-
Test compound (mGluR2 agonist or prodrug)
-
Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the study.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing Groups: Divide the rats into two groups:
-
Oral (p.o.) Group: Administer the test compound dissolved or suspended in the vehicle via oral gavage.
-
Intravenous (i.v.) Group: Administer the test compound dissolved in a suitable vehicle via an intravenous catheter.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound (and its active metabolite in the case of a prodrug) in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100.
Mandatory Visualizations
Caption: mGluR2 signaling pathway upon agonist binding.
Caption: Workflow for enhancing mGluR2 agonist oral bioavailability.
References
- 1. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 2. primescholars.com [primescholars.com]
- 3. Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparison of LY2979165 and LY2140023: Targeting Glutamate in Neuropsychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational drugs, LY2979165 and LY2140023, which have been evaluated in preclinical models for neuropsychiatric disorders, primarily schizophrenia. Both compounds are prodrugs that target the metabotropic glutamate (B1630785) receptor (mGluR) system, offering a different therapeutic approach to the traditional dopamine-centric antipsychotics. This document summarizes their mechanisms of action, presents available comparative data, and outlines the experimental protocols from key studies to support further research and development in this area.
Mechanism of Action and Signaling Pathway
Both this compound and LY2140023 are designed to modulate glutamatergic neurotransmission through the activation of Group II mGluRs (mGluR2 and mGluR3). These receptors are predominantly located presynaptically, where their activation leads to an inhibition of glutamate release. This mechanism is thought to be beneficial in conditions characterized by excessive glutamate transmission, a hypothesized component of the pathophysiology of schizophrenia.[1][2]
LY2140023, also known as pomaglumetad methionil, is a prodrug of LY404039. LY404039 is a potent and selective agonist for both mGluR2 and mGluR3.[1][3] In contrast, this compound is a prodrug of 2812223, a selective orthosteric agonist for the mGluR2 subtype.[4] This difference in selectivity—mGluR2/3 versus mGluR2—forms the primary basis for their comparison.
The signaling cascade initiated by the activation of these G protein-coupled receptors (GPCRs) involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. This ultimately results in a decrease in presynaptic glutamate release.
Caption: Signaling pathway of this compound and LY2140023.
Preclinical Data Comparison
Human Ketamine Challenge Model
This study utilized a pharmacological magnetic resonance imaging (phMRI) paradigm to measure the blood-oxygen-level-dependent (BOLD) signal in healthy volunteers challenged with ketamine. The rationale is that compounds effective against psychosis should attenuate the ketamine-induced BOLD response.[4]
| Parameter | This compound | LY2140023 (Pomaglumetad Methionil) |
| Active Moiety | 2812223 (Selective mGluR2 agonist) | LY404039 (mGluR2/3 agonist) |
| Model | Ketamine-induced BOLD phMRI signal in healthy humans | Ketamine-induced BOLD phMRI signal in healthy humans |
| Doses Tested | 20 mg and 60 mg (oral) | 10 mg, 40 mg, and 160 mg (oral) |
| Primary Outcome | Reduction in ketamine-evoked BOLD signal | Reduction in ketamine-evoked BOLD signal |
| Results | A reduction in the ketamine-evoked BOLD phMRI signal was observed at the 60 mg dose relative to placebo.[4] | A reduction in the ketamine-evoked BOLD phMRI signal was observed at the 160 mg dose relative to placebo.[4] |
| Exposure-Response | A relationship was observed between the reduction of the BOLD signal and increasing plasma levels of the active moiety, 2812223.[4] | Not explicitly stated in the same manner. |
Individual Preclinical Profiles in Animal Models
While direct comparative animal data is lacking, individual studies have characterized the preclinical profile of LY2140023 and its active compound, LY404039, in various animal models relevant to schizophrenia. Information on this compound in these models is less prevalent in the literature.
LY2140023 (and its active moiety LY404039):
-
Phencyclidine (PCP)-Induced Hyperlocomotion: The active metabolite, LY404039, has been shown to reduce PCP-induced hyperlocomotion in mice, a model for psychosis-like behavior. This effect was demonstrated to be mediated by mGluR2.[5]
-
Neurochemical Effects: In rats, administration of LY2140023 or LY404039 resulted in a dose-dependent increase in dopamine (B1211576) turnover in the prefrontal cortex, as measured by levels of its metabolites DOPAC and HVA.[6]
Information regarding the effects of this compound in these specific animal models is not as readily available in the public domain.
Experimental Protocols
Human Ketamine Challenge with phMRI
The following is a summary of the experimental protocol used in the comparative study by Mehta et al. (2018):[4]
-
Subjects: Healthy adult volunteers.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Procedure:
-
Subjects received an oral dose of either this compound (20 mg or 60 mg), LY2140023 (10 mg, 40 mg, or 160 mg), or a placebo.
-
After a set absorption period, subjects underwent a ketamine challenge administered intravenously.
-
Brain activity was measured using fMRI to assess the BOLD signal response to the ketamine infusion.
-
-
Data Analysis: The primary endpoint was the change in the ketamine-evoked BOLD signal in various brain regions of interest after pretreatment with the study drug compared to placebo.
References
- 1. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a novel mGlu₂/₃ receptor agonist prodrug, LY2140023 monohydrate, on central monoamine turnover as determined in human and rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LY2979165 and Other mGluR2 Agonists for Preclinical Research
This guide provides a detailed comparison of LY2979165, a selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist, with other notable mGluR2 agonists. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological and psychiatric disorders. This document synthesizes preclinical and clinical data to facilitate an objective evaluation of these compounds.
Introduction to mGluR2 Agonists
Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation leads to the inhibition of glutamate release, a mechanism of significant interest for treating conditions associated with glutamate excitotoxicity, such as anxiety, schizophrenia, and substance use disorders. The development of selective mGluR2 agonists represents a promising therapeutic avenue. This guide focuses on this compound and compares it with other key mGluR2 agonists, including the well-characterized mGluR2/3 agonist LY404039 and its prodrug pomaglumetad methionil (LY2140023).
Comparative Efficacy and Selectivity
The therapeutic potential of an mGluR2 agonist is largely determined by its potency and selectivity for mGluR2 over other mGluR subtypes, particularly the closely related mGluR3. While activation of mGluR2 is linked to antipsychotic-like effects, the role of mGluR3 is less clear and may contribute to different physiological responses.
This compound is a prodrug of its active moiety, 2812223, which is a potent and selective orthosteric agonist for the mGluR2. In preclinical studies, the antipsychotic-like effects of the mGluR2/3 agonist LY404039 were shown to be mediated by mGluR2, as these effects were absent in mGluR2 knockout mice but not in mGluR3 knockout mice.[1] This highlights the importance of mGluR2 selectivity for achieving the desired therapeutic effects.
Below is a summary of the in vitro potency and selectivity of key mGluR2 agonists.
| Compound | Target(s) | Potency (Ki, nM) | Selectivity Profile | Reference(s) |
| 2812223 (active moiety of this compound) | mGluR2 | Data suggests high potency and preference for mGluR2 over mGluR3. | mGluR2-preferring agonist. | [2] |
| LY404039 (active moiety of Pomaglumetad) | mGluR2/3 | mGluR2: 149 nM, mGluR3: 92 nM | Potent agonist at both mGluR2 and mGluR3. | [3][4] |
| LY354740 | mGluR2/3 | mGluR2: 5.1 nM, mGluR3: 24.3 nM | Highly potent agonist with approximately 5-fold selectivity for mGluR2 over mGluR3. | [5] |
| LY379268 | mGluR2/3 | mGluR2: 2.69 nM, mGluR3: 4.48 nM | Potent agonist at both mGluR2 and mGluR3. | [6] |
Pharmacokinetic Profiles
The clinical utility of a drug candidate is heavily influenced by its pharmacokinetic properties. Prodrug strategies have been employed for mGluR2 agonists to improve oral bioavailability.
| Compound | Prodrug Of | Oral Bioavailability | Half-life (Active Moiety) | Key Findings | Reference(s) |
| This compound | 2812223 | Not explicitly stated, but oral administration was well-tolerated in Phase 1 studies. | Plasma pharmacokinetics of 2812223 were approximately linear with minimal accumulation. | Nausea and vomiting were dose-limiting side effects. Dose titration allowed for higher dose administration. | [7] |
| Pomaglumetad Methionil (LY2140023) | LY404039 | ~49% | 2 - 6.2 hours | Rapidly absorbed and hydrolyzed to the active agonist LY404039. | [5] |
Experimental Data and Methodologies
A key experimental paradigm used to assess the in-vivo activity of mGluR2 agonists is the ketamine challenge pharmacological magnetic resonance imaging (phMRI) model. This model is based on the ability of NMDA receptor antagonists like ketamine to induce a robust blood-oxygen-level-dependent (BOLD) signal in the brain, which is thought to mimic aspects of glutamatergic dysfunction in psychiatric disorders.
Ketamine Challenge phMRI
Objective: To assess the ability of mGluR2 agonists to modulate ketamine-induced changes in brain activity.
General Protocol:
-
Subject Recruitment: Healthy human volunteers are recruited for the study.
-
Baseline Imaging: A baseline resting-state fMRI scan is acquired to measure normal brain activity.
-
Drug Administration: Subjects receive a single oral dose of the mGluR2 agonist (e.g., this compound or pomaglumetad) or a placebo.
-
Ketamine Infusion: Following a specific absorption period for the oral drug, a subanesthetic dose of ketamine is administered intravenously.
-
fMRI Data Acquisition: BOLD fMRI data is continuously acquired during and after the ketamine infusion to measure changes in brain activity.
-
Data Analysis: The BOLD signal changes induced by ketamine in the presence of the mGluR2 agonist are compared to the changes observed with placebo.
Key Findings: Both this compound and pomaglumetad (LY2140023) have been shown to attenuate the ketamine-evoked BOLD phMRI signal in healthy subjects, demonstrating their ability to modulate glutamatergic neurotransmission in a clinical setting.[2] A relationship was observed between the reduction of the BOLD signal and increasing plasma levels of the active moiety 2812223 in subjects who received this compound.[2]
GTPγS Binding Assay
Objective: To determine the potency and efficacy of mGluR2 agonists by measuring their ability to stimulate the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the mGluR of interest (e.g., mGluR2 or mGluR3) are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the agonist, GDP, and [35S]GTPγS in an appropriate assay buffer.
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound [35S]GTPγS, typically through filtration.
-
Quantification: The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate dose-response curves and calculate EC50 and Emax values.
Signaling Pathways and Experimental Workflows
mGluR2 Signaling Pathway
Activation of the Gi/o-coupled mGluR2 receptor by an agonist like 2812223 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and reduces the probability of neurotransmitter release.
Caption: mGluR2 signaling cascade initiated by agonist binding.
Ketamine Challenge phMRI Workflow
The workflow for a typical ketamine challenge phMRI study involves several key steps from subject preparation to data analysis.
Caption: Experimental workflow for a ketamine challenge phMRI study.
Conclusion
This compound, through its active moiety 2812223, represents a promising selective mGluR2 agonist. Its preference for mGluR2 over mGluR3 may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to broader spectrum mGluR2/3 agonists. The attenuation of the ketamine-induced BOLD signal provides in-vivo evidence of its pharmacological activity in the human brain. Further research is warranted to fully elucidate its therapeutic potential in various neurological and psychiatric disorders. This guide provides a foundational comparison to aid researchers in the selection and evaluation of mGluR2 agonists for their specific research needs.
References
- 1. A novel orally active group 2 metabotropic glutamate receptor agonist: LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptors in Schizophrenia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Potent, stereoselective, and brain region selective modulation of second messengers in the rat brain by (+)LY354740, a novel group II metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of LY2979165 for the Metabotropic Glutamate Receptor 2 (mGluR2)
A Comparative Guide for Researchers
This guide provides a detailed comparison of LY2979165, a selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with other alternative compounds. This compound is a prodrug that is rapidly converted in vivo to its active moiety, 2812223.[1][2] Its selectivity for mGluR2 makes it a valuable tool for studying the physiological roles of this receptor and a potential therapeutic agent for neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of its selectivity profile.
Comparative Analysis of mGluR2 Ligands
The selectivity of this compound's active form, 2812223, is best understood in the context of other mGluR2 modulators. These can be broadly categorized into orthosteric agonists, which bind to the same site as the endogenous ligand glutamate, and positive allosteric modulators (PAMs), which bind to a different site on the receptor to enhance the effect of glutamate.
Orthosteric Agonists
Orthosteric agonists for Group II mGluRs (mGluR2 and mGluR3) have been instrumental in elucidating the functions of these receptors. However, achieving high selectivity for mGluR2 over the highly homologous mGluR3 has been a significant challenge.
-
This compound (active form: 2812223): Developed as a selective orthosteric agonist for mGluR2.[1]
-
LY354740: A widely used Group II mGluR agonist, it displays high potency at both mGluR2 and mGluR3, making it non-selective within this group.[3]
-
LY379268: Another potent Group II mGluR agonist that does not differentiate between mGluR2 and mGluR3.[4]
Positive Allosteric Modulators (PAMs)
The development of PAMs has offered a path to greater subtype selectivity.[5] These compounds do not activate the receptor directly but potentiate the response to glutamate, offering a more nuanced modulation of receptor activity.
-
BINA (Biphenyl-indanone A): A well-characterized mGluR2 PAM that is highly selective over mGluR3 and other mGluR subtypes.[6]
-
JNJ-40411813: A novel mGluR2 PAM that has been investigated in clinical trials.[7]
-
AZD8529: Another mGluR2-selective PAM that has progressed to clinical studies.[7]
-
LY487379: One of the first described selective mGluR2 PAMs.[6]
Quantitative Data on Selectivity
The following table summarizes the in vitro potency and selectivity of 2812223 and comparator compounds at human mGluR subtypes. Data is presented as EC50 (half-maximal effective concentration) for agonists and PAMs, or Ki (inhibitory constant) for antagonists, where available. It is important to note that direct comparative data from a single head-to-head study across all compounds and all mGluR subtypes is limited in the public domain. The data presented here is compiled from various sources and experimental conditions may vary.
| Compound | Type | mGluR1 (EC50/Ki) | mGluR2 (EC50/Ki) | mGluR3 (EC50/Ki) | mGluR4 (EC50/Ki) | mGluR5 (EC50/Ki) | mGluR6 (EC50/Ki) | mGluR7 (EC50/Ki) | mGluR8 (EC50/Ki) |
| 2812223 (active form of this compound) | mGluR2 Agonist | >10,000 nM | ~4-fold lower than plasma conc. at active dose[2] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| LY354740 | mGluR2/3 Agonist | >100,000 nM | 5.1 nM | 24.3 nM | >100,000 nM | >100,000 nM | Data not available | >100,000 nM | Data not available |
| BINA | mGluR2 PAM | Inactive | 180 nM | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive |
| AZD8529 | mGluR2 PAM | Inactive | 195 nM (EC50 for potentiation) | Inactive | Inactive | 3,900 nM (weak PAM) | Inactive | Inactive | 23,000 nM (antagonist) |
Note: "Inactive" or "> value" indicates that no significant activity was observed at the highest concentration tested.
Signaling Pathway and Experimental Workflow
To understand how the selectivity of these compounds is determined, it is essential to be familiar with the mGluR2 signaling pathway and the experimental workflows used for its characterization.
mGluR2 Signaling Pathway
mGluR2 is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins. Upon activation by an agonist like glutamate or 2812223, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Experimental Workflow for Selectivity Profiling
The determination of a compound's selectivity for mGluR2 involves a multi-step process, starting with primary screens and followed by more detailed secondary assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound selectivity. Below are generalized protocols for key experiments used in the characterization of mGluR2 ligands.
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor. It is used to determine the binding affinity (Ki) of the test compound.
Objective: To determine the inhibitory constant (Ki) of a test compound at a specific mGluR subtype.
Materials:
-
Cell membranes prepared from cells expressing the mGluR subtype of interest.
-
Radiolabeled ligand (e.g., [3H]-LY341495 for Group II mGluRs).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and NaCl).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay (Functional)
This functional assay measures the activation of G-proteins coupled to the receptor of interest. For Gi/o-coupled receptors like mGluR2, agonist stimulation increases the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist or PAM at a specific mGluR subtype.
Materials:
-
Cell membranes from cells expressing the mGluR subtype of interest.
-
[35S]GTPγS.
-
GDP.
-
Test compound (agonist or PAM) at various concentrations.
-
For PAMs, a fixed, sub-maximal concentration of glutamate (e.g., EC20) is also added.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Filtration apparatus or SPA beads.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the test compound (and glutamate for PAMs) in the assay buffer containing GDP for a short period.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the mixture at 30°C for a defined time (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration or by adding a stop solution if using SPA technology.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Plot the amount of [35S]GTPγS binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Conclusion
The validation of this compound's selectivity for mGluR2 is a critical step in its development as a research tool and potential therapeutic. The data available, although not fully comprehensive in a single head-to-head comparison, strongly indicates that its active metabolite, 2812223, is a selective orthosteric agonist for mGluR2. This contrasts with earlier Group II mGluR agonists that lack subtype selectivity and offers a more precise tool for investigating mGluR2 function. Furthermore, the high selectivity of mGluR2 PAMs like BINA and AZD8529 provides an alternative and complementary approach to modulating this receptor. The experimental protocols outlined in this guide provide a framework for researchers to independently verify and expand upon these findings. Future studies providing direct, comprehensive comparisons of these compounds across all mGluR subtypes will be invaluable to the field.
References
- 1. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY-2979165 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGluR2/3 agonist LY379268 reverses NMDA receptor antagonist effects on cortical gamma oscillations and phase coherence, but not working memory impairments, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGluR2 positive allosteric modulators: an updated patent review (2013-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of LY2979165 and JNJ-40411813 in Modulating Glutamatergic Neurotransmission
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two investigational drugs, LY2979165 and JNJ-40411813, which target the metabotropic glutamate (B1630785) receptor 2 (mGluR2). While direct head-to-head clinical trials are unavailable, this document synthesizes existing preclinical and clinical data to offer an objective comparison of their performance and mechanisms of action.
Executive Summary
This compound is an orthosteric agonist of the metabotropic glutamate receptors 2 and 3 (mGluR2/3), while JNJ-40411813 is a positive allosteric modulator (PAM) selective for mGluR2. This fundamental difference in their mechanism of action dictates their pharmacological profiles and potential therapeutic applications. This compound has been investigated for its potential in treating dementia-related psychosis and agitation, with a focus on its ability to modulate glutamate release in the brain. In contrast, JNJ-40411813 has been explored for its therapeutic potential in epilepsy and schizophrenia, leveraging its ability to enhance the endogenous signaling of glutamate at the mGluR2.
This guide presents available quantitative data from preclinical and clinical studies, details of experimental protocols, and visual representations of the signaling pathways to facilitate a clear understanding of the similarities and differences in the efficacy of these two compounds.
Data Presentation
Preclinical Efficacy
| Compound | Model | Species | Endpoint | Efficacy |
| JNJ-40411813 | 6 Hz Seizure Model (32 mA) | Mouse | Median Effective Dose (ED50) | 12.2 mg/kg[1] |
| JNJ-40411813 | 6 Hz Seizure Model (44 mA) | Mouse | Median Effective Dose (ED50) | 21.0 mg/kg[1] |
Clinical Efficacy & Target Engagement
| Compound | Study Population | Indication | Key Finding |
| This compound | Healthy Volunteers | Target Engagement | A 60 mg dose significantly reduced the ketamine-evoked BOLD signal in a pharmacological MRI study, demonstrating target engagement.[2][3] |
| JNJ-40411813 | Patients with Schizophrenia | Schizophrenia | A Phase 2a exploratory study met its primary objectives of safety and tolerability.[4] |
| JNJ-40411813 | Patients with Epilepsy | Epilepsy | A Phase 2 clinical trial failed to meet its primary efficacy endpoint of reducing seizure frequency. |
Experimental Protocols
Hz Seizure Model (as applied to JNJ-40411813)
The 6 Hz seizure model is a widely used preclinical screen for identifying potential antiepileptic drugs, particularly those that may be effective against treatment-resistant partial seizures.
-
Animals: Male CF-1 mice are commonly used.
-
Stimulation: A constant current of 32 mA or 44 mA at a frequency of 6 Hz for a duration of 3 seconds is delivered via corneal electrodes.
-
Drug Administration: JNJ-40411813 was administered intraperitoneally at various doses prior to the seizure induction.
-
Endpoint: The median effective dose (ED50) is calculated, representing the dose at which 50% of the animals are protected from seizures. Protection is typically defined as the absence of clonic-tonic seizures.[1][5]
Ketamine Challenge Pharmacological MRI (phMRI) (as applied to this compound)
This experimental paradigm is used to assess the ability of a drug to modulate glutamate neurotransmission in the human brain.
-
Subjects: Healthy adult volunteers.
-
Procedure: A baseline MRI scan is performed. Subsequently, subjects receive an intravenous infusion of ketamine, a non-competitive NMDA receptor antagonist that induces a hyper-glutamatergic state. The test drug (this compound) or placebo is administered before the ketamine infusion.
-
Imaging: Blood-oxygen-level-dependent (BOLD) functional magnetic resonance imaging (fMRI) is used to measure changes in brain activity.
-
Endpoint: The primary outcome is the attenuation of the ketamine-induced BOLD signal in specific brain regions, indicating that the test drug can counteract the effects of ketamine and modulate glutamate activity.[2][6][7]
Signaling Pathways & Experimental Workflows
The distinct mechanisms of action of this compound and JNJ-40411813 lead to different downstream signaling effects. This compound, as an orthosteric agonist, directly binds to and activates the mGluR2/3 receptor. In contrast, JNJ-40411813, a positive allosteric modulator, binds to a different site on the mGluR2 receptor and enhances the receptor's response to the endogenous ligand, glutamate.
Caption: mGluR2 signaling for an agonist versus a PAM.
Caption: Experimental workflows for preclinical and clinical studies.
Conclusion
The available data suggest that both this compound and JNJ-40411813 effectively modulate the mGluR2 pathway, albeit through different mechanisms. JNJ-40411813 has demonstrated anticonvulsant effects in a preclinical seizure model, although it did not translate to clinical efficacy in a Phase 2 epilepsy trial. Its development for schizophrenia showed acceptable safety and tolerability. This compound has shown target engagement in the human brain, indicating its potential to modulate glutamate neurotransmission.
The choice between an mGluR2/3 agonist and an mGluR2 PAM would depend on the specific therapeutic indication and the desired pharmacological effect. An agonist like this compound provides a direct and potent activation of the receptor, which may be beneficial in conditions with a significant deficit in glutamatergic signaling. In contrast, a PAM like JNJ-40411813 offers a more nuanced approach by enhancing the physiological, temporal, and spatial aspects of endogenous glutamate signaling, which could be advantageous in conditions where fine-tuning of synaptic transmission is required.
Further research, including direct comparative studies and clinical trials in specific patient populations, is necessary to fully elucidate the relative efficacy and therapeutic potential of these two promising compounds.
References
- 1. Efficacy of mGlu2 -positive allosteric modulators alone and in combination with levetiracetam in the mouse 6 Hz model of psychomotor seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketamine-dependent neuronal activation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Test-retest reliability of the BOLD pharmacological MRI response to ketamine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LY2979165 and AZD8529 in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a detailed comparison of two investigational drugs, LY2979165 and AZD8529, which have been evaluated in the context of schizophrenia. Both compounds target the metabotropic glutamate (B1630785) receptor 2 (mGluR2), but through different mechanisms, offering distinct therapeutic strategies for modulating glutamatergic neurotransmission implicated in the pathophysiology of schizophrenia. While direct head-to-head preclinical studies are not publicly available, this guide synthesizes the existing data to offer a comparative overview of their pharmacological profiles and efficacy in relevant models.
Introduction to this compound and AZD8529
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopamine (B1211576) D2 receptor, there is a significant need for novel therapeutic approaches. The glutamatergic system, particularly the mGluR2, has emerged as a promising target. Activation of mGluR2, a presynaptic receptor, can modulate glutamate release, thereby offering a potential mechanism to correct the hyper- and hypo-glutamatergic states thought to underlie the symptoms of schizophrenia.
This compound is an investigational mGluR2 agonist prodrug. As a prodrug, it is converted to its active moiety in the body to exert its therapeutic effects.
AZD8529 is a potent and specific positive allosteric modulator (PAM) of the mGluR2. Unlike agonists that directly activate the receptor, PAMs bind to a different site on the receptor and enhance the effect of the endogenous ligand, glutamate.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and AZD8529 from preclinical and clinical studies.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species/Model |
| Mechanism of Action | mGluR2 Agonist Prodrug | - |
| Active Moiety | 2812223 | - |
| Clinical Efficacy Endpoint | Reduction of ketamine-evoked BOLD phMRI signal | Healthy Human Volunteers |
| Effective Doses | 20 mg and 60 mg (oral pretreatment) | Healthy Human Volunteers |
Table 2: Pharmacological Profile of AZD8529
| Parameter | Value | Species/Model |
| Mechanism of Action | mGluR2 Positive Allosteric Modulator (PAM) | - |
| Binding Affinity (Ki) | 16 nM | Recombinant HEK cells |
| Potentiation of Glutamate (EC50) | 195 nM | Recombinant HEK cells |
| Efficacy in PCP-induced Hyper-locomotion | Reversal of hyper-locomotion | Murine model |
| Effective Dose (alone) | 57.8 to 115.7 mg/kg, sc | Murine model |
| Effective Dose (in combination with atypical antipsychotic) | 5.8 mg/kg, sc | Murine model |
| Clinical Trial Outcome (PANSS score) | No significant change from placebo | Schizophrenia Patients (Phase 2) |
Experimental Protocols
This compound: Ketamine Challenge Pharmacological Magnetic Resonance Imaging (phMRI)
Objective: To assess the modulatory effects of this compound on the ketamine-induced Blood Oxygenation Level Dependent (BOLD) signal in healthy volunteers.[1]
Methodology:
-
Subjects: Healthy human volunteers.
-
Study Design: The study utilized a ketamine challenge pharmacological magnetic resonance imaging (phMRI) paradigm.
-
Drug Administration: Subjects were pretreated with single acute oral doses of this compound (20 mg and 60 mg) or placebo.[1]
-
Ketamine Challenge: Following pretreatment, a low-dose of the NMDA antagonist ketamine was administered to induce a BOLD signal.
-
Data Acquisition: BOLD fMRI data were acquired to measure changes in brain activity.
-
Analysis: The primary endpoint was the attenuation of the ketamine-evoked BOLD signal by this compound pretreatment compared to placebo. A relationship between the reduction of the BOLD signal and plasma levels of the active moiety of this compound was also assessed.[1]
AZD8529: Phencyclidine (PCP)-Induced Hyper-locomotion Model
Objective: To evaluate the antipsychotic-like efficacy of AZD8529 in a murine model of schizophrenia.[2]
Methodology:
-
Animal Model: A murine model of schizophrenia was induced by the administration of phencyclidine (PCP), an NMDA receptor antagonist that induces hyper-locomotion, a behavioral proxy for psychosis.[2]
-
Drug Administration: AZD8529 was administered subcutaneously (sc) at doses ranging from 57.8 to 115.7 mg/kg. In a separate experiment, AZD8529 (5.8 mg/kg, sc) was administered in combination with an atypical antipsychotic.[2]
-
Behavioral Assessment: Locomotor activity of the mice was measured to assess the effects of AZD8529 on PCP-induced hyper-locomotion.
-
Analysis: The reversal of PCP-induced hyper-locomotion by AZD8529 was the primary measure of efficacy.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of mGluR2 Modulation
The following diagram illustrates the proposed mechanism of action for an mGluR2 agonist (like the active form of this compound) and a PAM (like AZD8529) in modulating glutamatergic neurotransmission.
Caption: Proposed mechanism of mGluR2 modulation by an agonist and a PAM.
Experimental Workflow: Ketamine Challenge phMRI
The diagram below outlines the workflow for the ketamine challenge phMRI study used to evaluate this compound.
Caption: Workflow of the ketamine challenge phMRI experiment.
Experimental Workflow: PCP-Induced Hyper-locomotion Model
This diagram illustrates the experimental workflow for the PCP-induced hyper-locomotion study used to assess AZD8529.
Caption: Workflow of the PCP-induced hyper-locomotion experiment.
Comparative Discussion
This compound and AZD8529 represent two distinct approaches to modulating mGluR2 for the potential treatment of schizophrenia.
This compound , as an agonist, directly activates the mGluR2 receptor, independent of endogenous glutamate levels. The human phMRI data demonstrating attenuation of the ketamine-induced BOLD signal suggests that this compound can produce a measurable pharmacodynamic effect in the central nervous system at clinically relevant doses.[1] This translational model provides evidence of target engagement and a potential biomarker for efficacy.
AZD8529 , as a PAM, offers a more nuanced approach by enhancing the natural, phasic signaling of glutamate. This mechanism may offer a greater safety margin and avoid potential issues associated with tonic receptor activation, such as receptor desensitization. The preclinical data in the PCP-induced hyper-locomotion model demonstrate its potential as an antipsychotic-like agent.[2] However, the lack of efficacy in a Phase 2 clinical trial for schizophrenia raises questions about the translatability of this specific preclinical model or the sufficiency of mGluR2 PAM monotherapy for treating acute schizophrenia symptoms.[3][4][5] It is worth noting that the clinical trial tested a single dose, which may have been insufficient.[3]
Conclusion
Both this compound and AZD8529 have shown promise in preclinical or translational models of schizophrenia by targeting the mGluR2. This compound, through its agonist action, has demonstrated target engagement in the human brain. AZD8529, via its PAM mechanism, has shown efficacy in a rodent behavioral model of psychosis. The differing mechanisms of action and the distinct experimental models used to evaluate these compounds make a direct comparison challenging. The clinical failure of AZD8529 to date underscores the complexities of translating preclinical findings to clinical efficacy in schizophrenia. Future research, including potential head-to-head preclinical studies and further clinical investigation of mGluR2 agonists and PAMs, is necessary to fully elucidate the therapeutic potential of these compounds and to determine which patient populations may benefit most from these novel glutamatergic modulators.
References
- 1. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD8529 [openinnovation.astrazeneca.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Off-Target Binding Profile of LY2979165 and Alternative mGluR2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target binding profile of LY2979165, a prodrug of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist LY2812223, with other notable mGluR2 agonists that have been evaluated in clinical trials. The objective is to offer a clear comparison of their selectivity and potential for off-target effects based on available preclinical data.
Introduction to this compound and Alternatives
This compound is a prodrug developed to enhance the oral bioavailability of its active moiety, LY2812223, a potent and selective orthosteric agonist of the mGluR2. The primary therapeutic target of these compounds is the mGluR2, which is implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia. However, understanding the off-target binding profile of a drug candidate is crucial for predicting potential side effects and ensuring clinical safety.
This guide compares this compound/LY2812223 with other mGluR2 targeting agents:
-
Pomaglumetad Methionil (LY2140023): A prodrug of the mGluR2/3 agonist LY404039.
-
AZD8529: A selective positive allosteric modulator (PAM) of mGluR2.
-
JNJ-40411813: Another selective mGluR2 PAM.
Comparative Off-Target Binding Profile
While comprehensive head-to-head off-target screening data for all compounds is not publicly available, the following table summarizes the known off-target activities based on published preclinical studies.
| Compound (Active Moiety) | Primary Target(s) | Known Off-Target Profile | Key Findings & Remarks |
| This compound (LY2812223) | mGluR2 Agonist | Data from a comprehensive off-target panel screen (e.g., CEREP) is not publicly available. It is described as an "mGluR2-preferring" agonist, suggesting lower affinity for mGluR3. | The lack of a broad off-target screening profile in the public domain makes a comprehensive assessment challenging. Its development was discontinued, though the specific reasons have not been detailed. |
| Pomaglumetad Methionil (LY404039) | mGluR2/3 Agonist | Reported to be devoid of affinity for biogenic amine receptors (e.g., dopamine (B1211576) and serotonin (B10506) receptors)[1]. | This high selectivity against key monoamine receptors is a significant differentiating factor from many traditional antipsychotics and could predict a lower incidence of certain side effects. |
| AZD8529 | mGluR2 Positive Allosteric Modulator | Screened against a panel of 161 receptors, enzymes, and ion channels at 10µM. Modest activity was observed at 9 of these targets[2]. | The specific targets with modest activity are not disclosed in the available literature. As a PAM, it modulates the receptor's response to the endogenous ligand, which may offer a different safety profile compared to direct agonists. |
| JNJ-40411813 | mGluR2 Positive Allosteric Modulator | A rodent-specific metabolite has been shown to exhibit 5-HT2A receptor antagonism. | This finding is crucial for the interpretation of preclinical data in rodents and highlights the importance of metabolite profiling in safety assessment. The clinical relevance in humans is considered low due to the absence of this metabolite. |
Experimental Protocols
The characterization of the off-target binding profile of these compounds typically involves a tiered screening approach.
Primary Target Engagement and On-Target Selectivity
-
Methodology: Radioligand binding assays and functional assays (e.g., GTPγS binding or cAMP accumulation assays) are performed using cell lines recombinantly expressing the target receptors (e.g., human mGluR2 and mGluR3).
-
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cultured cells overexpressing the receptor of interest.
-
Binding Assay: Membranes are incubated with a radiolabeled ligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Functional Assay (GTPγS): Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the agonist. The amount of [³⁵S]GTPγS bound to G-proteins upon receptor activation is measured.
-
Data Analysis: IC₅₀ (for binding) or EC₅₀ (for functional assays) values are calculated from concentration-response curves to determine potency and selectivity.
-
Broad Off-Target Liability Screening (Safety Pharmacology)
-
Methodology: Compounds are screened against a large panel of receptors, ion channels, enzymes, and transporters to identify potential off-target interactions. Commercial services like Eurofins CEREP or in-house safety panels are commonly used.
-
Protocol Outline:
-
Compound Submission: The test compound is submitted for screening at a fixed concentration (e.g., 10 µM).
-
Assay Performance: A battery of standardized radioligand binding assays and enzymatic assays is conducted.
-
Hit Identification: A "hit" is typically defined as a significant percentage of inhibition or activation (e.g., >50%) at the screening concentration.
-
Follow-up Studies: For any identified hits, concentration-response curves are generated to determine the IC₅₀ or Kᵢ values to assess the potency of the off-target interaction.
-
Metabolite Profiling and Off-Target Activity of Metabolites
-
Methodology: In vitro and in vivo studies are conducted to identify the major metabolites of the drug candidate. These metabolites are then synthesized and screened for on- and off-target activities.
-
Protocol Outline:
-
In Vitro Metabolism: The parent drug is incubated with liver microsomes or hepatocytes from different species (e.g., rat, dog, human).
-
Metabolite Identification: Metabolites are identified using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Metabolite Synthesis: Major metabolites are chemically synthesized.
-
Pharmacological Profiling: The synthesized metabolites are then subjected to the same on-target and off-target screening assays as the parent compound.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of mGluR2 and a typical workflow for assessing off-target binding.
References
- 1. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ-40411813 + Standard Epilepsy Meds for Epilepsy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Head-to-Head Comparison of mGluR2 Agonist Prodrugs: Pomaglumetad Methionil vs. Talaglumetad
A detailed analysis for researchers and drug development professionals of two leading investigational prodrugs targeting the metabotropic glutamate (B1630785) receptor 2.
This guide provides a comprehensive, data-driven comparison of two prominent metabotropic glutamate receptor 2 (mGluR2) agonist prodrugs: pomaglumetad methionil (LY2140023) and talaglumetad (B1243389) (LY544344). Both compounds were developed to enhance the oral bioavailability of their respective active agonists, LY404039 and eglumetad (LY354740), for the potential treatment of neuropsychiatric disorders such as schizophrenia and anxiety. This report synthesizes available preclinical and clinical data to offer a side-by-side evaluation of their pharmacokinetic profiles, efficacy, and safety.
Introduction to mGluR2 Agonist Prodrugs
Metabotropic glutamate receptor 2, a Gi/o-coupled receptor, plays a crucial role in modulating glutamatergic neurotransmission. Activation of presynaptic mGluR2s leads to an inhibition of glutamate release, a mechanism that holds therapeutic promise for conditions characterized by excessive glutamate signaling. The development of direct mGluR2 agonists has been hampered by poor oral bioavailability. To overcome this, prodrug strategies have been employed, leading to the development of compounds like pomaglumetad methionil and talaglumetad.
mGluR2 Signaling Pathway
Activation of mGluR2 by an agonist initiates a signaling cascade that ultimately modulates neuronal excitability. The receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA), and ultimately results in the inhibition of glutamate release from the presynaptic terminal.
Pharmacokinetic Profile Comparison
A key objective of developing prodrugs is to improve the pharmacokinetic properties of the parent compound. The following table summarizes the available pharmacokinetic data for pomaglumetad methionil and talaglumetad.
| Parameter | Pomaglumetad Methionil (LY2140023) | Talaglumetad (LY544344) |
| Active Moiety | Pomaglumetad (LY404039) | Eglumetad (LY354740) |
| Oral Bioavailability | ~49% in humans[1] | ~75% in humans (13-fold improvement over eglumetad)[2] |
| Elimination Half-life (Prodrug) | 1.5 - 2.4 hours in humans[1] | Not explicitly reported |
| Elimination Half-life (Active Moiety) | 2 - 6.2 hours (Pomaglumetad) in humans[1] | Not explicitly reported for eglumetad from the prodrug |
| Mechanism of Absorption | Transported by peptide transporter 1 (PepT1) and subsequently hydrolyzed[1] | Actively transported by hPepT1 and rapidly releases the active compound[2] |
Preclinical Efficacy Comparison
Both prodrugs have been evaluated in preclinical models of psychosis and anxiety. The phencyclidine (PCP)-induced hyperlocomotion model in rats is a commonly used assay to screen for antipsychotic potential.
| Preclinical Model | Pomaglumetad Methionil (Active Moiety: Pomaglumetad) | Talaglumetad (Active Moiety: Eglumetad) |
| PCP-Induced Hyperlocomotion in Rats | Demonstrates efficacy similar to clozapine (B1669256) in PCP animal models[2] | Dose-dependently inhibited PCP-induced hyperlocomotion at 30 and 100 mg/kg (p.o.), whereas the parent compound LY354740 was ineffective at doses up to 100 mg/kg (p.o.)[1] |
| Fear-Potentiated Startle in Rats (Anxiety Model) | Data not available | Orally administered LY544344 (10 and 30 mg/kg) produced significant anxiolytic effects[1] |
| Stress-Induced Hyperthermia in Mice (Anxiety Model) | Data not available | Orally administered LY544344 (30 mg/kg) attenuated stress-induced hyperthermia[1] |
Clinical Trial Performance
The clinical development of both pomaglumetad methionil and talaglumetad has faced significant challenges, ultimately leading to the discontinuation of their development for their initial target indications.
| Clinical Trial Aspect | Pomaglumetad Methionil (LY2140023) | Talaglumetad (LY544344) |
| Indication(s) Studied | Schizophrenia | Generalized Anxiety Disorder (GAD) |
| Phase of Development | Reached Phase III trials before discontinuation | Phase II trial was discontinued (B1498344) early[3] |
| Efficacy Outcomes | - Phase II study showed improvement in PANSS scores vs. placebo, but no significant difference compared to olanzapine.[2] - Subsequent Phase III trials failed to show superiority over placebo.[2] - A Phase 3 comparison with aripiprazole (B633) showed significantly less improvement in PANSS total scores for pomaglumetad methionil. | - A Phase II study in GAD patients showed that 16 mg b.i.d. resulted in significantly greater improvement in Hamilton Anxiety Rating Scale (HAM-A) and Clinical Global Impression-Improvement (CGI-I) scores compared to placebo.[4] |
| Reason for Discontinuation | Lack of efficacy in Phase III trials.[2] | Findings of convulsions in preclinical studies.[3][4] |
| Key Adverse Events | - Generally well-tolerated. - Potential for increased risk of seizures. - Nausea was a common treatment-emergent adverse event. | - Well-tolerated in the GAD clinical trial with no significant differences in adverse events compared to placebo.[4] |
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This behavioral assay is a widely used animal model to screen for potential antipsychotic drugs.
Objective: To assess the ability of a test compound to attenuate the hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Phencyclidine hydrochloride (PCP)
-
Test compound (e.g., mGluR2 agonist prodrug) and vehicle
-
Open-field activity chambers equipped with infrared photobeams to automatically record locomotor activity.
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment. On the day of testing, habituate each rat to the open-field chamber for 30-60 minutes.
-
Drug Administration:
-
Administer the test compound or vehicle via the intended route (e.g., intraperitoneally, orally) at a predetermined time before PCP administration (e.g., 30-60 minutes).
-
Administer PCP (typically 2.5-5.6 mg/kg, i.p.) or saline.[5]
-
-
Locomotor Activity Recording: Immediately after PCP or saline injection, place the rat back into the open-field chamber and record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration, typically 60-120 minutes.[5]
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5- or 10-minute intervals). Compare the total locomotor activity between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in PCP-induced hyperlocomotion by the test compound is indicative of potential antipsychotic-like activity.
mGluR2/3 Receptor Binding Assay using [³H]-LY341495
This assay is used to determine the binding affinity of a test compound for mGluR2 and mGluR3 receptors.
Objective: To measure the displacement of a radiolabeled antagonist ([³H]-LY341495) from mGluR2/3 receptors by a test compound.
Materials:
-
Rat brain tissue (forebrain) or cell membranes expressing recombinant mGluR2 or mGluR3.
-
[³H]-LY341495 (radioligand).
-
Test compound and known mGluR2/3 ligands (for positive control and non-specific binding determination).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Washing buffer (e.g., cold 50 mM Tris-HCl).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation. Resuspend the final membrane pellet in the incubation buffer.
-
Binding Reaction:
-
In a series of tubes, add a constant concentration of [³H]-LY341495 (e.g., 1 nM).
-
Add increasing concentrations of the test compound.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of a non-labeled mGluR2/3 agonist (e.g., 10 µM DCG-IV).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold washing buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
Conclusion
The development of mGluR2 agonist prodrugs, exemplified by pomaglumetad methionil and talaglumetad, represents a significant effort to address the challenge of poor oral bioavailability of the parent compounds. Both prodrugs successfully enhanced systemic exposure to their active moieties. Preclinically, both demonstrated efficacy in models predictive of antipsychotic or anxiolytic activity.
However, the clinical translation of these promising preclinical findings has been unsuccessful. Pomaglumetad methionil failed to demonstrate consistent efficacy in large-scale Phase III trials for schizophrenia. Talaglumetad, while showing early promise in a Phase II trial for generalized anxiety disorder, had its development halted due to preclinical safety concerns.
This head-to-head comparison highlights the complexities and challenges of CNS drug development. While the prodrug strategy effectively addressed the pharmacokinetic limitations of the parent mGluR2 agonists, the ultimate failure of these compounds in late-stage clinical development underscores the difficulty in translating preclinical efficacy to clinical benefit and the critical importance of long-term safety assessments. Future research in this area may focus on developing more selective mGluR2 agonists or positive allosteric modulators with improved safety and efficacy profiles.
References
- 1. Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Eglumetad - Wikipedia [en.wikipedia.org]
- 4. Efficacy and tolerability of an mGlu2/3 agonist in the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validating phMRI as a Biomarker for LY2979165 Target Engagement: A Comparative Guide
Introduction
In the landscape of drug development, particularly within neuroscience, the confirmation of target engagement is a critical step to bridge the gap between preclinical hypothesis and clinical efficacy. For novel therapeutic agents like LY2979165, a selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist, establishing a reliable biomarker for in-vivo target engagement is paramount.[1] Pharmacological Magnetic Resonance Imaging (phMRI) has emerged as a powerful, non-invasive technique to visualize and quantify the downstream effects of neuroactive compounds, thereby providing evidence of target engagement.[2][3]
This guide provides a comprehensive comparison of phMRI with other methodologies for validating the target engagement of this compound. It includes experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
This compound Mechanism of Action
This compound is a prodrug that is converted to its active moiety, 2812223, a selective agonist for the mGluR2.[1][4] These receptors are predominantly located on presynaptic terminals of glutamatergic neurons. Their activation leads to an inhibition of glutamate release. This mechanism is particularly relevant in conditions thought to involve excessive glutamate neurotransmission, such as schizophrenia.[5]
The signaling pathway is initiated by the binding of the agonist to the mGluR2, a G-protein coupled receptor. This activates the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The activated G-protein also modulates ion channels, resulting in a reduction of calcium influx and an increase in potassium efflux, which collectively suppresses the release of glutamate into the synapse.
phMRI as a Biomarker for Target Engagement
A common paradigm to test mGluR2/3 agonists involves a ketamine challenge. Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, increases glutamate release, leading to a detectable increase in the Blood-Oxygen-Level-Dependent (BOLD) signal in specific brain regions.[6] Pre-treatment with an mGluR2 agonist like this compound is hypothesized to attenuate this ketamine-induced BOLD signal by reducing presynaptic glutamate release. This attenuation serves as a direct measure of the drug's target engagement and its functional impact on the glutamate system.[4][5]
Experimental Data
Studies in healthy volunteers have demonstrated that this compound attenuates the ketamine-evoked BOLD phMRI signal in a dose-dependent manner.[6][7] This provides strong evidence of target engagement in a clinical setting.
| Biomarker | Drug/Dose | Key Findings | Reference |
| phMRI (BOLD) | This compound (20 mg) | No significant attenuation of ketamine-induced BOLD signal. | [7] |
| phMRI (BOLD) | This compound (60 mg) | Significant reduction in the ketamine-evoked BOLD signal across multiple brain regions. | [4][7] |
| Plasma Levels | This compound (20 & 60 mg) | A direct relationship was observed between higher plasma concentrations of the active moiety (2812223) and a greater reduction of the BOLD signal. | [6][7] |
| phMRI (BOLD) | LY2140023 (160 mg) | The highest dose tested showed a reduction in the ketamine-evoked BOLD signal. | [4] |
Experimental Workflow and Protocol
The validation of this compound target engagement using phMRI follows a structured workflow, from participant recruitment to data analysis.
Detailed Experimental Protocol:
-
Subjects: Healthy male volunteers, typically screened for medical and psychiatric conditions.
-
Study Design: A double-blind, placebo-controlled, crossover design is often employed.
-
Pre-treatment: Single oral doses of this compound (e.g., 20 mg, 60 mg) or placebo are administered.[4][7]
-
Ketamine Challenge: After a set time post-dose (to allow for drug absorption), a sub-anesthetic dose of ketamine is administered intravenously.
-
MRI Acquisition:
-
Scanner: 3T MRI scanner.
-
Sequence: T2*-weighted gradient-echo echo-planar imaging (EPI) sequence to acquire BOLD fMRI data.
-
Parameters: Typical parameters include repetition time (TR) of 2000-3000 ms, echo time (TE) of 30-35 ms, and a voxel size of 3-4 mm isotropic.
-
-
Data Analysis:
-
Pre-processing: Standard fMRI pre-processing steps are applied, including motion correction, spatial smoothing, and temporal filtering.
-
Statistical Analysis: A general linear model (GLM) is used to model the BOLD response to the ketamine infusion. Region of interest (ROI) analysis is performed on brain areas known to be affected by ketamine, such as the anterior cingulate cortex and thalamus. The BOLD response in the this compound pre-treatment condition is compared to the placebo condition.
-
Comparison with Alternative Biomarkers
While phMRI is a powerful tool, other biomarkers can also provide evidence of target engagement. Each has its own advantages and limitations.
| Biomarker | Principle | Advantages | Disadvantages | Relevance to this compound |
| phMRI | Measures changes in blood oxygenation (BOLD signal) as an indirect marker of neuronal activity. | Non-invasive, whole-brain coverage, good spatial resolution, translational from preclinical to clinical.[2][3] | Indirect measure of neuronal activity, lower temporal resolution than EEG. | Validated: Shows dose-dependent attenuation of ketamine-induced BOLD signal.[4][6] |
| Positron Emission Tomography (PET) | Uses radiolabeled tracers to quantify receptor occupancy or metabolic activity. | Direct measure of receptor binding, highly specific and quantifiable. | Invasive (requires injection of radioactive tracers), expensive, limited availability of specific tracers for mGluR2. | Potential: A suitable mGluR2 tracer would allow for direct quantification of target occupancy. |
| Electroencephalography (EEG) | Measures electrical activity in the brain through scalp electrodes. | High temporal resolution, non-invasive, relatively inexpensive. | Poor spatial resolution, susceptible to muscle artifacts. | Exploratory: Could potentially detect changes in brain oscillations induced by ketamine and modulated by this compound. |
| Cerebrospinal Fluid (CSF) Analysis | Measures levels of neurotransmitters or their metabolites in the CSF. | Provides a direct chemical readout of the central nervous system environment. | Highly invasive (requires lumbar puncture), poor temporal resolution. | Supportive: Used in Phase 1 studies of this compound to measure drug exposure in the CNS, but no consistent effects on neurotransmitter levels were observed.[1] |
Conclusion
Pharmacological MRI has been successfully utilized as a robust and sensitive biomarker to demonstrate target engagement of this compound in humans.[4][6] The ketamine challenge paradigm provides a functional readout that is directly related to the drug's mechanism of action—the modulation of glutamate neurotransmission.[5][7] The observed dose-dependent attenuation of the BOLD signal, coupled with the correlation with plasma drug levels, provides compelling evidence that this compound engages its intended target, mGluR2, in the human brain.[6][7] While other biomarkers like PET and EEG offer complementary information, phMRI stands out for its non-invasive nature, whole-brain coverage, and strong translational value, making it an invaluable tool in the clinical development of this compound and other glutamatergic modulators.
References
- 1. LY-2979165 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Magnetic Resonance Imaging for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Species Efficacy of LY2979165 and Other mGluR2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical efficacy of LY2979165, a selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonist prodrug, with other relevant mGluR2/3 agonists. The data presented herein is intended to offer an objective overview to inform further research and development in the field of glutamatergic modulation for neuropsychiatric disorders.
Introduction to this compound and Glutamatergic Modulation
This compound is a prodrug of 2812223, a potent and selective orthosteric agonist of the mGluR2.[1] The activation of mGluR2, a presynaptic autoreceptor, leads to a reduction in glutamate release in brain regions implicated in the pathophysiology of disorders such as schizophrenia and anxiety. This mechanism offers a promising alternative to traditional antipsychotic and anxiolytic medications that primarily target dopaminergic and serotonergic systems. This guide will compare the efficacy of this compound with that of other key mGluR2/3 agonists, for which a more extensive body of preclinical data is available. The antipsychotic-like effects of mixed mGluR2/3 agonists are thought to be primarily mediated through their action on mGluR2.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and comparator compounds across different species and experimental models. Due to the limited availability of public preclinical data for this compound, data from the closely related mGluR2/3 agonist LY404039 (the active metabolite of pomaglumetad methionil) is included as a key comparator.
Table 1: Cross-Species Efficacy in Models of Psychosis
| Compound | Species | Model | Dose Range | Efficacy | Reference |
| This compound | Human | Ketamine-induced BOLD fMRI | 20 and 60 mg | Attenuation of ketamine-evoked BOLD signal at the highest dose.[2][3] | [2][3] |
| Pomaglumetad Methionil (prodrug of LY404039) | Human | Ketamine-induced BOLD fMRI | 10, 40, and 160 mg | Attenuation of ketamine-evoked BOLD signal at the highest dose.[3] | [3] |
| LY404039 | Rat | Phencyclidine (PCP)-induced hyperlocomotion | 10 mg/kg | Attenuation of PCP-induced hyperlocomotion. | |
| LY404039 | Rat | Conditioned Avoidance Responding | 3-10 mg/kg | Inhibition of conditioned avoidance responding. | |
| BINA (mGluR2 PAM) | Rat | Phencyclidine (PCP)-induced hyperlocomotion | 32 mg/kg i.p. | Attenuated PCP-induced locomotor activity.[4] | [4] |
Table 2: Cross-Species Efficacy in Models of Anxiety
| Compound | Species | Model | Dose Range | Efficacy | Reference |
| LY404039 | Rat | Fear-Potentiated Startle | 3-30 µg/kg | Reduction in fear-potentiated startle. | |
| LY354740 | Rat | Fear-Potentiated Startle | 0.3 or 1.0 µ g/side (intra-amygdala) | Disrupted fear-potentiated startle.[5] | [5] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited in this guide are provided below.
Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents
This model is widely used to screen for antipsychotic potential. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to be a model of the positive symptoms of schizophrenia.
-
Animals: Male Sprague-Dawley rats or various mouse strains are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Animals are habituated to the testing environment, typically an open-field arena equipped with photobeams to automatically record locomotor activity.
-
On the test day, animals are pre-treated with the test compound (e.g., LY404039) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
After a specified pre-treatment time, animals are administered PCP (typically 2.5 - 5.6 mg/kg i.p. or s.c.).[4][6]
-
Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a defined period (e.g., 60-90 minutes).[6][7]
-
-
Data Analysis: The total locomotor activity is compared between the vehicle-treated and drug-treated groups. A significant reduction in PCP-induced hyperlocomotion by the test compound is indicative of antipsychotic-like efficacy.
Conditioned Avoidance Responding (CAR) in Rats
The CAR test is a classic behavioral paradigm used to predict the efficacy of antipsychotic drugs.[8][9] It assesses the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box is typically a grid capable of delivering a mild footshock.
-
Procedure:
-
Acquisition Training: A rat is placed in one compartment. A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), which is a mild footshock delivered through the grid floor.[10] The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat does not move during the CS, it can escape the shock by moving to the other compartment once the shock begins (escape response). This training is repeated for a set number of trials over several days until a stable level of avoidance responding is achieved.
-
Drug Testing: Once the avoidance response is learned, the rats are treated with the test compound or vehicle before being placed in the shuttle box. The number of avoidance and escape responses is recorded over a session of multiple trials.
-
-
Data Analysis: A compound is considered to have antipsychotic-like potential if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses.[8]
Fear-Potentiated Startle (FPS) in Rats
The FPS paradigm is a widely used model to assess fear and anxiety and to screen for anxiolytic drugs.[11] The potentiation of the acoustic startle reflex by a conditioned fear stimulus is measured.
-
Apparatus: A startle chamber equipped with a load cell platform to measure the whole-body startle response of the rat. The chamber also includes a speaker to deliver an acoustic startle stimulus and a light source to serve as the conditioned stimulus.
-
Procedure:
-
Fear Conditioning (Training Day): Rats are placed in the startle chamber. A neutral stimulus, typically a light (the conditioned stimulus, CS), is presented for a brief period and co-terminates with a mild, unavoidable footshock (the unconditioned stimulus, US). This pairing of the CS and US is repeated several times.
-
Startle Testing (Test Day): On a subsequent day, the rats are placed back in the startle chamber. They are presented with a series of acoustic startle stimuli (loud white noise bursts) either in the presence or absence of the CS (the light).
-
-
Data Analysis: The amplitude of the startle response is measured. Fear-potentiated startle is calculated as the difference in the startle amplitude in the presence of the CS compared to the startle amplitude in its absence. Anxiolytic compounds are expected to reduce the fear-potentiated startle response.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound and the experimental procedures described.
Caption: Mechanism of action of this compound at a glutamatergic synapse.
Caption: General workflow for conditioned response behavioral assays.
Conclusion
This compound, as a selective mGluR2 agonist, represents a targeted approach to modulating glutamatergic neurotransmission. While direct preclinical comparisons are limited, the extensive data from related mGluR2/3 agonists provide a strong rationale for its potential efficacy in treating psychiatric disorders characterized by glutamate dysregulation. The experimental models and protocols outlined in this guide serve as a foundation for the continued investigation and comparison of this compound and other novel glutamatergic modulators. Further head-to-head preclinical studies are warranted to more definitively establish the comparative efficacy and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Group II metabotropic glutamate receptor agonist prodrugs this compound and LY2140023 attenuate the functional imaging response to ketamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective potentiation of the metabotropic glutamate receptor subtype 2 blocks phencyclidine-induced hyperlocomotion and brain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Group II metabotropic glutamate receptors within the amygdala regulate fear as assessed with potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 9. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Selective mGluR2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of several prominent selective metabotropic glutamate (B1630785) receptor 2 (mGluR2) agonists and positive allosteric modulators (PAMs). The data presented is intended to assist researchers in selecting appropriate compounds for preclinical and clinical studies by offering a clear, objective comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Introduction to mGluR2 Agonists
Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation leads to a reduction in glutamate release, making it a promising therapeutic target for a variety of neurological and psychiatric disorders characterized by excessive glutamate signaling, including anxiety, schizophrenia, and substance use disorders. This guide focuses on the pharmacokinetic profiles of several selective mGluR2 agonists and PAMs, which are critical parameters for their development as therapeutic agents.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of selected mGluR2 agonists and PAMs in rats, the most common preclinical species for CNS drug development. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and administration routes across different studies.
| Compound | Type | Administration Route | Dose (mg/kg) | Cmax | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Brain-to-Plasma Ratio |
| BINA | PAM | Intraperitoneal | 20 | 9.3 µM | - | 4.6 | - | 0.47[1] |
| JNJ-40411813 (ADX71149) | PAM | Oral (fed) | 10 | 938 ng/mL | 0.5 | 2.3 | 31%[2] | - |
| LY379268 | Agonist | - | - | - | - | - | Orally Active | - |
| LY404039 | Agonist | Subcutaneous | 0.1-1.0 | Dose-dependent | - | 0.27 | - | - |
| LY354740 | Agonist | Oral | 30-1000 | Dose-dependent | - | - | ~10% | - |
| AZD8529 | PAM | - | - | - | - | - | - | Good BBB penetration |
Experimental Protocols
The following is a representative, detailed methodology for conducting an in vivo pharmacokinetic study in rats, synthesized from standard practices in the field. This protocol can be adapted for the evaluation of selective mGluR2 agonists.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
1. Animals:
-
Species: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Housing: Housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Animals should have ad libitum access to standard chow and water.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: Rats should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.
2. Drug Formulation and Administration:
-
Vehicle: The test compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, saline, or a solution containing a solubilizing agent like DMSO and Tween 80, ensuring the final concentration of the solubilizing agent is non-toxic).
-
Dose: The dose of the mGluR2 agonist will be determined based on its potency and previous in vitro and in vivo efficacy studies.
-
Administration: The compound is administered via oral gavage using a suitable gavage needle. The volume administered is typically 5-10 mL/kg.
3. Blood Sampling:
-
Time Points: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Collection: Blood is collected from the tail vein, saphenous vein, or via cannulation of the jugular vein into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Processing: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Brain Tissue Collection (for Brain Penetration Assessment):
-
Procedure: At the final time point (or at selected time points in separate groups of animals), rats are euthanized, and brains are rapidly excised.
-
Processing: Brains are rinsed with cold saline, blotted dry, and weighed. They can be homogenized in a suitable buffer. The homogenate is then processed to extract the drug.
-
Storage: Brain homogenates are stored at -80°C until analysis.
5. Bioanalysis:
-
Method: The concentration of the test compound in plasma and brain homogenate samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability.
6. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin or Phoenix WinNonlin.
-
Parameters: Key parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Oral bioavailability (F%), calculated by comparing the AUC after oral administration to the AUC after intravenous administration in a separate group of animals.
-
Brain-to-plasma concentration ratio (Kp), calculated by dividing the concentration of the drug in the brain by its concentration in the plasma at a specific time point.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: mGluR2 Signaling Pathway.
Activation of the mGluR2 receptor by glutamate or a selective agonist leads to the activation of an inhibitory G-protein (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The activated G-protein can also directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, both of which contribute to a reduction in neuronal excitability and neurotransmitter release. Additionally, mGluR2 activation can stimulate the extracellular signal-regulated kinase (ERK) pathway, which is associated with neuroprotective effects.[3][4][5][6][7]
Caption: Experimental Workflow for a Pharmacokinetic Study.
This diagram outlines the key steps involved in a typical preclinical pharmacokinetic study in rodents. The process begins with animal acclimation and drug formulation, followed by dosing and systematic collection of biological samples (blood and brain tissue) over a defined time course. These samples are then processed and analyzed using sensitive bioanalytical techniques like LC-MS/MS to determine drug concentrations. Finally, the concentration-time data is used to calculate essential pharmacokinetic parameters.[8][9][10][11][12][13][14]
References
- 1. The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking and Counteracts Cocaine-Induced Enhancement of Brain Reward Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2.8. Pharmacokinetic study in rats [bio-protocol.org]
- 10. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. mdpi.com [mdpi.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Safety Operating Guide
Navigating the Disposal of LY2979165: A Guide to Safe and Compliant Practices
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like LY2979165 is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly available, adherence to general best practices for hazardous chemical waste management is paramount. This guide provides essential, step-by-step procedures to ensure the safe disposal of this compound and similar research chemicals.
The primary source of safety information for any chemical is its Safety Data Sheet (SDS). Researchers should always consult the SDS for this compound, if available from the supplier, and their institution's Environmental Health and Safety (EHS) department for specific guidance.
General Procedures for Chemical Waste Disposal
The disposal of laboratory chemical waste is regulated and must be conducted in a manner that ensures the safety of personnel and the environment. The following steps outline a general procedure for the proper disposal of chemical waste such as this compound.
Step 1: Waste Identification and Determination Before disposal, it is crucial to determine if the waste is hazardous. This determination can be based on the known characteristics of the chemical.[1] Most research chemicals should be treated as hazardous waste unless explicitly determined otherwise.
Step 2: Segregation of Waste Incompatible chemicals must be segregated to prevent dangerous reactions.[2][3] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic substances.[2] this compound waste should not be mixed with other chemical waste unless their compatibility is known.
Step 3: Proper Waste Containment Hazardous waste must be collected in containers that are compatible with the chemical.[2][3][4] The container should be in good condition, leak-proof, and have a secure lid.[2][4] It is often recommended to use the original container if it is suitable.[2] Containers should not be overfilled; a headspace of at least 10% should be left to allow for expansion.
Step 4: Labeling of Waste Containers All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate quantities, and the date of accumulation.[2][4][5] Labels should be legible and securely attached to the container.
Step 5: Storage of Waste Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be at or near the point of generation.[4] Containers must be kept closed except when adding waste.[1][3]
Step 6: Arranging for Disposal Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department for specific, non-hazardous materials.[3][6]
Key Information for Handling this compound
While a specific disposal protocol is not available, the following information, gathered from supplier data sheets, is pertinent to the safe handling of this compound.
| Property | Information |
| Synonyms | mGlu2 agonist |
| Storage | Store at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent). |
| Solubility | Soluble in H2O (40 mg/mL) and DMSO (1 mg/mL). |
| Appearance | Solid |
Experimental Protocols
Detailed experimental protocols involving this compound are not publicly available. Researchers should develop their own protocols in accordance with established laboratory procedures and safety guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
Essential Protective Measures for Handling LY2979165
For immediate implementation, researchers, scientists, and drug development professionals handling LY2979165 must adhere to stringent safety protocols, utilizing a comprehensive suite of personal protective equipment (PPE) to mitigate potential exposure and ensure a safe laboratory environment. This guidance outlines the necessary PPE, handling procedures, and disposal plans.
When working with this compound, a selective and potent orthosteric mGlu2 receptor agonist, the consistent use of appropriate personal protective equipment is the most critical line of defense.[1] Standard laboratory practice dictates a minimum level of protection, which must be augmented based on the specific risks associated with the compound and the procedures being performed.
Personal Protective Equipment (PPE) Summary
A thorough hazard assessment of the experimental procedures involving this compound is mandatory to determine the appropriate level of PPE required.[2] The following table summarizes the essential PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Procedures |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Hand Protection | Disposable nitrile gloves | Double-gloving with nitrile gloves |
| Body Protection | Laboratory coat | Flame-resistant lab coat |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | Respirator (e.g., N95) for handling fine powders or when ventilation is inadequate |
| Foot Protection | Closed-toe shoes | N/A |
Detailed PPE and Handling Protocols
Eye and Face Protection: At a minimum, safety glasses are required for any work with or around this compound to protect against impacts from flying particles. However, for procedures involving a risk of liquid splashes or chemical vapors, such as preparing solutions or performing reactions, chemical splash goggles are mandatory.[3] For tasks with a significant splash hazard, like pouring large volumes, a face shield should be worn in addition to safety glasses or goggles.[4][5]
Hand Protection: Disposable nitrile gloves are the minimum requirement for hand protection and are suitable for incidental contact.[6] It is crucial to remove and replace gloves immediately after any known contact with the chemical and to wash hands thoroughly. For procedures with a higher risk of exposure, such as when handling potent stimulants, double-gloving is recommended.[6]
Body Protection: A laboratory coat should be worn at all times to provide a barrier between chemicals and the skin.[3][4][6] For procedures involving flammable materials, a flame-resistant lab coat is advised.[5]
Respiratory Protection: In well-ventilated areas, respiratory protection is not typically necessary when handling small quantities of this compound. However, if working with fine powders, especially outside of a ventilated enclosure, or in areas with inadequate ventilation, a respirator should be used to prevent accidental inhalation.[5][6]
Operational and Disposal Plans
Handling: this compound is intended for research use only.[1][7] When preparing solutions, it may be necessary to use sonication or gentle heating to aid dissolution, particularly in solvents like PBS, water, or DMSO.[1][8] Always handle the compound in a designated area, away from ignition sources.
Storage: The compound should be stored under specified conditions to maintain its stability. As a powder, it can be stored at -20°C for up to three years.[8] In solvent, it should be stored at -80°C for up to one year.[8] Stock solutions at -80°C should be used within six months, while those at -20°C should be used within one month.[1]
Disposal: All disposable PPE, including gloves and lab coats, should be considered contaminated after use and disposed of in accordance with institutional and local regulations for chemical waste. Unused compounds and solutions should also be disposed of as hazardous chemical waste. Follow proper protocols for removing and disposing of PPE to prevent cross-contamination.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. youtube.com [youtube.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. maxonchemicals.it.com [maxonchemicals.it.com]
- 7. adooq.com [adooq.com]
- 8. This compound | GluR | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
